4-(Cyanomethyl)benzonitrile
Description
The exact mass of the compound 4-Cyanophenylacetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97215. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(cyanomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILKKAFYAFEWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236503 | |
| Record name | Benzeneacetonitrile, 4-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876-31-3 | |
| Record name | 4-Cyanophenylacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyanophenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyanophenylacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetonitrile, 4-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyanophenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Cyanophenylacetonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ55PFL4NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Cyanomethyl)benzonitrile (CAS 876-31-3): A Key Intermediate in Modern Drug Discovery
Introduction
4-(Cyanomethyl)benzonitrile, also known by synonyms such as p-cyanophenylacetonitrile, is a bifunctional aromatic organic compound that has emerged as a pivotal building block in the synthesis of a variety of biologically active molecules.[1][2][3] Characterized by a benzonitrile core with a cyanomethyl substituent at the para position, this compound's unique electronic and structural features make it a versatile intermediate in the pharmaceutical and agrochemical industries.[1] Its CAS registry number is 876-31-3.[1] This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug development for researchers, scientists, and medicinal chemists.
Physicochemical and Spectroscopic Properties
The utility of this compound in synthetic chemistry is underpinned by its distinct physical and chemical properties. It is a solid at room temperature and is generally soluble in common organic solvents.[2] A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 876-31-3 | [1][4][5][6] |
| Molecular Formula | C₉H₆N₂ | [1][4] |
| Molecular Weight | 142.16 g/mol | [1][4][6] |
| IUPAC Name | This compound | [4] |
| Synonyms | p-cyanophenylacetonitrile, 4-cyanophenylacetonitrile, p-cyanobenzylcyanide | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 100-104 °C | ChemBK |
| Density | 1.056 g/mL | Stenutz |
| InChI | InChI=1S/C9H6N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5H2 | [4] |
| InChIKey | QILKKAFYAFEWGU-UHFFFAOYSA-N | [4][5][6] |
| SMILES | C1=CC(=CC=C1CC#N)C#N | [4] |
| Topological Polar Surface Area (TPSA) | 47.58 Ų | [1] |
Spectroscopic Characterization
Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and methylene protons. In CDCl₃, the methylene protons (-CH₂CN) typically appear as a singlet, while the aromatic protons show a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. A representative ¹H NMR spectrum shows signals at δ 7.72 (d, J = 8.0 Hz, 2H) and 7.51 (d, J = 8.0 Hz, 2H) for the aromatic protons, and a singlet at δ 3.87 (s, 2H) for the methylene protons.[7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum in CDCl₃ shows distinct signals for the aromatic carbons, the methylene carbon, and the two nitrile carbons. Indicative chemical shifts are observed around δ 135.37, 132.92, 128.86 for the aromatic carbons, δ 118.21 and 116.79 for the nitrile carbons, and δ 23.80 for the methylene carbon.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by the presence of two distinct nitrile stretching vibrations. The aromatic nitrile (Ar-C≡N) stretch appears at a higher wavenumber than the aliphatic nitrile (-CH₂-C≡N) stretch due to conjugation with the aromatic ring. Typically, these bands are observed in the region of 2220-2240 cm⁻¹ for the aromatic nitrile and 2240-2260 cm⁻¹ for the aliphatic nitrile.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak (M⁺) at m/z = 142, corresponding to the molecular weight of the compound.[4] Fragmentation patterns can provide further structural information.
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction. A detailed, self-validating protocol is provided below, adapted from established methods for the synthesis of nitriles.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from well-established procedures for the synthesis of benzyl cyanides, such as those found in Organic Syntheses.[8]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-(Chloromethyl)benzonitrile (1.0 eq)
-
Sodium cyanide (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)benzonitrile in anhydrous DMF.
-
Addition of Reagent: Add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water and extract with toluene.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.
Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with the reference values.
Chemical Reactivity
The two distinct nitrile groups and the benzylic methylene group in this compound provide multiple sites for chemical transformations, making it a versatile synthetic intermediate.
Caption: Key reactivity pathways of this compound.
-
Hydrolysis of the Nitrile Groups: Both nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions. Selective hydrolysis can be challenging but may be achieved under carefully controlled conditions.
-
Reduction of the Nitrile Groups: Both nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides access to diamine derivatives.
-
Reactions at the Benzylic Position: The methylene group is benzylic and can be deprotonated with a strong base to form a carbanion. This nucleophile can then participate in various alkylation and addition reactions, allowing for the introduction of further functional groups.
Applications in Drug Development
The benzonitrile moiety is a privileged structure in medicinal chemistry, and this compound serves as a key precursor for the synthesis of several important pharmaceutical agents.[1] The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.
Case Study: Synthesis of Letrozole
A prominent example of the application of this compound is in the synthesis of Letrozole , a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[9] While the direct precursor in many patented syntheses is 4-(bromomethyl)benzonitrile, the underlying synthetic strategy highlights the importance of the cyanobenzyl structural motif. The synthesis of a key intermediate for Letrozole, 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile, involves the reaction of a 4-(halomethyl)benzonitrile with 1,2,4-triazole.[1][5] This intermediate is then reacted with 4-fluorobenzonitrile to yield Letrozole.[1][5]
Caption: Synthetic pathway to Letrozole highlighting the key intermediate derived from a cyanobenzyl precursor.
The synthesis of Letrozole underscores the strategic importance of this compound and its derivatives in constructing complex, biologically active molecules. The purity and availability of this intermediate are critical for the efficient and large-scale production of this life-saving medication.
Safety and Handling
This compound is a chemical that should be handled with care by trained personnel in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its unique bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The pivotal role of its structural motif in the synthesis of the anticancer drug Letrozole highlights its importance in modern medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.
References
- 1. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 2. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 4-Cyanophenylacetonitrile | C9H6N2 | CID 136686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. This compound [stenutz.eu]
- 7. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Cyanomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(cyanomethyl)benzonitrile, a key intermediate in the synthesis of various biologically active molecules.[1] As a Senior Application Scientist, this document is structured to offer not just spectral data, but a comprehensive interpretation grounded in the principles of NMR spectroscopy, providing actionable insights for compound verification and structural elucidation.
Introduction to this compound and the Importance of NMR Spectroscopy
This compound, with the chemical formula C₉H₆N₂, is an aromatic dinitrile compound.[1] Its structure consists of a benzene ring substituted at the 1 and 4 positions with a cyanomethyl group (-CH₂CN) and a cyano group (-CN), respectively. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Molecular Structure and Symmetry
A foundational understanding of the molecule's structure is paramount for accurate spectral interpretation. The para-substitution pattern of the benzene ring in this compound results in a high degree of symmetry. This symmetry dictates the number of unique proton and carbon environments, which in turn simplifies the resulting NMR spectra.
Caption: Molecular structure of this compound.
Due to the plane of symmetry passing through the C1-C4 axis of the benzene ring, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. Similarly, the carbons at these positions are also equivalent. This equivalence significantly reduces the number of expected signals in both the ¹H and ¹³C NMR spectra.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound provides key information about the electronic environment of the aromatic and methylene protons.
Experimental Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.69 | Doublet | 2H | 8.3 | H-2, H-6 |
| 7.47 | Doublet | 2H | 8.0 | H-3, H-5 |
| 3.84 | Singlet | 2H | - | -CH₂- |
Source: Electronic Supplementary Information (ESI) Visible-light photocatalysed cyanation of benzylic C-H bonds[2]
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (7.0-8.0 ppm): The presence of two doublets in the aromatic region is characteristic of a 1,4-disubstituted benzene ring.
-
The downfield doublet at 7.69 ppm is assigned to the protons at positions 2 and 6 (H-2, H-6). These protons are deshielded due to the electron-withdrawing nature of the directly attached cyano group.
-
The upfield doublet at 7.47 ppm corresponds to the protons at positions 3 and 5 (H-3, H-5). These protons are ortho to the cyanomethyl group and meta to the cyano group, experiencing a slightly less deshielding effect.
-
The observed coupling constants of 8.3 Hz and 8.0 Hz are typical for ortho-coupling between adjacent protons on a benzene ring.
-
-
Aliphatic Region (3.0-4.0 ppm):
-
The singlet at 3.84 ppm with an integration of 2H is unequivocally assigned to the methylene protons (-CH₂-) of the cyanomethyl group. The absence of splitting (singlet) indicates that there are no adjacent protons to couple with. The chemical shift is downfield from a typical alkane due to the deshielding effect of the adjacent cyano group and the aromatic ring.
-
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the number of unique carbon environments in the molecule.
Experimental Data:
| Chemical Shift (δ) ppm | Assignment |
| 135.2 | C-4 |
| 133.0 | C-2, C-6 |
| 128.9 | C-3, C-5 |
| 118.2 | -CN (aromatic) |
| 116.7 | -CN (aliphatic) |
| 112.5 | C-1 |
| 23.9 | -CH₂- |
Source: Electronic Supplementary Information (ESI) Visible-light photocatalysed cyanation of benzylic C-H bonds[2]
Interpretation of the ¹³C NMR Spectrum
-
Aromatic and Nitrile Region (110-140 ppm):
-
The signal at 135.2 ppm is assigned to the quaternary carbon C-4, which is deshielded by the attached cyanomethyl group.
-
The signal at 133.0 ppm corresponds to the equivalent carbons C-2 and C-6, which are deshielded by the adjacent cyano group.
-
The peak at 128.9 ppm is assigned to the equivalent carbons C-3 and C-5.
-
The two signals in the nitrile region, 118.2 ppm and 116.7 ppm , are assigned to the carbons of the aromatic and aliphatic cyano groups, respectively. The carbon of the aromatic nitrile is slightly more deshielded.
-
The signal at 112.5 ppm is attributed to the quaternary carbon C-1, which is directly attached to the cyano group.
-
-
Aliphatic Region (20-30 ppm):
-
The upfield signal at 23.9 ppm is assigned to the methylene carbon (-CH₂-) of the cyanomethyl group. Its chemical shift is consistent with a carbon atom situated between an aromatic ring and a cyano group.
-
Experimental Protocol for NMR Data Acquisition
To ensure the reproducibility and accuracy of the NMR data, the following experimental protocol is recommended.
5.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, as it provides good solubility and its residual solvent peak does not interfere with the signals of interest.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR instruments often use the residual solvent peak for referencing, but the addition of TMS can provide a more precise reference.
5.2. NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: 0-10 ppm.
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Spectral Width: 0-220 ppm.
Caption: A typical workflow for acquiring and analyzing NMR spectra.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and, when correctly interpreted, provide definitive confirmation of its chemical structure. The symmetry of the molecule simplifies the spectra, with the ¹H NMR showing a characteristic AA'BB' system for the aromatic protons and a singlet for the methylene protons. The ¹³C NMR spectrum clearly distinguishes all unique carbon environments, including the two distinct nitrile carbons. This guide serves as a comprehensive resource for researchers utilizing this important chemical intermediate, enabling confident structural verification and facilitating its application in synthetic chemistry.
References
An In-Depth Technical Guide to the Infrared Spectrum of 4-(Cyanomethyl)benzonitrile
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-(cyanomethyl)benzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the vibrational spectroscopy of this unique molecule, grounding the interpretation in fundamental principles and field-proven insights.
Introduction: The Vibrational Signature of a Dinitrile Compound
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For the organic chemist, this fingerprint is invaluable for identifying functional groups and elucidating molecular structure.
This compound, a molecule featuring two distinct nitrile groups—one directly conjugated with a benzene ring and another insulated by a methylene bridge—presents a particularly interesting case for IR analysis. The interplay of aromatic, aliphatic, and nitrile functionalities provides a rich spectrum that, when correctly interpreted, reveals a wealth of structural information. This guide will deconstruct the IR spectrum of this compound, offering a detailed interpretation of its key absorption bands.
Theoretical Framework: Predicting the Vibrational Landscape
The structure of this compound dictates the vibrational modes we expect to observe. The molecule can be dissected into three key components: the para-substituted benzene ring, the benzylic nitrile (Ar-CN), and the aliphatic nitrile (-CH₂-CN).
Figure 1: Structure of this compound highlighting key functional groups.
The expected absorption frequencies for these components are well-established in the literature and provide a predictive framework for interpreting the spectrum.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To ensure the accurate interpretation of the IR spectrum of this compound, a standardized experimental protocol is paramount. The following methodology outlines the steps for acquiring a high-quality spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
Materials:
-
This compound (solid)
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the sample chamber of the FTIR spectrometer is empty.
-
Run a background scan to acquire a spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This will be subtracted from the sample spectrum.
-
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount of KBr (approximately 100-200 mg) into the agate mortar.
-
Add a very small amount of this compound (approximately 1-2 mg) to the KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to the pellet die.
-
Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
-
Sample Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary to obtain a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Spectral Interpretation: A Detailed Analysis
The IR spectrum of this compound is characterized by several distinct regions, each corresponding to specific vibrational modes of the molecule.
The C-H Stretching Region (3100-2800 cm⁻¹)
This region is dominated by the stretching vibrations of carbon-hydrogen bonds.
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): Weak to medium intensity sharp peaks are expected in this area, corresponding to the stretching of the C-H bonds on the benzene ring.[1][2][3] The presence of absorption bands just above 3000 cm⁻¹ is a clear indication of an aromatic or olefinic system.[1][3]
-
Aliphatic C-H Stretch (3000-2840 cm⁻¹): The methylene (-CH₂-) group gives rise to characteristic stretching vibrations.[4][5] Expect to see two distinct bands: an asymmetric stretch (around 2925 cm⁻¹) and a symmetric stretch (around 2855 cm⁻¹). These are typically of medium intensity.
The Nitrile (C≡N) Stretching Region (2300-2200 cm⁻¹)
This is one of the most diagnostic regions of the spectrum for this compound. The carbon-nitrogen triple bond has a strong, sharp absorption.[6][7][8]
-
Aromatic Nitrile (Ar-C≡N): Due to conjugation with the benzene ring, the C≡N bond is slightly weakened, and its stretching frequency is lowered. This peak is expected to appear in the range of 2240-2220 cm⁻¹.[7][8]
-
Aliphatic Nitrile (-CH₂-C≡N): This nitrile group is not conjugated and therefore absorbs at a higher frequency, typically in the range of 2260-2240 cm⁻¹.[7] The presence of two distinct, sharp peaks in this region would be strong evidence for the proposed structure. It is also possible that vibrational coupling could occur between the two nitrile groups, potentially influencing their absorption frequencies and intensities.[9]
The Aromatic Overtone and Combination Band Region (2000-1650 cm⁻¹)
A series of weak, sharp "benzene fingers" or overtone bands are characteristic of substituted benzene rings.[1][10][11] The pattern of these bands can provide information about the substitution pattern on the ring.[1] For a 1,4-disubstituted (para) benzene ring, a characteristic pattern of these weak absorptions is expected.
The C=C and C-H Bending Region (1600-675 cm⁻¹)
This region, often referred to as the fingerprint region, contains a wealth of information from various bending and stretching vibrations.
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring exhibits characteristic in-ring carbon-carbon double bond stretching vibrations.[1][2][12] Typically, two or more sharp bands of variable intensity appear in this region, with prominent peaks often observed around 1600 cm⁻¹ and 1500 cm⁻¹.[2][13]
-
Methylene (-CH₂) Bending (Scissoring) (around 1450 cm⁻¹): A medium intensity band corresponding to the scissoring vibration of the methylene group is expected in this area.[5][14]
-
Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The position of these strong absorption bands is highly diagnostic of the substitution pattern of the aromatic ring.[1][2][3] For a 1,4-disubstituted ring, a strong band is typically observed in the 800-860 cm⁻¹ range.
Summary of Key Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H Stretch (asymmetric) | -CH₂- | ~2925 | Medium |
| Aliphatic C-H Stretch (symmetric) | -CH₂- | ~2855 | Medium |
| Aliphatic Nitrile Stretch | -CH₂-C≡N | 2260 - 2240 | Strong, Sharp |
| Aromatic Nitrile Stretch | Ar-C≡N | 2240 - 2220 | Strong, Sharp |
| Overtone/Combination Bands | Benzene Ring | 2000 - 1650 | Weak |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium to Strong |
| Methylene C-H Bend (Scissoring) | -CH₂- | ~1450 | Medium |
| Aromatic C-H Out-of-Plane Bend | 1,4-Disubstituted Ring | 860 - 800 | Strong |
Logical Flow of Spectral Interpretation
The process of interpreting the IR spectrum of this compound should follow a logical progression, as illustrated in the diagram below.
Figure 2: Workflow for the interpretation of the IR spectrum of this compound.
Conclusion
The infrared spectrum of this compound provides a definitive fingerprint for its unique molecular structure. The presence of two distinct, strong, and sharp nitrile absorption bands, one characteristic of an aromatic nitrile and the other of an aliphatic nitrile, is a key identifying feature. These, in conjunction with the characteristic absorptions of a 1,4-disubstituted benzene ring and a methylene group, allow for a confident structural elucidation. This guide provides the foundational knowledge for researchers and scientists to interpret the vibrational spectrum of this compound with a high degree of certainty, underscoring the power of IR spectroscopy in modern chemical analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Illustrated Glossary of Organic Chemistry - Aromatic overtones [chem.ucla.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-(Cyanomethyl)benzonitrile
Introduction
4-(Cyanomethyl)benzonitrile, also known as 4-cyanophenylacetonitrile, is a dinitrile compound featuring a benzonitrile core with a cyanomethyl substituent at the para position.[1][2] With a molecular formula of C₉H₆N₂ and a monoisotopic mass of approximately 142.05 Da, this molecule serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[3][4][5] Understanding its behavior under mass spectrometric analysis is critical for reaction monitoring, purity assessment, and structural confirmation in research and drug development settings.
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. We will dissect the fragmentation pathways of the molecular ion, explain the causal mechanisms behind the formation of key fragment ions, and provide a robust experimental protocol for acquiring high-quality mass spectra for this and similar analytes.
Molecular Structure and Ionization
The structure of this compound is characterized by a stable aromatic ring, which heavily influences the fragmentation pattern. The presence of two nitrile groups and a benzylic methylene bridge provides specific sites for charge localization and subsequent fragmentation upon ionization.
Under electron ionization (EI), a high-energy electron beam bombards the molecule, leading to the ejection of an electron to form a radical cation, known as the molecular ion (M•⁺).[6] The stability of this molecular ion and the pathways through which it dissipates excess energy define the resultant mass spectrum.
Caption: Structure of this compound (C₉H₆N₂).
Electron Ionization (EI) Fragmentation Analysis
The 70 eV EI mass spectrum of this compound is characterized by several key fragments that arise from predictable cleavage events. The data presented is based on the spectrum available in the NIST Mass Spectrometry Data Center.[1]
Summary of Key Spectral Data
| m/z | Proposed Ion Structure/Formula | Relative Intensity (%) |
| 142 | [C₉H₆N₂]•⁺ (Molecular Ion) | 100 |
| 141 | [C₉H₅N₂]⁺ | 85 |
| 116 | [C₈H₆N]⁺ | 95 |
| 115 | [C₈H₅N]⁺ | 60 |
| 89 | [C₇H₅]⁺ | 30 |
Note: Relative intensities are approximate and serve to highlight the major fragmentation pathways.
Mechanistic Discussion of Major Fragmentation Pathways
1. The Molecular Ion (m/z 142) and Loss of a Hydrogen Radical (m/z 141)
The molecular ion (M•⁺) at m/z 142 is observed as the base peak, indicating significant stability.[1] This stability is conferred by the aromatic ring, which can delocalize the positive charge. The formation of a prominent M-1 peak at m/z 141 arises from the loss of a hydrogen radical. This loss is most likely from the benzylic methylene (-CH₂-) group, as the resulting cation is stabilized by both the aromatic ring and the adjacent cyano group.
Caption: Formation of the M-1 ion.
2. Benzylic Cleavage: Formation of the Cyanotropylium Ion (m/z 116)
The most significant fragmentation pathway is the cleavage of the C-C bond between the methylene group and the terminal nitrile group (α-cleavage). This is a classic benzylic cleavage, which is energetically favorable due to the formation of a highly stable, resonance-delocalized cyanobenzyl cation. This cation can rearrange to the even more stable cyanotropylium ion structure. This fragment is observed as a very intense peak at m/z 116.
3. Loss of HCN from the Molecular Ion
An alternative, though less dominant, pathway involves the rearrangement of the molecular ion followed by the elimination of a neutral hydrogen cyanide (HCN) molecule (mass = 27 Da). This would lead to a fragment at m/z 115 (142 - 27). The loss of HCN is a common fragmentation pathway for nitrile-containing compounds. The fragment at m/z 115 can also be formed by the loss of a hydrogen atom from the m/z 116 ion.
The interplay between these pathways is illustrated below:
Caption: Primary fragmentation pathways from the molecular ion.
4. Further Fragmentation: Formation of the Phenyl Cation (m/z 89)
The cyanotropylium ion (m/z 116) or its isomer can undergo further fragmentation by losing another molecule of hydrogen cyanide (HCN). This results in the formation of a fragment at m/z 89 (116 - 27), corresponding to the [C₇H₅]⁺ cation.
Caption: Secondary fragmentation to the m/z 89 ion.
Electrospray Ionization (ESI) Considerations
While this guide focuses on EI-MS, it is important for the modern drug development professional to consider the compound's likely behavior under soft ionization techniques like ESI. For nitrile-containing compounds, ESI in positive ion mode can sometimes lead to in-source reduction, where the nitrile group (R-CN) is reduced to the corresponding primary amine (R-CH₂NH₂).[1][7] This phenomenon, if it occurs, would result in the detection of an ion at [M+3H]⁺. Additionally, adduct formation with mobile phase components (e.g., sodium [M+Na]⁺, ammonium [M+NH₄]⁺) is common and often dominates the ESI spectrum, preserving the intact molecular weight information.[3] Fragmentation in ESI-MS/MS would likely be initiated from these protonated or adducted precursor ions and may yield different pathways than those observed under the high-energy EI conditions.
Experimental Protocol: Acquiring a Mass Spectrum via GC-MS (EI)
This section provides a self-validating protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
1. Objective: To obtain a clean, reproducible electron ionization mass spectrum of a solid sample of this compound.
2. Materials and Reagents:
- This compound (CAS 876-31-3), analytical standard grade.[5]
- Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade.
- 2 mL autosampler vials with septa caps.
- Micropipettes and tips.
- Analytical balance.
3. Instrument Setup (Typical Parameters):
- Gas Chromatograph:
- Injector: Split/Splitless, operated in Split mode (e.g., 50:1 split ratio) to avoid column overloading.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium, constant flow mode (e.g., 1.0 mL/min).
- Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).
- Oven Program:
- Initial Temperature: 100 °C, hold for 1 minute.
- Ramp: 20 °C/min to 280 °C.
- Final Hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometer:
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40 - 400.
- Solvent Delay: 3 minutes (or until after the solvent peak has fully eluted).
4. Sample Preparation Workflow:
Caption: GC-MS sample preparation and analysis workflow.
5. Causality and Self-Validation:
- Why a 50:1 Split Ratio? This prevents detector saturation and peak tailing that can occur with high concentration samples, ensuring accurate relative abundances.
- Why a 250 °C Injector Temp? This ensures the rapid and complete volatilization of the semi-volatile analyte without causing thermal degradation in the inlet.
- Why a Temperature Ramp? The ramp provides good chromatographic separation from any potential impurities and ensures the analyte elutes as a sharp peak, improving signal-to-noise.
- Why a 70 eV Ionization Energy? This is the standard EI energy, which allows for comparison with established spectral libraries like NIST. It provides sufficient energy to induce reproducible fragmentation patterns.[8]
- Why a Solvent Delay? This protects the detector filament from the high pressure and ion saturation caused by the elution of the solvent, extending instrument lifetime.
By following this protocol, a researcher can reliably generate a mass spectrum of this compound that is consistent with library data and suitable for rigorous structural confirmation.
Conclusion
The electron ionization mass spectrum of this compound is dominated by a stable molecular ion at m/z 142. The primary fragmentation pathway involves a characteristic benzylic cleavage to form a highly stabilized cyanotropylium ion at m/z 116. Subsequent and parallel fragmentation events, including the loss of hydrogen radicals and neutral HCN molecules, account for the other major ions observed in the spectrum. This well-defined fragmentation pattern, when acquired under standardized conditions, serves as a robust analytical signature for the identification and characterization of this important chemical intermediate.
References
- 1. Benzeneacetonitrile, 4-cyano- [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 4. 876-31-3|this compound|BLD Pharm [bldpharm.com]
- 5. 876-31-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Benzonitrile, 4-(chloromethyl)- [webbook.nist.gov]
- 8. uni-saarland.de [uni-saarland.de]
Solubility of 4-(Cyanomethyl)benzonitrile in Organic Solvents: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Cyanomethyl)benzonitrile, a dinitrile compound featuring a rigid aromatic core, is a critical building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its utility in drug development, particularly as a precursor for biologically active molecules, necessitates a thorough understanding of its solution-phase behavior.[3][4] Solubility is a paramount physical property that dictates reaction kinetics, purification strategies, and ultimately, the feasibility of formulation pathways. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound in organic solvents, outlines a robust experimental protocol for its empirical determination, and discusses the analytical methodologies required for accurate quantification.
Introduction: The Molecular Profile of this compound
This compound (CAS No. 876-31-3) is an aromatic compound with the molecular formula C₉H₆N₂ and a molecular weight of 142.16 g/mol .[5][6] Its structure is characterized by a central benzene ring substituted with two distinct nitrile-containing moieties: a cyano group (-C≡N) directly attached to the ring and a cyanomethyl group (-CH₂C≡N).[1]
This unique arrangement imparts a distinct physicochemical profile:
-
Polarity: The two nitrile groups are highly polar and possess strong electron-withdrawing properties, contributing to a significant molecular dipole moment and a topological polar surface area (TPSA) of 47.58 Ų.[1] These groups can act as hydrogen bond acceptors.[4]
-
Aromaticity: The benzene ring provides a nonpolar, hydrophobic character, enabling π-π stacking interactions.[4]
-
Structural Rigidity: The molecule has only one rotatable bond, lending it a degree of conformational rigidity that influences its crystal lattice energy and interactions in solution.[1]
This duality of polar and nonpolar characteristics suggests a complex solubility profile, where optimal solvency is achieved through a balance of intermolecular forces. Understanding this balance is crucial for its application in organic synthesis and medicinal chemistry.[2][7]
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides a foundational, albeit qualitative, predictor of solubility. For this compound, this means its solubility will be dictated by the interplay of forces between its own molecules (solute-solute) and its interactions with the solvent (solute-solvent).
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents are expected to be effective. Their ability to engage in strong dipole-dipole interactions with the nitrile groups of the solute can effectively overcome the solute-solute forces within the crystal lattice.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While capable of dipole-dipole interactions, these solvents can also act as hydrogen bond donors. However, since this compound is only a hydrogen bond acceptor, the interaction may be less favorable than in solvents with strong dipole character alone. Miscibility is expected to be partial to good.[7]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solvents like hexane are unlikely to be effective, as they can only offer weak van der Waals forces, which are insufficient to disrupt the strong intermolecular forces of the polar solute. Aromatic solvents like toluene may show slightly better performance due to the potential for π-π stacking with the solute's benzene ring.
-
Aqueous Solubility: The compound is generally considered insoluble in water.[1] While the polar nitrile groups can interact with water, the energy required to break the strong hydrogen-bonding network of water to accommodate the hydrophobic benzene ring is thermodynamically unfavorable.
For quantitative prediction, particularly in drug development and process chemistry, thermodynamic models are indispensable. Models such as the modified Apelblat equation, the Buchowski-Ksiazaczak λh model, and the van't Hoff equation are commonly used to correlate experimental solubility data with temperature, providing critical parameters for process optimization.[8][9]
Experimental Determination of Solubility: A Self-Validating Protocol
Accurate, reproducible solubility data is the cornerstone of process development. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[10] The following protocol is designed to ensure scientific integrity and generate trustworthy data.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C)
-
Analytical balance (±0.01 mg)
-
Scintillation vials or sealed flasks
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation of Solvent: Equilibrate the chosen solvent to the target experimental temperature (e.g., 298.15 K) within the thermostatic shaker for at least 1 hour.
-
Gravimetric Addition: Add an excess amount of this compound to a series of vials. The key is to ensure that a solid phase remains at equilibrium, confirming saturation.
-
Solvent Addition: Accurately add a known volume or mass of the pre-heated solvent to each vial. Seal the vials immediately to prevent solvent evaporation.
-
Equilibration: Place the vials in the thermostatic shaker and agitate at a constant speed. The time required to reach equilibrium must be predetermined through a kinetic study (i.e., measuring concentration at various time points until it plateaus), but a minimum of 24-48 hours is typical for crystalline compounds.
-
Phase Separation: Once equilibrium is reached, stop agitation and allow the vials to rest in the thermostatic bath for at least 2 hours. This critical step allows the undissolved solid to settle, preventing contamination of the supernatant.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe. Immediately pass the solution through a 0.22 µm syringe filter into a pre-weighed vial. This step is crucial to remove any microscopic particulate matter, ensuring only the dissolved solute is analyzed. The pre-warming of the sampling equipment prevents premature crystallization of the solute.
-
Dilution and Quantification: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Analysis: Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
Diagram of the Experimental Workflow
Caption: Workflow for the isothermal shake-flask solubility determination method.
Data Presentation and Interpretation
The collected data should be meticulously organized to allow for clear interpretation and comparison across different solvent systems. The results are typically expressed in terms of mole fraction (x), molarity (mol/L), or mass solubility ( g/100 g solvent).
Table 1: Hypothetical Solubility Data for this compound at 298.15 K (25 °C)
| Solvent | Dielectric Constant | Solubility (mole fraction, x) | Solubility ( g/100g solvent) |
| Acetonitrile | 37.5 | Experimental Value | Calculated Value |
| Acetone | 20.7 | Experimental Value | Calculated Value |
| Ethanol | 24.5 | Experimental Value | Calculated Value |
| Ethyl Acetate | 6.0 | Experimental Value | Calculated Value |
| Toluene | 2.4 | Experimental Value | Calculated Value |
| n-Hexane | 1.9 | Experimental Value | Calculated Value |
Analyzing this data in conjunction with solvent properties (e.g., polarity, Hansen solubility parameters) allows for the development of a deeper mechanistic understanding of the dissolution process.
Visualization of Solute-Solvent Interactions
The varying solubility across different solvent classes can be attributed to the specific intermolecular forces at play.
Caption: Dominant intermolecular forces driving solubility in different solvent classes.
Conclusion
The solubility of this compound is a complex function of its unique molecular structure, which possesses both highly polar nitrile functionalities and a nonpolar aromatic ring. Its solubility is predicted to be highest in polar aprotic solvents that can effectively solvate the polar moieties through strong dipole-dipole interactions. This guide provides the essential theoretical framework and a robust, validated experimental protocol for the precise determination of its solubility. The resulting data is fundamental for optimizing reaction conditions, designing efficient purification processes, and enabling the formulation of novel therapeutics in drug discovery and development.
References
- 1. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. 4-Cyanophenylacetonitrile | C9H6N2 | CID 136686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ThermoML:J. Chem. Thermodyn. 2017, 106, 208-215 [trc.nist.gov]
- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Unveiling the Solid State: A Technical Guide to the Crystallography of 4-(Cyanomethyl)benzonitrile
For distribution to: Researchers, scientists, and drug development professionals.
Foreword: The Imperative of Structural Clarity in Molecular Development
In the landscape of modern drug discovery and materials science, an unambiguous understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational design and development. The spatial arrangement of atoms within a crystal lattice dictates a compound's physical properties, including solubility, stability, and bioavailability, which are critical parameters in the pharmaceutical and agrochemical industries. 4-(Cyanomethyl)benzonitrile (also known as 4-cyanophenylacetonitrile), a versatile synthetic intermediate, is no exception.[1] Its utility as a building block for biologically active molecules underscores the importance of a detailed structural characterization.[1]
This guide provides an in-depth technical overview of the methodologies employed to determine the crystal structure of nitrile-containing aromatic compounds. As of the time of this writing, a definitive, publicly accessible crystal structure for this compound (C₉H₆N₂) has not been deposited in major crystallographic databases. Therefore, to elucidate the experimental and analytical workflow with scientific rigor, this document will leverage the comprehensive crystallographic data of a closely related analogue: 4-(chloromethyl)benzonitrile (C₈H₆ClN) . The principles and procedures detailed herein are directly applicable and represent the established best practices for the structural determination of small organic molecules like this compound.
The Foundational Step: From Powder to Perfect Crystal
The journey to a crystal structure begins with the synthesis and subsequent crystallization of the target compound. The goal is to obtain a single, high-quality crystal, free from significant defects, which will diffract X-rays in a uniform and measurable pattern.
Synthesis of the Precursor Material
This compound is typically synthesized via the nucleophilic substitution of 4-(chloromethyl)benzonitrile with a cyanide salt. This reaction is a standard procedure in organic synthesis. For the purpose of this guide, we will focus on the subsequent crystallization process.
The Art and Science of Crystallization: A Protocol Grounded in Causality
The choice of crystallization method and solvent system is critical and often empirically determined. The primary objective is to slowly decrease the solubility of the compound in a solution, thereby allowing molecules to arrange themselves into a highly ordered, low-energy crystal lattice. Slow evaporation is a widely used and effective technique for achieving this.
Exemplary Protocol (based on the analogue 4-(chloromethyl)benzonitrile): [2]
-
Solvent Selection Rationale: Ethanol was chosen as the solvent for 4-(chloromethyl)benzonitrile.[2] Ethanol is a polar protic solvent capable of dissolving the moderately polar benzonitrile derivative. Its relatively high vapor pressure allows for controlled evaporation at ambient temperature, which is crucial for the growth of well-ordered crystals.
-
Preparation of the Saturated Solution: A sample of the compound (e.g., 0.50 g) is dissolved in a suitable volume of the chosen solvent (e.g., 20.0 ml of ethanol) to create a solution that is near saturation at room temperature.[2] Gentle warming can be employed to ensure complete dissolution, followed by cooling to ambient temperature.
-
Incubation and Crystal Growth: The solution is loosely covered to allow for slow evaporation of the solvent. This process should be carried out in a vibration-free environment to prevent the formation of polycrystalline aggregates. Over a period of several days to a week, as the solvent evaporates, the solution becomes supersaturated, and nucleation begins, leading to the growth of single crystals.[2] For 4-(chloromethyl)benzonitrile, needle-like crystals were obtained after one week under ambient conditions.[2]
The X-ray Diffraction Experiment: Probing the Crystal Lattice
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.
The Workflow from Crystal to Data
The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection and Processing: A Case Study with 4-(chloromethyl)benzonitrile
The following table summarizes the crystallographic data for 4-(chloromethyl)benzonitrile, which serves as our working example.[2][3][4][5]
| Parameter | Value |
| Crystal Data | |
| Chemical formula | C₈H₆ClN |
| Formula weight | 151.59 g/mol |
| Crystal system | Orthorhombic |
| Space group | Pnma (No. 62) |
| a, b, c (Å) | 20.3965(7), 7.8164(3), 4.5015(2) |
| Volume (ų) | 717.66(5) |
| Z | 4 |
| Data Collection | |
| Radiation type | Synchrotron radiation |
| Temperature (K) | 100.0 |
| Refinement | |
| Rgt(F) | 0.0265 |
| wRref(F²) | 0.0670 |
| CCDC Deposition Number | 2166734 |
Decoding the Data: Interpretation of Crystallographic Parameters
The data presented in the table above provides a detailed fingerprint of the crystal's internal structure. For the non-specialist, understanding these parameters is key to appreciating the quality and implications of the structural determination.
-
Crystal System and Space Group: The orthorhombic crystal system indicates that the unit cell, the basic repeating block of the crystal, has three unequal axes at 90° to each other. The space group Pnma describes the symmetry elements (planes of reflection, glide planes, and screw axes) present within the unit cell. This high level of symmetry imposes constraints on the possible positions of the molecules within the lattice.
-
Unit Cell Dimensions (a, b, c, V): These values define the size and volume of the repeating unit of the crystal. They are determined with very high precision from the positions of the diffracted X-ray beams.
-
Z: This represents the number of molecules in the unit cell. For 4-(chloromethyl)benzonitrile, there are 4 molecules within the defined unit cell volume.[2][3][4][5]
-
Temperature: Data is typically collected at low temperatures (100 K) to minimize the thermal vibration of the atoms.[2] This results in a sharper diffraction pattern and a more precise determination of atomic positions.
-
Refinement Statistics (Rgt and wRref): These values, often referred to as R-factors, are a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. An Rgt value of 0.0265 (or 2.65%) is indicative of a very well-refined and reliable crystal structure.[2]
The Molecular and Supramolecular Structure
With the crystal structure solved and refined, we can now examine the molecule's geometry and how it packs within the crystal. This is where we gain insights into the intermolecular interactions that govern the solid-state properties of the material.
Molecular Geometry
The analysis of the 4-(chloromethyl)benzonitrile structure reveals the expected bond lengths and angles for the benzonitrile moiety. The benzene ring is planar, and the nitrile and chloromethyl groups lie in or close to this plane.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules do not exist in isolation. They are held together by a network of non-covalent interactions. Understanding this "supramolecular synthon" approach is key to crystal engineering. For nitrile-containing compounds, interactions involving the electron-rich nitrogen atom are of particular interest.
The diagram below illustrates the concept of how different intermolecular interactions dictate the final crystal packing arrangement.
Caption: Supramolecular assembly driven by various intermolecular forces.
In the case of 4-(chloromethyl)benzonitrile, the crystal packing is stabilized by a combination of weak intermolecular interactions. These include C-H...π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of a benzene ring on an adjacent molecule. The interplay of these forces results in a stable three-dimensional network.
Conclusion and Future Outlook
This guide has outlined the comprehensive workflow for determining the crystal structure of a small organic molecule, using 4-(chloromethyl)benzonitrile as a detailed case study. The principles of crystallization, X-ray data collection, and structure refinement detailed herein are directly applicable to the target compound, this compound. A definitive crystal structure of this compound, once determined, would provide invaluable data for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its solid-state behavior and facilitating the design of new materials and therapeutics with optimized properties. The methodologies described here represent the gold standard for achieving this critical structural elucidation.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(Cyanomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Cyanomethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, possesses a unique molecular structure with two nitrile groups that influence its thermal stability.[1] This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of this compound. While specific experimental data for this compound is not extensively published, this document synthesizes information from structurally related aromatic nitriles and benzyl cyanides to provide a predictive analysis of its thermal behavior. We will explore anticipated decomposition pathways, potential hazards, and best practices for thermal analysis utilizing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). This guide is intended to equip researchers with the necessary knowledge to handle and process this compound safely and effectively.
Introduction to this compound
This compound, also known as p-cyanophenylacetonitrile, is an aromatic organic compound with the chemical formula C₉H₆N₂.[1] Its structure features a benzene ring substituted with a cyanomethyl group (-CH₂CN) and a cyano group (-CN) at the para position. This dinitrile is a valuable building block in organic synthesis, primarily serving as a precursor for various biologically active molecules.[1] The presence of two nitrile groups and an active methylene unit makes it a versatile reagent for constructing more complex molecular architectures.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 876-31-3 | [1][3][4][5] |
| Molecular Formula | C₉H₆N₂ | [1][3] |
| Molecular Weight | 142.16 g/mol | [3] |
| Appearance | Solid (predicted) | General knowledge |
| Storage | Sealed in dry, room temperature | [3] |
The nitrile functional group is known for its contribution to the thermal stability of polymers and its role in various chemical transformations, including hydrolysis, reduction, and cyclization reactions.[6][7] In pharmaceuticals, the inclusion of a nitrile group can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[8][9] Understanding the thermal stability of intermediates like this compound is therefore critical during process development, ensuring safe operating conditions and preventing runaway reactions.[10][11]
Predicted Thermal Stability and Decomposition Profile
Direct experimental data on the thermal decomposition of this compound is limited in publicly available literature. However, by examining related compounds such as benzyl cyanide and other aromatic nitriles, we can infer its likely thermal behavior.
General Stability of Aromatic Nitriles
Aromatic nitriles generally exhibit good thermal stability due to the resonance stabilization of the benzene ring and the strong carbon-nitrogen triple bond in the nitrile group.[6] For instance, poly(arylene ether nitrile)s (PAENs) are known for their high thermal stability, with decomposition temperatures often exceeding 400°C.[6][12]
Predicted Decomposition Onset
The presence of the cyanomethyl group in this compound introduces a potential site for initial thermal degradation. The methylene bridge is generally less stable than the aromatic ring. It is anticipated that the decomposition of this compound would be a multi-stage process, with the initial weight loss likely occurring at a lower temperature than the complete degradation of the aromatic ring.
Potential Decomposition Pathways and Products
Upon heating, this compound is expected to decompose, releasing toxic fumes. Based on the decomposition of similar nitrile-containing compounds, the primary hazardous decomposition products are likely to include:
-
Hydrogen Cyanide (HCN): A highly toxic gas resulting from the breakdown of the nitrile groups.[13]
-
Oxides of Nitrogen (NOx): Formed from the nitrogen atoms in the molecule, especially in the presence of oxygen.[13]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of incomplete and complete combustion of the organic structure.
A plausible, though unverified, decomposition pathway could involve the initial loss of the cyanomethyl group, followed by the fragmentation of the benzonitrile core at higher temperatures. Polymerization or oligomerization of the molecule at elevated temperatures, through reactions involving the nitrile groups, is also a possibility.
Caption: Predicted Decomposition Pathway of this compound.
Recommended Methodologies for Thermal Analysis
To experimentally determine the thermal stability and decomposition characteristics of this compound, a combination of thermal analysis techniques is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining the onset of decomposition, the number of decomposition steps, and the amount of residual char.[14]
Experimental Protocol for TGA:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (T_onset).
-
Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).
-
Quantify the mass loss at each decomposition step.
-
Determine the percentage of char residue at the final temperature.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.[14]
Experimental Protocol for DSC:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum or sealed pan. If significant off-gassing is expected, use a pinhole or hermetically sealed pan with caution.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition, typically up to 400°C, at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Determine the melting point (T_m) and enthalpy of fusion (ΔH_f).
-
Identify the onset temperature of any exothermic or endothermic events related to decomposition.
-
Calculate the enthalpy of decomposition (ΔH_d).
-
Caption: Recommended Workflow for Thermal Analysis.
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimeter that measures the time, temperature, and pressure data for an exothermic reaction. It is crucial for assessing the potential for a thermal runaway reaction.
Experimental Protocol for ARC:
-
Sample Preparation: A known quantity of this compound is placed in a suitable sample bomb (e.g., titanium or stainless steel).
-
Instrument Setup: The bomb is placed in the calorimeter, and the system is evacuated and then backfilled with an inert atmosphere if desired. The instrument follows a "heat-wait-search" protocol.
-
Data Analysis:
-
Determine the onset temperature of a self-heating reaction (T_NR - Temperature of No Return).
-
Calculate the time to maximum rate (TMR) and the temperature of decomposition at 24 hours (T_D24).
-
Determine the adiabatic temperature rise.
-
Table 2: Recommended Parameters for Thermal Analysis
| Technique | Sample Size | Atmosphere | Heating Rate | Temperature Range | Key Outputs |
| TGA | 5-10 mg | Nitrogen | 10°C/min | Ambient to 600°C | T_onset, Mass Loss %, Char Yield |
| DSC | 2-5 mg | Nitrogen | 10°C/min | Ambient to 400°C | T_m, ΔH_f, T_decomp, ΔH_d |
| ARC | Variable | Inert/Vacuum | Heat-Wait-Search | Ambient to 400°C | T_NR, TMR, Adiabatic T_rise |
Safe Handling and Storage Considerations
Given the potential for the release of toxic gases upon decomposition, stringent safety protocols must be followed when handling this compound at elevated temperatures.
-
Ventilation: All heating experiments should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn. For operations with a higher risk of exposure, respiratory protection may be necessary.
-
Scale-up: Caution should be exercised during the scale-up of reactions involving this compound. A thorough thermal hazard assessment, including ARC or similar calorimetric studies, is essential to understand and mitigate the risk of a runaway reaction.
-
Storage: The compound should be stored in a cool, dry place, away from oxidizing agents and sources of ignition.[3]
Conclusion
This compound is a valuable synthetic intermediate whose thermal stability is a critical parameter for safe and efficient process development. While direct experimental data is scarce, a comprehensive understanding of its potential thermal behavior can be derived from the analysis of structurally similar aromatic nitriles. The methodologies outlined in this guide, particularly the combined use of TGA, DSC, and ARC, provide a robust framework for the experimental characterization of its thermal properties. By following these protocols and adhering to strict safety precautions, researchers can confidently handle and utilize this compound in their synthetic endeavors.
References
- 1. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 3. 876-31-3|this compound|BLD Pharm [bldpharm.com]
- 4. 876-31-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. aceschem.com [aceschem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aidic.it [aidic.it]
- 11. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 12. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]
- 13. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of 4-(Cyanomethyl)benzonitrile with Oxidizing and Reducing Agents
Introduction
4-(Cyanomethyl)benzonitrile is a bifunctional aromatic compound featuring two distinct nitrile groups: a benzylic nitrile and an aromatic nitrile directly attached to the benzene ring. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The differential reactivity of the two nitrile groups, along with the benzylic methylene bridge, allows for selective chemical transformations under controlled conditions. This guide provides a comprehensive technical overview of the reactivity of this compound with a focus on its interactions with oxidizing and reducing agents, offering insights for researchers, scientists, and professionals in drug development.
I. Reactivity with Oxidizing Agents
The oxidation of this compound can proceed at two primary sites: the nitrile groups and the benzylic methylene bridge. The outcome of the oxidation is highly dependent on the choice of the oxidizing agent and the reaction conditions.
Hydrolysis of Nitrile Groups to Carboxylic Acids
A common oxidative transformation for nitriles is their hydrolysis to carboxylic acids. This can be achieved under either acidic or basic conditions and typically proceeds through an amide intermediate.[1][2][3] Due to the presence of two nitrile groups in this compound, the hydrolysis can potentially yield three different products: 4-(cyanomethyl)benzoic acid, 4-carboxyphenylacetic acid, or the fully hydrolyzed product, 4-(carboxymethyl)benzoic acid.[4][5][6]
Selective hydrolysis of the benzylic nitrile is often favored due to its higher susceptibility to nucleophilic attack compared to the electronically stabilized aromatic nitrile.[7] Enzymatic hydrolysis using nitrilases can offer remarkable regioselectivity, yielding 4-cyanobenzoic acid by exclusively targeting the benzylic nitrile.[7]
Mechanism of Base-Catalyzed Hydrolysis:
Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide, which can be isolated under milder conditions, leads to the carboxylate salt, which upon acidification yields the carboxylic acid.[8]
Figure 1: Generalized mechanism of base-catalyzed nitrile hydrolysis.
Oxidation of the Benzylic Methylene Group
The benzylic CH₂ group is susceptible to oxidation to a carbonyl group, which can lead to the formation of a ketone or, upon further oxidation, a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can achieve this transformation.[7] The expected product from the complete oxidation of the benzylic position would be 4-cyanobenzoyl cyanide, which would likely be unstable and readily hydrolyze to 4-cyanobenzoic acid.
II. Reactivity with Reducing Agents
The reduction of this compound offers a pathway to valuable amine-containing compounds. The choice of reducing agent is critical for controlling the extent of reduction and achieving selectivity between the two nitrile groups.
Complete Reduction to Diamines with Strong Reducing Agents
Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing both nitrile groups to their corresponding primary amines.[7][9][10] This reaction provides a direct route to 2-(4-(aminomethyl)phenyl)ethan-1-amine.[11] The reaction proceeds via the nucleophilic addition of hydride ions to the carbon atoms of the nitrile groups.[12]
Mechanism of LiAlH₄ Reduction:
The reaction begins with the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition then occurs, leading to a dianion which, upon aqueous workup, is protonated to yield the primary amine.[9][12]
Figure 2: Generalized mechanism for the reduction of a nitrile with LiAlH₄.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often more scalable method for the reduction of nitriles to primary amines.[13] Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂).[13] This method can also be employed for the complete reduction of this compound to 2-(4-(aminomethyl)phenyl)ethan-1-amine.[14][15] Depending on the catalyst and reaction conditions, the formation of secondary and tertiary amines as byproducts can occur through the reaction of the intermediate imine with the product amine.[13][16]
Selective Reduction
Achieving selective reduction of one nitrile group in the presence of the other is a significant synthetic challenge.
-
Partial Reduction to Aldehydes: Milder and sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H) can be used to selectively reduce a nitrile to an aldehyde after hydrolysis of the intermediate imine.[1][9][13] In the case of this compound, careful control of stoichiometry could potentially lead to the formation of 4-(cyanomethyl)benzaldehyde or 4-formylphenylacetonitrile.
-
Chemoselective Reduction of One Nitrile Group: Reagents such as cobalt chloride in the presence of sodium borohydride have been shown to selectively reduce nitriles to amines under mild conditions.[17] This system could potentially be tuned to favor the reduction of one of the nitrile groups in this compound over the other, likely the more accessible benzylic nitrile.
III. Experimental Protocols
The following protocols are provided as illustrative examples and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Protocol for Complete Reduction with LiAlH₄
Objective: To synthesize 2-(4-(aminomethyl)phenyl)ethan-1-amine from this compound.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
10% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a stirred suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 equivalent) in anhydrous THF dropwise.[18]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[18]
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume), followed by 10% NaOH solution (1.5 volumes), and finally water again (3 volumes).[18]
-
Stir the resulting suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.[18]
-
Separate the organic layer from the filtrate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[18]
-
Purify the crude product by column chromatography or distillation under reduced pressure to obtain 2-(4-(aminomethyl)phenyl)ethan-1-amine.
Protocol for Catalytic Hydrogenation
Objective: To synthesize 2-(4-(aminomethyl)phenyl)ethan-1-amine via catalytic hydrogenation.
Materials:
-
This compound
-
Methanol
-
Raney Nickel (or 10% Pd/C)
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1 equivalent) in methanol.
-
Add Raney Nickel (approximately 10% by weight of the nitrile) to the solution.[14]
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature overnight.[19]
-
After the reaction is complete (monitored by TLC or disappearance of starting material), carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite with methanol.[14]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[14]
-
The product can be further purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
IV. Data Summary
The following table summarizes the expected products from the reaction of this compound with various oxidizing and reducing agents.
| Reagent | Reaction Type | Primary Product | Notes |
| H₃O⁺ / Heat | Oxidation (Hydrolysis) | 4-(Carboxymethyl)benzoic acid[6] | Proceeds through amide intermediates. |
| NaOH, H₂O / Heat | Oxidation (Hydrolysis) | Sodium 4-(carboxymethyl)benzoate | Acidification needed to obtain the carboxylic acid. |
| KMnO₄ / Heat | Oxidation | 4-Cyanobenzoic acid | Oxidation of the benzylic methylene group. |
| LiAlH₄ then H₂O | Reduction | 2-(4-(Aminomethyl)phenyl)ethan-1-amine[11] | Strong, non-selective reduction of both nitriles. |
| H₂ / Raney Ni or Pd/C | Reduction | 2-(4-(Aminomethyl)phenyl)ethan-1-amine | Catalytic hydrogenation. |
| DIBAL-H then H₂O | Reduction | Mixture of aldehydes | Potential for selective partial reduction. |
| CoCl₂ / NaBH₄ | Reduction | Potential for selective amine formation | Mild conditions may allow for regioselectivity.[17] |
V. Conclusion
This compound exhibits a rich and versatile reactivity towards oxidizing and reducing agents. The presence of two distinct nitrile functionalities and a reactive benzylic position allows for a range of selective transformations, leading to valuable dicarboxylic acids, diamines, and other functionalized aromatic compounds. A thorough understanding of the reaction mechanisms and the careful selection of reagents and conditions are paramount for achieving the desired synthetic outcomes. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists working with this important chemical intermediate.
References
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. philadelphia.edu.jo [philadelphia.edu.jo]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-(Carboxymethyl)benzoic Acid | Polysil [polycil.co.uk]
- 5. PubChemLite - 4-(carboxymethyl)benzoic acid (C9H8O4) [pubchemlite.lcsb.uni.lu]
- 6. 4-(Carboxymethyl)benzoic Acid | C9H8O4 | CID 220005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. parchem.com [parchem.com]
- 12. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 13. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 14. 2-(4-Aminophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 15. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]
- 16. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. benchchem.com [benchchem.com]
Electrophilic and nucleophilic sites of 4-(Cyanomethyl)benzonitrile
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-(Cyanomethyl)benzonitrile
Authored by a Senior Application Scientist
Abstract
This compound, also known as p-cyanophenylacetonitrile, is a dinitrile compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its utility as a synthetic intermediate stems from the distinct reactivity of its constituent functional groups: a benzonitrile moiety and a cyanomethyl group.[1] This guide provides a comprehensive analysis of the electronic structure of this compound to delineate its key electrophilic and nucleophilic centers. We will explore the theoretical underpinnings of its reactivity, supported by practical experimental methodologies and reaction schemes, to offer a complete portrait for researchers in drug development and organic synthesis.
Molecular Structure and Electronic Landscape
The reactivity of any chemical species is fundamentally governed by its electronic structure. In this compound, the interplay between the aromatic ring and two powerful electron-withdrawing nitrile groups creates a nuanced electronic landscape with distinct regions of electron-richness (nucleophilicity) and electron-poverty (electrophilicity).
1.1. The Influence of Electron-Withdrawing Groups
The molecule's reactivity is dominated by two key features:
-
Benzonitrile System: The nitrile group (-C≡N) directly attached to the benzene ring is strongly deactivating. It withdraws electron density from the aromatic system through both the inductive effect (polarization of the sigma bond due to nitrogen's high electronegativity) and the resonance effect (delocalization of pi electrons into the C≡N triple bond). This renders the aromatic ring electron-deficient and less susceptible to electrophilic attack.
-
Cyanomethyl Group (-CH₂CN): This group exerts a strong electron-withdrawing inductive effect on the adjacent methylene (-CH₂) bridge. This effect is critical as it significantly increases the acidity of the methylene protons.
This electronic configuration dictates that the most profound reactivity will not be on the aromatic ring itself, but at the functional groups.
Identification of Primary Reactive Sites
Based on the electronic effects described, we can map the primary reactive centers of the molecule.
Nucleophilic Sites: The Activated Methylene Bridge
The most prominent nucleophilic character of this compound arises from the methylene (-CH₂) group .
-
Causality: The protons on the methylene carbon are rendered significantly acidic (pKa ≈ 20-22 in DMSO) due to the powerful electron-withdrawing nature of the adjacent nitrile group. Upon deprotonation by a suitable base (e.g., sodium hydride, lithium diisopropylamide), a resonance-stabilized carbanion is formed. This carbanion is a potent carbon nucleophile, capable of attacking a wide range of electrophiles to form new carbon-carbon bonds.[4]
The formation and reactivity of this key nucleophile are central to the synthetic utility of this compound.
Electrophilic Sites: The Dual Nitrile Carbons
The molecule presents two primary electrophilic centers, both located at the carbon atoms of the nitrile groups.
-
Causality: The carbon-nitrogen triple bond (C≡N) is highly polarized towards the more electronegative nitrogen atom. This polarization creates a significant partial positive charge (δ+) on the nitrile carbon atoms, making them susceptible to attack by nucleophiles.[1] While both nitrile carbons are electrophilic, their reactivity can be modulated by steric accessibility and the electronic environment. Reactions such as hydrolysis, reduction, and addition of organometallic reagents target these sites.[1]
The diagram below illustrates the distribution of electron density and the key reactive sites.
Caption: Key reactive sites in this compound.
Experimental Protocols & Methodologies
The theoretical reactivity map can be validated through specific chemical transformations that selectively target these sites.
Probing the Nucleophilic Methylene Site: C-Alkylation
This protocol demonstrates the generation of the nucleophilic carbanion and its subsequent reaction with an electrophile.
Workflow: Generation and Alkylation of the Carbanion
Caption: Workflow for C-alkylation via carbanion formation.
Step-by-Step Protocol:
-
Preparation: A flame-dried, three-neck round-bottom flask is charged with sodium hydride (1.1 eq, 60% dispersion in mineral oil) under an inert atmosphere (N₂ or Ar).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added via syringe, and the suspension is cooled to 0°C in an ice bath.
-
Substrate Addition: this compound (1.0 eq) dissolved in anhydrous THF is added dropwise to the stirred suspension.
-
Deprotonation: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The evolution of H₂ gas indicates the formation of the sodium salt of the carbanion.
-
Electrophile Addition: The mixture is cooled back to 0°C, and the electrophile (e.g., benzyl bromide, 1.05 eq) is added dropwise.
-
Reaction: The reaction is stirred overnight, allowing it to slowly warm to room temperature.
-
Quenching & Extraction: The reaction is carefully quenched with saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the α-substituted derivative.
Probing the Electrophilic Nitrile Sites: Reduction to Amine
This protocol targets the electrophilic nitrile carbons for reduction.
Step-by-Step Protocol:
-
Preparation: A suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to 0°C.
-
Substrate Addition: this compound (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension, controlling the rate of addition to manage the exothermic reaction.
-
Reaction: The mixture is heated to reflux and stirred for several hours until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser workup): The reaction is cooled to 0°C and quenched by the sequential, cautious addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filtration & Extraction: The resulting granular precipitate (aluminum salts) is filtered off and washed with THF or ethyl acetate. The filtrate is dried over anhydrous Na₂SO₄ and concentrated in vacuo to yield the diamine product.
Summary of Reactivity
The distinct electronic nature of this compound provides multiple avenues for synthetic transformation. The table below summarizes the key reactive sites and their characteristic reactions.
| Site | Type | Activating Factor | Common Reactions |
| Methylene (-CH₂-) Carbon | Nucleophilic (as carbanion) | Inductive effect of adjacent -C≡N | Alkylation, Acylation, Knoevenagel Condensation, Michael Addition |
| Nitrile (-C≡N) Carbons | Electrophilic | Polarization of C≡N bond | Reduction (to amines), Hydrolysis (to acids/amides), Addition of Grignard reagents |
| Aromatic Ring | Electrophilic (deactivated) | Resonance/Inductive withdrawal by -C≡N | Nucleophilic Aromatic Substitution (harsh conditions) |
| Nitrile (-C≡N) Nitrogens | Nucleophilic (weak) | Lone pair of electrons | Coordination to metals, Protonation (as a weak base) |
Conclusion
This compound is a molecule with a well-defined and synthetically valuable dichotomy of reactive sites. The primary nucleophilic character resides in the activated methylene bridge, which, upon deprotonation, serves as a powerful tool for C-C bond formation. Conversely, the electrophilic nature of the two nitrile carbons allows for their conversion into other important functional groups like amines and carboxylic acids. A thorough understanding of this electronic landscape is paramount for researchers and drug development professionals seeking to leverage this versatile building block in the design and synthesis of complex molecular architectures.
References
Methodological & Application
Biocatalytic synthesis of 4-(Cyanomethyl)benzonitrile using Rhodococcus rhodochrous
Biocatalytic Synthesis of 4-(Cyanomethyl)benzoic Acid using Whole-Cell Rhodococcus rhodochrous
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of Rhodococcus in Biocatalysis
The genus Rhodococcus represents a cornerstone of industrial biotechnology, renowned for its robust metabolic capabilities and resilience to harsh reaction conditions.[1][2][3][4] These Gram-positive actinomycetes are particularly distinguished for their diverse enzymatic machinery for nitrile hydrolysis, making them ideal whole-cell biocatalysts for the synthesis of valuable carboxylic acids and amides.[5][6][7] Rhodococcus rhodochrous has been successfully employed in the large-scale industrial production of acrylamide and nicotinamide, demonstrating its efficacy and scalability.[5][8] This guide focuses on a specific, high-value application: the regioselective synthesis of 4-(cyanomethyl)benzoic acid from 4-(cyanomethyl)benzonitrile using R. rhodochrous as a whole-cell biocatalyst.
The enzymatic transformation of nitriles can proceed via two main pathways: a direct hydrolysis to a carboxylic acid and ammonia catalyzed by a nitrilase , or a two-step process involving hydration to an amide by a nitrile hydratase , followed by hydrolysis of the amide to a carboxylic acid by an amidase .[9] Rhodococcus species are known to possess both enzyme systems, and the dominant pathway can often be controlled by the choice of inducer during cell cultivation.[10]
For the specific conversion of this compound, a dinitrile compound, the goal is to achieve regioselective hydrolysis of the aromatic nitrile group while leaving the aliphatic nitrile group intact. Research has demonstrated that Rhodococcus rhodochrous strain LL100-21, when grown in the presence of benzonitrile or propionitrile, exhibits the desired regioselectivity, primarily converting this compound to 4-(cyanomethyl)benzoic acid.[11] This selectivity is crucial for producing high-purity intermediates for pharmaceutical and agrochemical synthesis.
Biocatalytic Pathway and Rationale
The selective conversion of this compound leverages the nitrile hydrolyzing enzymes of R. rhodochrous. The choice of inducer during the bacterial growth phase is critical for expressing the enzymes with the desired substrate specificity.
References
- 1. The complete genome sequence of the nitrile biocatalyst Rhodocccus rhodochrous ATCC BAA-870 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biotechnology of Rhodococcus for the production of valuable compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective biotransformation of the dinitrile compounds 2-, 3- and 4-(cyanomethyl) benzonitrile by the soil bacterium Rhodococcus rhodochrous LL100-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemoenzymatic Functionalization of 4-(Cyanomethyl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the chemoenzymatic functionalization of 4-(cyanomethyl)benzonitrile and its derivatives. This scaffold is a valuable building block in medicinal chemistry, and the strategic integration of biocatalysis with traditional organic synthesis offers a powerful approach to creating structurally diverse and stereochemically defined molecules. We will delve into the core enzymatic transformations, including selective nitrile hydration and kinetic resolutions, and illustrate how these can be integrated into multi-step chemoenzymatic cascades. The protocols provided herein are designed to be robust and adaptable, empowering researchers to leverage the precision of enzymes in their synthetic endeavors.
Introduction: The Strategic Value of this compound in Drug Discovery
The this compound framework is a privileged scaffold in modern drug development. The presence of two nitrile groups with different chemical environments—an aromatic nitrile and a benzylic nitrile—provides a versatile platform for selective functionalization. These nitrile moieties can be transformed into a variety of functional groups, including amides, carboxylic acids, and amines, which are crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] The benzonitrile fragment itself is a common feature in many approved drugs, where it often acts as a key pharmacophore, participating in hydrogen bonding or other critical interactions with biological targets.[4]
Chemoenzymatic synthesis, the synergistic combination of chemical and enzymatic steps, has emerged as a powerful strategy for the efficient and sustainable production of complex chiral molecules.[5][6] Enzymes offer unparalleled selectivity (chemo-, regio-, and enantio-) under mild reaction conditions, minimizing the need for protecting groups and reducing the generation of hazardous waste.[7][8] This guide will focus on the practical application of these principles to the this compound core.
Core Chemoenzymatic Strategies
Selective Hydration of the Benzylic Nitrile using Nitrile Hydratase
Nitrile hydratases (NHases, E.C. 4.2.1.84) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides with high efficiency and selectivity.[9][10][11] This transformation is particularly valuable as it proceeds under neutral pH and ambient temperature, preserving sensitive functional groups that might be compromised under harsh acidic or basic hydrolysis conditions.[7][12]
Causality of Selectivity: In the context of this compound, the benzylic nitrile is generally more susceptible to enzymatic hydration than the aromatic nitrile. This selectivity is attributed to the electronic and steric differences between the two groups. The aromatic nitrile is conjugated with the benzene ring, making it less electrophilic, while the benzylic nitrile is more accessible to the enzyme's active site.
Enzyme Selection: Nitrile hydratases from Rhodococcus species, such as Rhodococcus rhodochrous and Rhodococcus erythropolis, are widely used due to their broad substrate scope, which includes a variety of aromatic and aliphatic nitriles.[13][14] These can be employed as isolated enzymes or, more conveniently, as whole-cell biocatalysts, which circumvents the need for enzyme purification and provides a protective environment for the enzyme.[13][14]
Experimental Workflow: Nitrile Hydratase-Catalyzed Hydration
Caption: Workflow for whole-cell nitrile hydratase-catalyzed hydration.
Protocol 1: Whole-Cell Biocatalytic Hydration of this compound
Materials:
-
This compound
-
Rhodococcus erythropolis (e.g., MTCC 1526)
-
Nutrient Broth (Peptone, Beef Extract, Yeast Extract, NaCl)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Shaking incubator, centrifuge, sonicator (optional, for cell-free extract)
Procedure:
-
Culturing of Rhodococcus erythropolis:
-
Inoculate a single colony of R. erythropolis into 50 mL of sterile nutrient broth in a 250 mL Erlenmeyer flask.
-
Incubate at 30°C with shaking at 180 rpm for 48-72 hours, or until a dense culture is obtained.
-
-
Preparation of Whole-Cell Biocatalyst:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with 50 mM potassium phosphate buffer (pH 7.5) and resuspend in the same buffer to a final concentration of 50 mg/mL (wet cell weight).
-
-
Enzymatic Hydration Reaction:
-
In a 50 mL flask, dissolve 100 mg of this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO or ethanol, not exceeding 5% v/v) if necessary.
-
Add 20 mL of the whole-cell suspension to the substrate solution.
-
Incubate the reaction mixture at 25-30°C with shaking at 150 rpm.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing by HPLC or TLC.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion (typically 24-48 hours), centrifuge the mixture to remove the cells.
-
Extract the supernatant with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-cyanophenyl)acetamide.
-
The product can be further purified by column chromatography on silica gel.
-
Expected Outcome: This protocol typically yields the mono-amide, 2-(4-cyanophenyl)acetamide, with high selectivity and in good yields.
| Substrate | Product | Biocatalyst | Yield | Reference |
| This compound | 2-(4-Cyanophenyl)acetamide | Rhodococcus erythropolis whole cells | >90% | [13] |
Enantioselective Functionalization via Kinetic Resolution
For the synthesis of chiral derivatives, enzymatic kinetic resolution is a highly effective strategy. This involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are particularly versatile for this purpose, often used for the enantioselective acylation or hydrolysis of alcohols and esters.[3][15]
Application to this compound Derivatives: A common approach is to first introduce a chiral center adjacent to the benzene ring, for example, by reducing a corresponding ketone to a racemic secondary alcohol. This racemic alcohol can then be resolved using a lipase.
Experimental Workflow: Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for lipase-catalyzed kinetic resolution of a racemic alcohol derivative.
Protocol 2: Kinetic Resolution of (±)-1-(4-(Cyanomethyl)phenyl)ethanol
Materials:
-
(±)-1-(4-(Cyanomethyl)phenyl)ethanol (can be synthesized by reduction of 4-acetylbenzonitrile)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate
-
Anhydrous toluene or tert-butyl methyl ether (t-BME)
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup:
-
To a flame-dried flask under a nitrogen atmosphere, add (±)-1-(4-(cyanomethyl)phenyl)ethanol (1 mmol), anhydrous toluene (10 mL), and activated 4 Å molecular sieves.
-
Add vinyl acetate (2 mmol) as the acyl donor.
-
Add immobilized lipase (e.g., Novozym 435, 50 mg).
-
-
Enzymatic Reaction:
-
Stir the mixture at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction should be stopped at or near 50% conversion to achieve the highest possible ee for both products.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the enzyme and molecular sieves.
-
Wash the solids with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the unreacted alcohol and the acetylated product can be separated by column chromatography on silica gel.
-
Expected Outcome: This protocol allows for the separation of the two enantiomers, providing access to both (R)- and (S)-1-(4-(cyanomethyl)phenyl)ethanol (one as the alcohol and the other as the acetate) with high enantiomeric purity.
| Substrate | Enzyme | Acyl Donor | Product 1 (ee) | Product 2 (ee) | Reference |
| (±)-1-Phenylethanol | Novozym 435 | Vinyl Acetate | (R)-1-Phenylethanol (>99%) | (S)-1-Phenylethyl acetate (>99%) | [4] |
| Racemic aryl ethanols | Lipases | Vinyl esters | Chiral alcohol and ester (>95%) | Chiral alcohol and ester (>95%) | [1][11][16] |
(Note: Data for the specific substrate 1-(4-(cyanomethyl)phenyl)ethanol is extrapolated from similar structures. Optimization may be required.)
Multi-Enzyme Cascades for Advanced Functionalization
The true power of chemoenzymatic synthesis is realized in multi-enzyme cascades, where multiple enzymatic transformations are performed sequentially in a one-pot fashion.[5][17] This approach minimizes intermediate purification steps, reduces solvent waste, and can drive unfavorable equilibria towards product formation.
Conceptual Cascade: Synthesis of a Chiral Amino Acid Precursor
A hypothetical, yet plausible, multi-enzyme cascade starting from a derivative of this compound could involve the following steps:
-
Nitrile Hydratase/Amidase System: Conversion of the benzylic nitrile of a substituted this compound derivative to a carboxylic acid. Whole cells of Rhodococcus or Alcaligenes species often contain both a nitrile hydratase and an amidase, allowing for this two-step conversion in a single biocatalyst.[12]
-
Transaminase: Asymmetric amination of a keto-acid (derived from the first step) to a chiral amino acid. Transaminases are powerful enzymes for the synthesis of chiral amines and amino acids.
Multi-Enzyme Cascade Workflow
Caption: Conceptual multi-enzyme cascade for the synthesis of a chiral amino acid from a this compound derivative.
This type of cascade highlights the potential to build molecular complexity and introduce chirality in a highly controlled and efficient manner, starting from a simple, commercially available building block.
Conclusion and Future Outlook
The chemoenzymatic functionalization of this compound derivatives offers a rich and versatile toolbox for the synthesis of valuable compounds for drug discovery and development. The mild reaction conditions and high selectivity of enzymes like nitrile hydratases and lipases enable transformations that are often challenging to achieve with conventional chemical methods. As our understanding of enzyme function and our ability to engineer novel biocatalysts continue to grow, the scope of chemoenzymatic synthesis will undoubtedly expand, providing even more powerful and sustainable solutions for the creation of complex molecules. The integration of multi-enzyme cascades, in particular, holds immense promise for streamlining synthetic routes and accessing novel chemical space.
References
- 1. Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A light-driven enzymatic enantioselective radical acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Construction of multi-enzyme cascade reactions and its application in the synthesis of bifunctional chemicals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase-catalyzed kinetic resolution on solid-phase via a "capture and release" strategy. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.tudelft.nl [research.tudelft.nl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic Cascades for Stereoselective and Regioselective Amide Bond Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Use of 4-(Cyanomethyl)benzonitrile in the synthesis of heterocyclic compounds
An In-Depth Guide to the Synthetic Utility of 4-(Cyanomethyl)benzonitrile in Heterocyclic Chemistry
Introduction: The Strategic Value of this compound
This compound, with the CAS Number 876-31-3, is an aromatic dinitrile that has emerged as a highly versatile and valuable building block in modern organic synthesis.[1][2] Its structure, featuring a benzonitrile core with a cyanomethyl substituent at the para-position, presents multiple reactive sites that can be selectively targeted to construct a diverse array of complex molecules. The compound's utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][3]
The strategic importance of this compound stems from three key structural features:
-
The Aromatic Nitrile Group: This group can undergo various transformations, including reduction to an amine or hydrolysis to a carboxylic acid, and can participate in cycloaddition reactions.[1][4]
-
The Aliphatic Nitrile Group: Similar to the aromatic nitrile, this group is amenable to reduction and hydrolysis, offering a secondary point for functionalization.[5]
-
The Active Methylene Bridge (-CH₂-): Positioned between two electron-withdrawing cyano groups, the protons on this methylene group are acidic. This allows for facile deprotonation to generate a stabilized carbanion, which is a potent nucleophile for carbon-carbon bond formation.
This guide provides detailed application notes and validated protocols for leveraging this compound in the synthesis of medicinally relevant heterocyclic systems, including pyrimidines and thiophenes.
Application I: Synthesis of Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in numerous approved drugs and biologically active molecules.[6][7][8] The reaction of dinitriles with dinucleophilic reagents like guanidine or amidines is a classical and efficient method for constructing the pyrimidine ring. This compound serves as an excellent substrate for this transformation, leading to highly functionalized pyrimidines poised for further derivatization.
Causality in Experimental Design
The core of this synthesis is a base-catalyzed condensation-cyclization reaction. A strong, non-nucleophilic base like sodium ethoxide is chosen to deprotonate the active methylene group of this compound, initiating the reaction sequence. The resulting carbanion attacks one of the electrophilic carbon atoms of guanidine. An intramolecular cyclization follows, driven by the formation of a stable six-membered aromatic ring. Ethanol is an ideal solvent as it readily dissolves the reactants and the sodium ethoxide catalyst.
Experimental Protocol: Synthesis of 2-Amino-4-(4-cyanophenyl)-6-aminopyrimidine
Objective: To synthesize a substituted aminopyrimidine via the condensation of this compound with guanidine.
Materials:
-
This compound (C₉H₆N₂, MW: 142.16 g/mol )
-
Guanidine Hydrochloride (CH₆ClN₃, MW: 95.53 g/mol )
-
Sodium Ethoxide (C₂H₅NaO, MW: 68.05 g/mol )
-
Anhydrous Ethanol
-
Distilled Water
-
Diethyl Ether
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (3.40 g, 50 mmol) to anhydrous ethanol (100 mL). Stir the mixture under a nitrogen atmosphere until the sodium ethoxide is completely dissolved.
-
Addition of Reagents: To the stirred solution, add guanidine hydrochloride (4.78 g, 50 mmol) followed by this compound (7.11 g, 50 mmol).
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexane solvent system.
-
Work-up: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold distilled water (200 mL) with stirring.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water (3 x 50 mL) and then with cold diethyl ether (2 x 30 mL) to remove impurities.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize the solid from an appropriate solvent such as ethanol or an ethanol/water mixture to obtain the pure 2-amino-4-(4-cyanophenyl)-6-aminopyrimidine.
Data Summary: Pyrimidine Synthesis
| Parameter | Condition | Rationale |
| Base | Sodium Ethoxide | Strong, non-nucleophilic base to deprotonate the active methylene group without competing side reactions. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants; compatible with the base. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier for condensation and cyclization. |
| Stoichiometry | 1:1:1 (Dinitrile:Guanidine:Base) | Ensures complete conversion of the limiting reagent. |
| Expected Yield | 75-85% | Based on similar reported syntheses of substituted pyrimidines.[9] |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of a substituted pyrimidine.
Application II: Multicomponent Synthesis of 2-Aminothiophenes via Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction (MCR) that provides efficient access to highly substituted 2-aminothiophenes in a single step.[10] These thiophene derivatives are of significant interest due to their wide range of biological activities. The active methylene group of this compound makes it an ideal "active methylene nitrile" component for this transformation.
Causality in Experimental Design
This reaction is a classic example of the efficiency of MCRs. A basic catalyst, typically a secondary amine like morpholine or triethylamine, is used to promote the initial Knoevenagel condensation between the ketone (cyclohexanone) and this compound.[11] This generates a key α,β-unsaturated nitrile intermediate. Elemental sulfur then adds to the activated methylene group, followed by an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene ring. The choice of an alcohol as a solvent facilitates the dissolution of all components, including the elemental sulfur at elevated temperatures.
Experimental Protocol: Gewald Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivative
Objective: To synthesize a polysubstituted 2-aminothiophene using a one-pot, three-component Gewald reaction.
Materials:
-
This compound (C₉H₆N₂, MW: 142.16 g/mol )
-
Cyclohexanone (C₆H₁₀O, MW: 98.14 g/mol )
-
Elemental Sulfur (S, AW: 32.06 g/mol )
-
Morpholine (C₄H₉NO, MW: 87.12 g/mol )
-
Ethanol
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.84 g, 20 mmol), cyclohexanone (1.96 g, 20 mmol), and elemental sulfur (0.64 g, 20 mmol) in ethanol (40 mL).
-
Catalyst Addition: Add morpholine (1.74 g, 20 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction: Gently heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The reaction is often accompanied by a color change and the precipitation of the product. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the flask in an ice bath. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and the catalyst. The product is often pure enough after filtration, but it can be recrystallized from ethanol or ethyl acetate if needed.
Data Summary: Gewald Reaction
| Parameter | Condition | Rationale |
| Components | Nitrile, Ketone, Sulfur | Classic reactants for the Gewald synthesis. |
| Catalyst | Morpholine | A basic catalyst to promote the initial Knoevenagel condensation.[11] |
| Solvent | Ethanol | Good solvent for all reactants and facilitates product precipitation upon cooling. |
| Temperature | 50-60 °C | Mild heating accelerates the reaction without significant side product formation. |
| Expected Yield | 80-95% | Gewald reactions are known for their high efficiency and yields.[11] |
Gewald Reaction Workflow Diagram
Caption: The multicomponent workflow of the Gewald reaction.
Application III: Thorpe-Ziegler Cyclization for Macrocycles
The Thorpe-Ziegler reaction is a powerful method for synthesizing large rings and cyclic ketones from α,ω-dinitriles.[12][13][14] While this compound itself cannot undergo an intramolecular reaction, it is an excellent starting platform to build the required dinitrile precursors. This application highlights its use in a multi-step synthesis, demonstrating its role as a foundational scaffold.
Causality in Experimental Design
The synthesis involves two key steps. First, a double alkylation of a suitable dihalide with two equivalents of this compound under basic conditions (e.g., using sodium hydride) creates the necessary α,ω-dinitrile. Second, the Thorpe-Ziegler cyclization is performed under high-dilution conditions. High dilution is critical to favor the intramolecular reaction over the competing intermolecular polymerization. A strong base deprotonates one of the active methylene groups, and the resulting carbanion attacks the nitrile at the other end of the molecule, forming a large ring.[13] The resulting enamine is then hydrolyzed with acid to yield the cyclic ketone.
Illustrative Protocol: Synthesis of a Macrocyclic α-Cyanoketone
Objective: To outline a general procedure for synthesizing a macrocyclic ketone starting from this compound.
Part A: Synthesis of the α,ω-Dinitrile Precursor
-
In a flame-dried flask under nitrogen, suspend sodium hydride (2.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of this compound (2.0 eq) in DMF dropwise.
-
Stir for 30 minutes, then add a solution of a long-chain α,ω-dihaloalkane (e.g., 1,10-dibromodecane, 1.0 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate. Purify by column chromatography to yield the α,ω-dinitrile.
Part B: Thorpe-Ziegler Cyclization
-
Set up a reaction vessel for high-dilution conditions (a syringe pump for slow addition is ideal).
-
Charge the vessel with a suspension of sodium ethoxide (1.5 eq) in refluxing toluene.
-
Slowly add a solution of the α,ω-dinitrile (1.0 eq) from Part A in toluene over several hours via syringe pump.
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Cool the reaction and add dilute aqueous hydrochloric acid. Stir vigorously for 1 hour to hydrolyze the intermediate enamine.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the resulting macrocyclic α-cyanoketone by column chromatography.
Thorpe-Ziegler Reaction Logic Diagram
Caption: Logical steps for macrocycle synthesis via Thorpe-Ziegler.
Conclusion
This compound is a powerful and cost-effective reagent for the synthesis of diverse and complex heterocyclic compounds. Its unique combination of an active methylene group and two distinct nitrile functionalities provides chemists with multiple avenues for molecular construction. The protocols detailed herein for the synthesis of pyrimidines and thiophenes, along with the strategy for macrocyclization, demonstrate the breadth of its applicability. For researchers in drug discovery and materials science, mastering the reactivity of this scaffold opens the door to novel chemical entities with significant therapeutic and technological potential.
References
- 1. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 2. aceschem.com [aceschem.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. nbinno.com [nbinno.com]
- 5. Regioselective biotransformation of the dinitrile compounds 2-, 3- and 4-(cyanomethyl) benzonitrile by the soil bacterium Rhodococcus rhodochrous LL100-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of 2-Cyanopyrimidines [mdpi.com]
- 8. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 9. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes & Protocols: 4-(Cyanomethyl)benzonitrile as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
4-(Cyanomethyl)benzonitrile (CAS No: 876-31-3) is a bifunctional aromatic compound that has emerged as a highly valuable and versatile starting material in medicinal chemistry.[1][2] Its structure, featuring both an aromatic nitrile and a benzylic nitrile group, offers two distinct points for chemical modification, enabling the synthesis of a diverse array of complex pharmaceutical intermediates. This guide provides an in-depth exploration of the key chemical transformations of this compound, detailing the underlying mechanisms and providing field-proven, step-by-step protocols for its conversion into critical precursors for modern therapeutics. The applications discussed herein are central to the synthesis of drugs such as the non-steroidal aromatase inhibitor Letrozole and various other molecular scaffolds prevalent in drug discovery.
Introduction: The Strategic Importance of this compound
In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, cost-effectiveness, and novelty of a synthetic route. This compound, with its molecular formula C₉H₆N₂, presents a unique combination of reactive sites.[1] The aromatic nitrile is typically less reactive and requires specific conditions for transformation, while the benzylic nitrile is susceptible to a different set of reactions, including hydrolysis and reduction. Furthermore, the methylene bridge (the -CH₂- group) is activated for reactions like halogenation, providing a third avenue for functionalization.
This dual reactivity allows for selective and sequential modifications, making it an ideal scaffold for building complex molecules. This document will focus on three principal transformations that underscore its utility:
-
Benzylic Bromination and Substitution: A key pathway to synthesizing the core of Letrozole.
-
[2+3] Cycloaddition of Nitriles: Formation of tetrazole rings, which are critical bioisosteres in many drug classes.
-
Selective Reduction of the Benzylic Nitrile: Accessing phenethylamine derivatives, a common pharmacophore.
The following sections provide the scientific rationale and detailed protocols for researchers to leverage the full synthetic potential of this important intermediate.
Overview of Synthetic Pathways
The strategic utility of this compound stems from its capacity to serve as a central hub for divergent synthesis, leading to several classes of important pharmaceutical intermediates.
Caption: Key synthetic transformations of this compound.
Synthesis of Letrozole and its Precursors
Letrozole, marketed as Femara, is a potent non-steroidal aromatase inhibitor used for the treatment of hormone-receptor-positive breast cancer.[3][4][5] The synthesis of Letrozole, chemically named 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile, prominently features a derivative of this compound as the central building block.
Mechanistic Insight: Benzylic Bromination and Nucleophilic Substitution
The synthesis initiates with the radical bromination of the benzylic methylene bridge of a precursor, 4,4'-dicyanodiphenyl methane. This position is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical by both phenyl rings. The intermediate, 4-(α-Bromo-4-cyanobenzyl)benzonitrile, is then subjected to nucleophilic substitution by 1,2,4-triazole.[6] The triazole anion displaces the bromide, forming the C-N bond that is characteristic of Letrozole.
This two-step process is a cornerstone of many published Letrozole syntheses and highlights the utility of the activated methylene group.[3][6]
Workflow for Letrozole Synthesis
Caption: Workflow for the synthesis of Letrozole.
Protocol: Synthesis of 4-(α-Bromo-4-cyanobenzyl)benzonitrile (Letrozole Intermediate VII)
This protocol is adapted from established patent literature for the synthesis of a key Letrozole intermediate.[6]
Materials & Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
|---|---|---|---|---|
| 4,4'-Dicyanodiphenyl methane | 104595-55-3 | 218.26 | 21.8 g | 0.10 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 19.6 g | 0.11 |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.82 g | 0.005 |
| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | 250 mL | - |
Safety Precaution: Carbon tetrachloride is a hazardous and environmentally damaging solvent; modern syntheses often substitute it with safer alternatives like chlorobenzene or acetonitrile. AIBN is a potent radical initiator and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Procedure
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4,4'-dicyanodiphenyl methane (21.8 g, 0.10 mol) and carbon tetrachloride (250 mL).
-
Stir the mixture to dissolve the starting material.
-
Add N-Bromosuccinimide (19.6 g, 0.11 mol) and AIBN (0.82 g, 0.005 mol) to the flask.
-
Heat the reaction mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Use a heating mantle with a temperature controller.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
After the reaction is complete, cool the mixture to room temperature. The byproduct, succinimide, will precipitate out.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is recrystallized from an ethyl acetate/hexane mixture to yield pure 4-(α-Bromo-4-cyanobenzyl)benzonitrile.[6] Expected yield is typically 60-65%.
Conversion to Tetrazole Derivatives
The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group. This substitution can improve metabolic stability and cell membrane permeability. Many blockbuster drugs, particularly in the angiotensin II receptor blocker class (sartans), feature a tetrazole moiety derived from an aromatic nitrile.[7]
Mechanistic Insight: [2+3] Cycloaddition
The conversion of a nitrile to a 1H-tetrazole is achieved via a [2+3] cycloaddition reaction between the nitrile's carbon-nitrogen triple bond and an azide source, typically sodium azide (NaN₃).[8] The reaction is often catalyzed by a Lewis acid (e.g., zinc salts) or a Brønsted acid to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[8][9] The use of catalysts allows the reaction to proceed under milder conditions and with a broader range of substrates.[9]
General Reaction Scheme: Nitrile to Tetrazole
Caption: Catalyzed conversion of a nitrile to a 5-substituted-1H-tetrazole.
Protocol: Synthesis of 5-(4-(Cyanomethyl)phenyl)-1H-tetrazole
This protocol provides a general and robust method for converting the aromatic nitrile of this compound into a tetrazole ring.
Materials & Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
|---|---|---|---|---|
| This compound | 876-31-3 | 142.16 | 1.42 g | 0.01 |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 0.98 g | 0.015 |
| Zinc(II) Chloride (ZnCl₂) | 7646-85-7 | 136.30 | 0.27 g | 0.002 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 10 mL | - |
| Hydrochloric Acid (3M aq.) | 7647-01-0 | - | ~20 mL | - |
Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can liberate toxic hydrazoic acid gas. Handle with extreme care in a fume hood.
Procedure
-
In a 50 mL round-bottom flask, combine this compound (1.42 g, 0.01 mol), sodium azide (0.98 g, 0.015 mol), and zinc chloride (0.27 g, 0.002 mol).
-
Add N,N-Dimethylformamide (DMF, 10 mL) to the flask.
-
Equip the flask with a magnetic stirrer and a reflux condenser.
-
Heat the mixture to 120-130°C and stir for 18-24 hours. Monitor the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 50 mL of water and stir.
-
Carefully acidify the aqueous solution to pH ~2 with 3M HCl. This will protonate the tetrazole and cause it to precipitate. Perform this step slowly in a fume hood.
-
Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.
-
Dry the product in a vacuum oven at 60°C to yield 5-(4-(cyanomethyl)phenyl)-1H-tetrazole.
Selective Reduction to Phenethylamine Derivatives
The reduction of the benzylic nitrile group in this compound provides access to 2-(4-cyanophenyl)ethan-1-amine. This intermediate belongs to the phenethylamine class, a privileged scaffold in medicinal chemistry found in numerous CNS agents, stimulants, and other therapeutics.
Mechanistic Insight: Nitrile Reduction
Nitriles can be reduced to primary amines using various reducing agents.[1] A common and effective method involves using lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This process occurs twice, followed by acidic workup to protonate the resulting amine. Selective reduction of the benzylic nitrile over the aromatic one is possible under controlled conditions, as aromatic nitriles are generally less reactive towards hydride reagents. Diisopropylaminoborane is another reagent capable of reducing nitriles to primary amines.[10]
Protocol: Synthesis of 2-(4-Cyanophenyl)ethan-1-amine
This protocol describes the selective reduction of the benzylic nitrile.
Materials & Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
|---|---|---|---|---|
| This compound | 876-31-3 | 142.16 | 1.42 g | 0.01 |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 0.38 g | 0.01 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |
| Sulfuric Acid (2M aq.) | 7664-93-9 | - | ~20 mL | - |
| Sodium Hydroxide (10M aq.) | 1310-73-2 | - | ~15 mL | - |
Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Procedure
-
Set up a flame-dried 250 mL three-necked flask with a dropping funnel, reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Suspend lithium aluminum hydride (0.38 g, 0.01 mol) in anhydrous THF (20 mL) in the flask under a nitrogen atmosphere.
-
Dissolve this compound (1.42 g, 0.01 mol) in anhydrous THF (30 mL) and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0°C using an ice bath.
-
Add the solution of this compound dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction back down to 0°C.
-
Carefully quench the reaction by the sequential, dropwise addition of water (0.4 mL), followed by 15% aqueous NaOH (0.4 mL), and finally more water (1.2 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 15 minutes, then remove it by filtration.
-
Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.
-
The product can be further purified by distillation or conversion to its hydrochloride salt.
Conclusion
This compound is a powerful and economically significant precursor for the synthesis of diverse pharmaceutical intermediates. Its unique bifunctional nature allows for selective and high-yield transformations at its aromatic nitrile, benzylic nitrile, and methylene positions. The protocols detailed in this guide for the synthesis of precursors for Letrozole, tetrazole-containing scaffolds, and phenethylamine derivatives provide a robust foundation for researchers in drug discovery and development. By understanding the underlying chemical principles and applying these validated methodologies, scientists can efficiently construct complex molecular architectures, accelerating the journey from chemical intermediate to life-saving therapeutic.
References
- 1. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 2. 876-31-3|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2007144896A1 - A method of manufacture of letrozole - Google Patents [patents.google.com]
- 7. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. | Sigma-Aldrich [sigmaaldrich.com]
Application Note: 4-(Cyanomethyl)benzonitrile in the Synthesis of Agrochemical Scaffolds
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This document provides a detailed technical guide on the application of 4-(cyanomethyl)benzonitrile (also known as 4-cyanophenylacetonitrile) as a versatile intermediate in the synthesis of complex organic molecules relevant to the agrochemical industry. While direct, large-scale synthesis of specific commercialized pesticides from this exact starting material is not broadly documented in mainstream literature, its unique bifunctional nature—possessing two distinct nitrile groups and an active methylene bridge—makes it an exemplary scaffold for building novel active ingredients.[1] This note elucidates the core reactivity of this compound, provides protocols for its synthesis, and details the synthesis of a key agrochemical motif, a triazole-benzonitrile structure, using a closely related precursor to demonstrate the synthetic principles. The causality behind experimental choices, proven protocols, and potential pathways for creating compound libraries for agrochemical screening are discussed.
Introduction: The Strategic Value of this compound
This compound (CAS No: 876-31-3, Molecular Formula: C₉H₆N₂) is an aromatic dinitrile that serves as a high-value intermediate in organic synthesis.[1][2] Its structure is notable for two key features that drive its utility:
-
Aromatic Nitrile Group: The cyano group directly attached to the benzene ring is chemically stable and can be hydrolyzed to a carboxylic acid or reduced to an amine, but more importantly, it acts as a powerful electron-withdrawing group, influencing the reactivity of the rest of the molecule.
-
Acetonitrile Moiety: The cyanomethyl (-CH₂CN) group contains an "active" methylene bridge, where the adjacent cyano group acidifies the protons. This allows for facile deprotonation and subsequent alkylation or condensation reactions, providing a critical handle for molecular elaboration.[1]
This combination of a stable aromatic scaffold and a reactive side chain makes this compound a valuable building block for creating molecules with potential biological activity, including those sought in agrochemical research for fungicides, herbicides, and insecticides.[1][3][4]
Core Reactivity and Agrochemical Design Principles
The strategic application of this compound in synthesis stems from the ability to selectively manipulate its functional groups.
Key Chemical Transformations
-
Alkylation at the Methylene Bridge: The most common reaction involves deprotonation of the -CH₂- group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a carbanion, which can then react with various electrophiles (e.g., alkyl halides, aldehydes) to build more complex carbon skeletons.
-
Hydrolysis/Reduction of Nitrile Groups: While less common for library synthesis, the nitrile groups can be converted to other functionalities. Selective hydrolysis is challenging, but reduction using agents like lithium aluminum hydride can produce diamines.[1]
-
Substitution Reactions: The cyanomethyl group can be seen as a synthetic equivalent for a benzyl halide after appropriate transformation, allowing for nucleophilic substitution.[1]
Designing Agrochemical Motifs: The Triazole-Benzonitrile Scaffold
A prominent strategy in modern fungicide development is the incorporation of a 1,2,4-triazole ring. This moiety is the cornerstone of the azole class of fungicides, which act by inhibiting sterol biosynthesis in fungi. Combining this proven fungicidal pharmacophore with a benzonitrile scaffold is a logical approach to developing novel active ingredients.
While a direct reaction from this compound is not the primary route, a closely related precursor, 4-(halomethyl)benzonitrile, is commonly used to construct this key intermediate, as detailed in Protocol 2. This synthesis serves as an authoritative example of how the benzonitrile framework is functionalized to create potent bioactive molecules.[5][6]
Experimental Protocols
The following protocols are designed to be self-validating, with clear causality for each step. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of this compound Precursor
This protocol describes a common method for synthesizing the title compound from 4-cyanobenzyl chloride.[1] The reaction proceeds via a simple nucleophilic substitution (Sₙ2) mechanism.
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Rationale |
| 4-Cyanobenzyl chloride | 151.59 | 15.16 g | 0.10 | Starting electrophile. |
| Sodium Cyanide (NaCN) | 49.01 | 5.4 g | 0.11 | Nucleophile source. EXTREMELY TOXIC. |
| Dimethylformamide (DMF) | - | 100 mL | - | Polar aprotic solvent, ideal for Sₙ2 reactions. |
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Charging Reagents: Under a nitrogen atmosphere, dissolve 15.16 g (0.10 mol) of 4-cyanobenzyl chloride and 5.4 g (0.11 mol) of sodium cyanide in 100 mL of anhydrous DMF. Caution: Sodium cyanide is a highly toxic poison. Handle with extreme care, using appropriate gloves and engineering controls. Avoid any contact with acids, which liberates deadly HCN gas.
-
Reaction: Heat the mixture to reflux (approx. 153°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into 500 mL of ice-cold water with stirring. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white to off-white solid.
Protocol 2: Synthesis of a Key Fungicidal Scaffold: 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile
This protocol demonstrates the synthesis of a triazole-containing benzonitrile, a common scaffold in fungicides. It utilizes 4-bromomethylbenzonitrile as the starting material, which is structurally analogous to the target application and provides an authoritative synthetic route.[5][6]
Reaction Scheme Diagram
Caption: Synthesis of a triazole-benzonitrile fungicidal scaffold.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Rationale |
| 4-Bromomethylbenzonitrile | 196.04 | 19.6 g | 0.10 | Electrophilic benzonitrile scaffold. |
| 1,2,4-Triazole | 69.07 | 7.6 g | 0.11 | Nucleophilic fungicidal pharmacophore. |
| Isopropanol | - | 200 mL | - | Alcoholic solvent suitable for the reaction.[6] |
| Sodium Bicarbonate (aq.) | - | As needed | - | For neutralization/workup. |
Step-by-Step Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and reflux condenser.
-
Charging Reagents: To the flask, add 19.6 g (0.10 mol) of 4-bromomethylbenzonitrile, 7.6 g (0.11 mol) of 1,2,4-triazole, and 200 mL of isopropanol.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) with stirring for 5 hours.[6] The reaction progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Workup: Redissolve the crude material in a suitable organic solvent like dichloromethane. Wash the solution with a 3% aqueous sodium bicarbonate solution to remove any unreacted triazole or acidic byproducts, followed by a brine wash.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization from a solvent such as isopropanol or toluene to afford pure 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile.
Conclusion and Future Directions
This compound represents a strategically important, yet underutilized, building block for agrochemical synthesis. Its dual reactivity allows for the construction of diverse molecular architectures. The protocols provided herein offer robust methods for the synthesis of the precursor itself and for a highly relevant fungicidal scaffold using an analogous starting material. Future work should focus on leveraging the active methylene bridge of this compound to perform substitutions with other known agrochemical pharmacophores, thereby enabling the rapid generation of novel compound libraries for high-throughput screening and the discovery of next-generation crop protection agents.
References
- 1. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 2. 876-31-3|this compound|BLD Pharm [bldpharm.com]
- 3. CN104824005A - Pesticide composition containing topramezone, thiencarbazone-methyl, and benzonitrile herbicide - Google Patents [patents.google.com]
- 4. DK66888A - FUNGICIDES AND PROCEDURES FOR PREPARING IT - Google Patents [patents.google.com]
- 5. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]
- 6. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]
- 7. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
Application Notes and Protocols for the Polymerization of 4-(Cyanomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Unique Potential of 4-(Cyanomethyl)benzonitrile in Polymer Science
This compound is a distinctive aromatic dinitrile that presents intriguing possibilities for the synthesis of novel polymers.[1][2] Its rigid benzene core, coupled with two reactive nitrile groups—one directly conjugated with the aromatic ring and the other on a flexible methylene bridge—offers multiple avenues for polymerization, leading to materials with potentially unique thermal, electronic, and mechanical properties.[3] The presence of nitrile functionalities is known to enhance thermal stability, chemical resistance, and mechanical strength in polymers.[4] This guide provides a comprehensive overview of the theoretical and practical aspects of polymerizing this compound, with a focus on methodologies relevant to advanced materials and biomedical applications. While this specific monomer is not as commonly polymerized as vinyl monomers, the principles of nitrile polymerization provide a solid foundation for its application. Benzonitrile derivatives are already recognized for their role in organic synthesis and material innovation, including applications in pharmaceuticals and optoelectronics.[3][5]
PART 1: Proposed Polymerization Strategies and Mechanistic Insights
The polymerization of this compound is not as straightforward as that of conventional vinyl monomers. The absence of a vinyl group necessitates polymerization strategies that directly engage the nitrile functionalities. Two primary pathways are proposed: Thermal Cyclotrimerization and Anionic Polymerization .
Thermal Cyclotrimerization: Creating Rigid, Cross-linked Networks
Heating aromatic nitriles at high temperatures can induce a cyclotrimerization reaction, where three nitrile groups react to form a highly stable, aromatic triazine ring.[6] This process can lead to the formation of a highly cross-linked, thermally robust polymer network. The presence of two nitrile groups per monomer unit in this compound allows for the creation of a dense, three-dimensional structure.
Causality Behind Experimental Choices:
-
High Temperature: Provides the necessary activation energy to overcome the stability of the nitrile triple bond and initiate the cyclotrimerization reaction.
-
Inert Atmosphere: Prevents oxidative degradation of the polymer at the high temperatures required for polymerization.
-
Catalyst (Optional): Lewis acids or other catalysts can potentially lower the activation energy and, therefore, the polymerization temperature, offering better process control.[6]
Caption: Proposed workflow for thermal cyclotrimerization of this compound.
Anionic Polymerization: Towards Linear, Conjugated Polymers
Anionic polymerization offers a pathway to create more defined, potentially linear polymers from nitrile-containing monomers.[7] This method involves the initiation of polymerization using a strong nucleophile (anion), which attacks the electrophilic carbon of the nitrile group. The resulting anion can then propagate by attacking another monomer.[8] This type of polymerization can often be a "living" polymerization, meaning that termination and chain transfer reactions are absent, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[7][9][10]
Causality Behind Experimental Choices:
-
Strong Anionic Initiator: Necessary to attack the relatively stable nitrile bond. Organolithium compounds are common choices.[11]
-
Aprotic Solvent: Polar aprotic solvents like THF are required to solvate the growing anionic chain end and the counter-ion, facilitating the polymerization.[11]
-
Low Temperature: Helps to suppress side reactions and provides better control over the polymerization, which can be very rapid.[11]
-
High Purity Reagents: Anionic polymerizations are highly sensitive to impurities like water, oxygen, and carbon dioxide, which can terminate the growing chains.[7]
Caption: Proposed workflow for anionic polymerization of this compound.
PART 2: Experimental Protocols
Protocol for Thermal Cyclotrimerization
Objective: To synthesize a highly cross-linked, thermally stable polymer network from this compound.
Materials:
-
High-temperature tube furnace
-
Quartz tube with gas inlet and outlet
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Schlenk line for inert atmosphere handling
Procedure:
-
Preparation: Place a known quantity (e.g., 1.0 g) of this compound into a clean, dry quartz tube.
-
Inerting: Place the quartz tube inside the tube furnace. Purge the tube with a slow stream of inert gas for at least 30 minutes to remove all oxygen.
-
Heating Program: While maintaining a positive pressure of inert gas, begin heating the furnace according to the following program:
-
Ramp from room temperature to 200°C at a rate of 10°C/min.
-
Hold at 200°C for 1 hour (to melt the monomer and remove any residual moisture).
-
Ramp from 200°C to 400°C at a rate of 5°C/min.
-
Hold at 400°C for 6 hours.
-
-
Cooling: After the hold period, turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
Product Recovery: Once at room temperature, the solid, dark-colored polymer can be recovered from the quartz tube. The product is expected to be an insoluble solid.
Self-Validating System:
-
Visual Inspection: A change from a white crystalline solid to a dark, insoluble solid indicates that a reaction has occurred.
-
Solubility Test: The resulting polymer should be insoluble in common organic solvents (e.g., THF, chloroform, DMSO), confirming the formation of a cross-linked network.
-
Spectroscopic Analysis: FTIR spectroscopy should show a significant decrease or disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of peaks corresponding to triazine rings (around 1550 and 1360 cm⁻¹).
Protocol for Anionic Polymerization
Objective: To synthesize a linear, soluble polymer from this compound via a living anionic polymerization.
Materials:
-
This compound, freshly purified (e.g., by sublimation or recrystallization)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes, titrated
-
Anhydrous methanol
-
Schlenk flask and other appropriate glassware for air-sensitive reactions
-
Inert gas supply (Argon)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven overnight and cooled under a stream of argon.
-
Monomer Preparation: In a Schlenk flask under argon, dissolve a known amount of purified this compound (e.g., 0.5 g) in anhydrous THF (e.g., 20 mL).
-
Reaction Setup: Cool the monomer solution to -78°C using a dry ice/acetone bath.
-
Initiation: Slowly add a calculated amount of n-BuLi solution (e.g., to target a specific molecular weight) to the stirred monomer solution via syringe. The solution may change color, indicating the formation of the anionic species.
-
Propagation: Allow the reaction to proceed at -78°C for a predetermined time (e.g., 2 hours).
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol. The color of the solution should disappear.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol or water).
-
Purification: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum.
Self-Validating System:
-
Color Change: The appearance and subsequent disappearance of color upon initiation and termination, respectively, are indicative of a living anionic polymerization.
-
Molecular Weight Control: The molecular weight of the resulting polymer, as determined by Gel Permeation Chromatography (GPC), should be close to the theoretical value calculated from the monomer-to-initiator ratio.
-
Narrow Polydispersity: The polydispersity index (PDI) from GPC should be low (ideally < 1.2), indicating a controlled, living polymerization.[9]
PART 3: Characterization of the Resulting Polymers
A thorough characterization is essential to understand the structure and properties of the synthesized polymers.
| Technique | Parameter Measured | Expected Results for Thermal Polymer | Expected Results for Anionic Polymer |
| FTIR Spectroscopy | Functional Groups | Disappearance of nitrile peak (~2230 cm⁻¹), appearance of triazine peaks (~1550, 1360 cm⁻¹) | Presence of C=N imine bonds, potential residual nitrile groups |
| NMR Spectroscopy (Solid-State) | Polymer Structure | Broad signals characteristic of a rigid, cross-linked network | N/A (for initial characterization) |
| NMR Spectroscopy (Solution) | Polymer Structure | N/A (insoluble) | Signals corresponding to the polymer backbone, allowing for structural elucidation |
| Gel Permeation Chromatography (GPC) | Molecular Weight & PDI | N/A (insoluble) | Determination of number-average (Mn) and weight-average (Mw) molecular weights, and PDI |
| Thermogravimetric Analysis (TGA) | Thermal Stability | High decomposition temperature, high char yield | Decomposition profile dependent on molecular weight and end groups |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions | No distinct glass transition (Tg) or melting point (Tm) due to cross-linking | Measurable Tg, which will depend on molecular weight |
PART 4: Application Notes in Drug Development and Advanced Materials
The unique structures of polymers derived from this compound suggest several high-value applications.
Thermally Stable Resins for Advanced Composites
The highly cross-linked network produced by thermal cyclotrimerization is expected to exhibit exceptional thermal and oxidative stability, similar to other phthalonitrile-based resins used in aerospace and defense applications.[13]
-
Potential Use: As a matrix resin for high-performance composites, adhesives, and coatings that require resistance to extreme temperatures and harsh chemical environments.
Conjugated Polymers for Organic Electronics
Anionic polymerization of dinitriles can lead to polymers with a conjugated backbone of C=N bonds. These materials could possess interesting electronic and optical properties.
-
Potential Use: As active materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors. The benzonitrile moiety is known to have applications in materials for optoelectronics.[3]
Functional Polymers for Drug Delivery
The nitrile groups in the polymer, either as side chains in the linear anionic polymer or as unreacted groups in the thermally cured resin, can be chemically modified. For instance, they can be reduced to primary amines or hydrolyzed to carboxylic acids.[1][4] This chemical versatility allows for the attachment of drugs, targeting ligands, or imaging agents.
-
Potential Use: The development of polymer-drug conjugates, nanoparticles, or hydrogels for controlled drug release.[14][15] The biocompatibility of such polymers would need to be thoroughly investigated.
References
- 1. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Living polymerization - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 12. 876-31-3|this compound|BLD Pharm [bldpharm.com]
- 13. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Photo-Responsive Polymersomes as Drug Delivery System for Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-(Cyanomethyl)benzonitrile in Advanced Materials Science: Application Notes and Protocols
Introduction: In the landscape of materials science, the judicious selection of molecular building blocks is paramount to the rational design of functional materials. 4-(Cyanomethyl)benzonitrile, a seemingly simple dinitrile compound, has emerged as a versatile and strategically important precursor for a range of advanced materials. Its unique electronic properties and the differential reactivity of its two nitrile groups—one aromatic, one benzylic—offer a rich chemical playground for the synthesis of sophisticated polymers, metal-organic frameworks (MOFs), and other functional materials. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use, tailored for researchers and professionals in materials science and drug development.
I. Physicochemical Properties and Reactivity Profile
This compound (CAS No. 876-31-3) is a solid organic compound with the molecular formula C₉H₆N₂.[1] Its structure, featuring a cyanomethyl group (-CH₂CN) attached to a benzonitrile core, is the foundation of its utility. The aromatic nitrile is electron-withdrawing, influencing the reactivity of the benzene ring, while the benzylic nitrile is susceptible to a different set of chemical transformations. This differential reactivity is key to its application as a building block, allowing for selective chemical modifications.
| Property | Value |
| Molecular Weight | 142.16 g/mol |
| Melting Point | 83-86 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in many organic solvents |
The reactivity of this compound is characterized by several key transformations:
-
Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids, a crucial step in preparing monomers for condensation polymers like polyamides and polyesters, and for creating linkers for metal-organic frameworks.[2]
-
Reduction: The nitrile groups can be reduced to primary amines, providing another pathway to monomers for polymers.
-
Substitution Reactions: The benzylic position is amenable to substitution reactions, allowing for further functionalization.
II. Application in the Synthesis of Metal-Organic Frameworks (MOFs)
Metal-organic frameworks, crystalline porous materials constructed from metal ions or clusters and organic linkers, have garnered significant attention for applications in gas storage, catalysis, and sensing.[3] The design of the organic linker is critical in tuning the properties of the resulting MOF. By converting the nitrile groups of this compound to carboxylates, it can be transformed into a versatile linker for MOF synthesis.
Application Note: Designing Luminescent MOFs with this compound Derivatives
The cyanobenzyl moiety of this compound, when incorporated into a MOF linker, can impart interesting luminescent properties. The rigid framework of a MOF can minimize non-radiative decay pathways of the organic linker, leading to enhanced fluorescence. Furthermore, these luminescent MOFs can be used as sensors, as the emission properties can be modulated by the presence of specific analytes.
A common strategy involves the hydrolysis of this compound to 4-(carboxymethyl)benzonitrile, which can then be used as a linker in solvothermal MOF synthesis. The resulting MOF can exhibit ligand-based luminescence.
Protocol 1: Synthesis of a Luminescent MOF using a 4-(Carboxymethyl)benzonitrile Linker
This protocol outlines a general procedure for the synthesis of a luminescent MOF using a linker derived from this compound. This is a representative solvothermal synthesis.[4]
Step 1: Synthesis of the Linker - 4-(Carboxymethyl)benzonitrile
-
Principle: Acid-catalyzed hydrolysis of the benzylic nitrile group of this compound to a carboxylic acid. The aromatic nitrile is more resistant to hydrolysis under these conditions.
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature. The product, 4-(carboxymethyl)benzonitrile, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Solvothermal Synthesis of the Luminescent MOF
-
Principle: A metal salt and the organic linker are dissolved in a high-boiling point solvent and heated in a sealed container. The slow crystallization process leads to the formation of the MOF.
-
Procedure:
-
In a Teflon-lined stainless-steel autoclave, dissolve 4-(carboxymethyl)benzonitrile (0.1 mmol) and a metal salt (e.g., Zinc nitrate hexahydrate, 0.1 mmol) in 10 mL of N,N-dimethylformamide (DMF).
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C for 48 hours.
-
Allow the oven to cool slowly to room temperature.
-
Collect the crystalline product by filtration, wash with fresh DMF, and then with ethanol.
-
Dry the product in a vacuum oven at 60°C.
-
Characterization: The resulting MOF should be characterized by powder X-ray diffraction (PXRD) to confirm crystallinity and by photoluminescence spectroscopy to evaluate its emissive properties.
Workflow for MOF Synthesis:
References
The Strategic Synthesis of Biaryl Acetonitriles: Application Notes and Protocols for Suzuki Coupling Reactions with 4-(Cyanomethyl)benzonitrile Derivatives
Introduction: The Significance of Cyanomethyl-Functionalized Biaryls
In the landscape of modern medicinal chemistry and materials science, the biaryl scaffold remains a privileged structural motif, conferring valuable physicochemical properties to a molecule.[1][2] When further functionalized with a cyanomethyl linker, these molecules gain a versatile handle for subsequent chemical transformations and can exhibit unique electronic and biological activities.[3] The cyanomethyl group, in particular, is a known pharmacophore in various therapeutic agents, including antiviral medications, where it can engage in critical interactions with biological targets.[3]
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, offering a mild and highly functional-group-tolerant method for the synthesis of biaryls.[4][5] This guide provides a detailed exploration of the application of Suzuki coupling to derivatives of 4-(cyanomethyl)benzonitrile, offering researchers, scientists, and drug development professionals a comprehensive resource for the synthesis of these valuable compounds. We will delve into the mechanistic underpinnings of this reaction, provide optimized protocols, and discuss the critical parameters that ensure a successful and high-yielding transformation.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[4][6] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (e.g., a derivative of this compound) to a palladium(0) complex. This step, often rate-determining, forms a palladium(II) intermediate.[6]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Note & Protocol: Selective Reduction of 4-(Cyanomethyl)benzonitrile to 4-(2-Aminoethyl)benzylamine
Introduction
The selective reduction of nitrile functional groups to primary amines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Amines are prevalent in a vast array of biologically active molecules, dyes, and agrochemicals, making their efficient synthesis a critical endeavor.[1] 4-(Cyanomethyl)benzonitrile is a valuable bifunctional starting material, and its conversion to 4-(2-aminoethyl)benzylamine opens avenues for the synthesis of more complex molecules with potential applications in drug development and materials science. This application note provides a comprehensive guide to the selective reduction of both nitrile groups in this compound to their corresponding primary amines, exploring various methodologies and offering detailed, field-proven protocols.
Challenges in Dinitrile Reduction
The reduction of dinitriles to primary diamines presents a unique set of challenges. The primary difficulty lies in preventing the formation of secondary and tertiary amines as byproducts.[2] This occurs when the initially formed primary amine attacks the imine intermediate, which is generated during the reduction of a second nitrile group.[2][3] The choice of reducing agent, catalyst, solvent, and reaction conditions all play a crucial role in maximizing the yield of the desired primary diamine while minimizing these side reactions.[3]
Strategic Approaches to the Reduction of this compound
Two primary strategies are widely employed for the reduction of nitriles: catalytic hydrogenation and chemical reduction using stoichiometric reducing agents.
Catalytic Hydrogenation
Catalytic hydrogenation is often the most economical and environmentally benign method for nitrile reduction on an industrial scale.[3] This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
The reduction proceeds via the formation of an imine intermediate, which is then further reduced to the primary amine.
Caption: Catalytic hydrogenation of a nitrile to a primary amine.
-
Raney® Nickel: A versatile and widely used catalyst for nitrile hydrogenation.[4] It is particularly effective for the reduction of aliphatic nitriles.[4][5] The addition of a base, such as potassium hydroxide (KOH), can enhance its effectiveness.[4]
-
Palladium on Carbon (Pd/C): Another common catalyst, often used for the reduction of various functional groups. The addition of ammonia or an acid can sometimes help suppress the formation of secondary amines.[6][7]
-
Platinum Dioxide (PtO₂): Also known as Adams' catalyst, it is a powerful hydrogenation catalyst that becomes active upon exposure to hydrogen, forming platinum black.[8] It is often preferred for the reduction of nitro compounds to amines to minimize hydrogenolysis.[8]
Chemical Reduction with Hydride Reagents
Stoichiometric reductions using metal hydrides offer an alternative to catalytic hydrogenation, particularly for smaller-scale laboratory syntheses.
LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles, to primary amines.[9][10] The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine salt, which is then further reduced.[10][11]
Caption: Mechanism of nitrile reduction using LiAlH₄.
Sodium borohydride alone is generally not effective for the reduction of nitriles.[2][12] However, its reducing power can be enhanced by the addition of transition metal salts, such as cobalt(II) chloride (CoCl₂) or nickel(II) chloride (NiCl₂), or in combination with other reagents like indium(III) chloride (InCl₃).[13][14][15] The combination of NaBH₄ with Raney Nickel has also been shown to be an efficient system for reducing nitriles to primary amines under mild conditions.[2][5]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol is adapted from procedures for the reduction of nitriles using Raney® Nickel.[4][5]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Ethanol (anhydrous)
-
Potassium Hydroxide (KOH)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Celite®
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 5 g) with anhydrous ethanol (3 x 20 mL) to remove water.
-
Reaction Setup: To a high-pressure hydrogenation reactor, add this compound (e.g., 10 mmol), anhydrous ethanol (50 mL), and potassium hydroxide (e.g., 0.2 g).
-
Catalyst Addition: Carefully add the washed Raney® Nickel to the reactor under a stream of inert gas (e.g., argon or nitrogen).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-aminoethyl)benzylamine. The product can be further purified by distillation or crystallization if necessary.
Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is based on general procedures for LiAlH₄ reduction of nitriles.[9][16][17]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Water
-
15% Sodium Hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (e.g., 4 equivalents per nitrile group) in anhydrous THF under a nitrogen atmosphere.
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (e.g., 10 mmol) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-12 hours). The reaction can be gently heated to reflux if necessary. Monitor the reaction progress by TLC.
-
Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C. Carefully and slowly add water (x mL, where x is the mass of LiAlH₄ in grams) dropwise. Then, add 15% NaOH solution (x mL) dropwise, followed by water (3x mL).[9] This should result in a granular precipitate.
-
Isolation: Stir the mixture for 30 minutes, then filter through a pad of Celite®. Wash the precipitate thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-aminoethyl)benzylamine. Further purification can be achieved by column chromatography or distillation.
Comparative Data
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Pressure (for Hydrogenation) | Typical Yield | Key Considerations |
| Catalytic Hydrogenation | Raney® Nickel / H₂ | Ethanol | 50-80 °C | 50-100 psi | Good to Excellent | Requires specialized high-pressure equipment. Catalyst can be pyrophoric.[18] |
| Chemical Reduction | LiAlH₄ | THF | 0 °C to RT | N/A | Good to Excellent | Highly reactive and moisture-sensitive reagent. Requires careful quenching.[9][16] |
| Chemical Reduction | NaBH₄ / CoCl₂ or NiCl₂ | Methanol/Ethanol | Room Temperature | N/A | Moderate to Good | Milder and safer than LiAlH₄.[14] |
| Chemical Reduction | NaBH₄ / Raney® Ni | Ethanol | Room Temperature | N/A | Good to Excellent | Mild and efficient method.[2][5] |
Analytical Characterization
The successful synthesis of 4-(2-aminoethyl)benzylamine can be confirmed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the nitrile stretch (around 2230 cm⁻¹) and the appearance of N-H stretches (around 3300-3400 cm⁻¹) in the product.
Conclusion
The reduction of this compound to 4-(2-aminoethyl)benzylamine can be effectively achieved through both catalytic hydrogenation and chemical reduction methods. The choice of method will depend on the scale of the reaction, available equipment, and safety considerations. For large-scale synthesis, catalytic hydrogenation with Raney® Nickel is often preferred due to its economic advantages. For laboratory-scale synthesis, LiAlH₄ provides a reliable and high-yielding route, while NaBH₄-based systems offer a milder and safer alternative. Careful control of reaction conditions is paramount to ensure high selectivity for the desired primary diamine and to minimize the formation of secondary and tertiary amine impurities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts [cjcu.jlu.edu.cn]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. scribd.com [scribd.com]
- 18. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Cyanomethyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-(Cyanomethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I am planning to synthesize this compound. What is the most common and reliable synthetic route?
A common and often reliable method for the synthesis of this compound is the nucleophilic substitution reaction between a 4-(halomethyl)benzonitrile (e.g., 4-(bromomethyl)benzonitrile or 4-(chloromethyl)benzonitrile) and a cyanide salt, such as sodium cyanide or potassium cyanide.[1] This reaction, typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), offers a straightforward pathway to the desired product.
For a greener and potentially more selective alternative, biocatalytic methods using nitrile hydratase enzymes from microorganisms like Rhodococcus rhodochrous can be employed.[1] These enzymatic reactions can convert 4-(chloromethyl)benzonitrile to this compound under mild aqueous conditions, often with high purity and without the need for toxic cyanide reagents.[1]
Troubleshooting Guide
Issue 1: Low Yield in the Cyanation of 4-(Halomethyl)benzonitrile
Q2: My reaction of 4-(bromomethyl)benzonitrile with sodium cyanide is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in this nucleophilic substitution reaction can stem from several factors. Let's break down the common culprits and their solutions.
Potential Cause 1: Incomplete Reaction
-
Scientific Rationale: The reaction kinetics may be too slow under your current conditions. Factors like temperature, solvent, and reagent concentration play a crucial role.
-
Recommended Solutions:
-
Increase Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious of potential side reactions at elevated temperatures.
-
Optimize Solvent: Ensure you are using a suitable polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Potential Cause 2: Side Reactions
-
Scientific Rationale: The starting material, 4-(bromomethyl)benzonitrile, is a reactive benzylic halide that can undergo elimination reactions or react with trace amounts of water. The product itself can also be susceptible to further reactions under harsh conditions.
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize the formation of 4-(hydroxymethyl)benzonitrile as a byproduct.[2]
-
Control Temperature: Excessive heat can promote the formation of elimination byproducts or degradation of the starting material and product.[3]
-
Use a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the organic-soluble starting material and the inorganic cyanide salt, allowing for milder reaction conditions and potentially reducing side reactions.
-
Potential Cause 3: Purity of Starting Materials
-
Scientific Rationale: Impurities in the 4-(halomethyl)benzonitrile or the cyanide salt can interfere with the reaction or introduce unwanted byproducts.
-
Recommended Solutions:
-
Verify Starting Material Purity: Ensure the purity of your 4-(halomethyl)benzonitrile using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis.
-
Use High-Purity Cyanide Salt: Use a fresh, dry, and high-purity source of sodium or potassium cyanide.
-
Issue 2: Formation of Significant Impurities
Q3: I am observing a significant amount of an impurity with a similar polarity to my product during TLC analysis. What could this be and how can I prevent its formation?
A common impurity in this synthesis is the dimer, 1,2-bis(4-cyanophenyl)ethane, formed by the reaction of the starting material with the product or another molecule of the starting material under basic conditions.
Scientific Rationale: The methylene protons in both the starting material and the product are acidic and can be deprotonated by the cyanide ion (which is basic) or other bases present in the reaction mixture. The resulting carbanion can then act as a nucleophile.
Preventative Measures:
-
Controlled Addition of Reagents: Add the 4-(halomethyl)benzonitrile solution slowly to the cyanide salt solution. This maintains a low concentration of the electrophile and minimizes the chance of side reactions.
-
Maintain a Slight Excess of Cyanide: Using a slight molar excess of the cyanide salt can help to ensure the complete conversion of the starting material and suppress dimerization.
-
Temperature Control: As with low yield issues, maintaining a moderate reaction temperature is crucial to disfavor side reactions.
Illustrative Reaction Scheme:
Caption: Potential reaction pathways leading to product and dimer impurity.
Issue 3: Difficulty in Product Purification
Q4: My crude product is an oil/solid that is difficult to purify by column chromatography due to co-eluting impurities. What are some effective purification strategies?
Purification of this compound can indeed be challenging. Here are some proven methods to obtain a pure product.
Method 1: Recrystallization
-
Scientific Rationale: Recrystallization is an effective technique for purifying solid compounds based on differences in solubility at different temperatures.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble at high temperatures but less soluble at low temperatures (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Method 2: Distillation
-
Scientific Rationale: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.[4]
-
Considerations: this compound has a relatively high boiling point, so vacuum distillation is necessary to prevent decomposition at atmospheric pressure.
Method 3: Acid/Base Wash
-
Scientific Rationale: If basic impurities are present, an acidic wash can convert them into their water-soluble salts, which can then be removed in an aqueous layer. Conversely, a basic wash can remove acidic impurities.[4]
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl), followed by a dilute base solution (e.g., saturated sodium bicarbonate), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Data Summary for Purification:
| Purification Method | Ideal for | Key Considerations |
| Recrystallization | Solid crude product | Proper solvent selection is critical. |
| Vacuum Distillation | Liquid or low-melting solid | Requires high vacuum to prevent decomposition. |
| Acid/Base Wash | Removing acidic or basic impurities | Product must be stable to acidic and basic conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-(Bromomethyl)benzonitrile
-
Sodium Cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve sodium cyanide (1.1 equivalents) in anhydrous DMF.
-
To this solution, add a solution of 4-(bromomethyl)benzonitrile (1.0 equivalent) in anhydrous DMF dropwise at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Workflow Diagram:
References
Technical Support Center: Purification of Crude 4-(Cyanomethyl)benzonitrile by Recrystallization
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 4-(Cyanomethyl)benzonitrile via recrystallization. It is designed to move beyond a simple procedural outline, offering in-depth troubleshooting advice and a thorough explanation of the principles governing this crucial purification technique. Our goal is to empower you with the knowledge to not only execute the procedure but to also intelligently address any challenges that may arise during your experiment.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the recrystallization of this compound.
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on its chemical structure (a moderately polar aromatic dinitrile), good candidate solvents include alcohols like ethanol or isopropanol , or a mixed solvent system such as ethanol/water . The choice will depend on the specific impurities present in your crude material. A systematic solvent screening is always recommended.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. For this compound (m.p. ~100-104°C), this can happen if the solution is too concentrated or cools too rapidly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool more slowly.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?
A3: This is a common issue that can arise from a few causes. The most likely reason is that too much solvent was used, and the solution is not supersaturated. Alternatively, the solution may be supersaturated, but crystal nucleation has not been initiated. See the detailed troubleshooting section for a step-by-step guide on how to address this.
Q4: What are the expected impurities in crude this compound?
A4: Impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 4-cyanobenzyl chloride with sodium cyanide.[1] Potential impurities could include unreacted 4-cyanobenzyl chloride, the isomeric byproduct 4-(chloromethyl)benzonitrile, or side-products from hydrolysis or other secondary reactions. Understanding the potential impurities is key to selecting a solvent that will keep them dissolved during the crystallization process.
In-Depth Troubleshooting Guide
This section provides a more detailed, question-and-answer-style approach to specific problems you may encounter during the recrystallization of this compound.
Problem Area 1: Solvent Selection and Initial Dissolution
Q: I've tried a few solvents, but I'm not sure which is best. How do I perform a systematic solvent screening?
A: A systematic approach is crucial for identifying the optimal solvent. Follow this small-scale protocol:
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature. An ideal solvent will show low solubility.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals upon cooling.
Table 1: General Solubility Profile of this compound and Solvent Properties
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility of this compound |
| Water | High | 100 | Insoluble |
| Ethanol | High | 78 | Sparingly soluble cold, soluble hot |
| Isopropanol | Medium | 82 | Sparingly soluble cold, soluble hot |
| Acetone | Medium | 56 | Soluble cold |
| Ethyl Acetate | Medium | 77 | Soluble cold |
| Toluene | Low | 111 | Moderately soluble cold, very soluble hot |
| Heptane | Low | 98 | Sparingly soluble hot |
This table is based on general principles of "like dissolves like" and the known properties of benzonitriles. Experimental verification is essential.
Problem Area 2: Crystal Formation
Q: I've cooled my solution, but no crystals have appeared. What are the steps to induce crystallization?
A: If your solution is clear and at a low temperature without any crystal formation, it is likely supersaturated. Here is a logical progression of techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the supersaturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Reducing Solvent Volume: If the above methods fail, it is highly probable that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.
-
Flash Cooling: As a last resort, you can try briefly placing the flask in a dry ice/acetone bath. This rapid temperature drop can sometimes force crystallization, although it may lead to the formation of smaller, less pure crystals.
Workflow for Inducing Crystallization
References
Column chromatography conditions for purifying 4-(Cyanomethyl)benzonitrile
Welcome to the technical support guide for the chromatographic purification of 4-(cyanomethyl)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of this moderately polar dinitrile compound. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the column chromatography of this compound.
Question: My this compound is not eluting from the silica column, even with a relatively polar solvent system. What's happening?
Answer: This issue, known as excessive retention, occurs when the compound's affinity for the stationary phase is far greater than its affinity for the mobile phase. This compound possesses two polar nitrile groups, which can form strong dipole-dipole interactions and hydrogen bonds with the silanol groups (-SiOH) on the surface of the silica gel.[1]
-
Causality: The equilibrium between the compound being adsorbed to the silica and dissolved in the eluent is heavily skewed towards adsorption. The polarity of your mobile phase is insufficient to disrupt these strong interactions.
-
Solution Pathway:
-
Increase Eluent Polarity Systematically: The most direct solution is to increase the polarity of your mobile phase.[2] If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. For example, move from 70:30 to 60:40 hexane:ethyl acetate. A large, sudden increase in polarity can cause all compounds to elute at once, compromising separation.[3]
-
Switch to a Stronger Polar Solvent: If increasing the ethyl acetate concentration is ineffective or requires an impractically high percentage (>80%), consider switching to a stronger solvent system. A mixture of dichloromethane and methanol is a common choice for more polar compounds.[4] Start with a low percentage of methanol (e.g., 1-2%) in dichloromethane and increase as needed.
-
Assess Compound Stability: In rare cases, highly reactive compounds can decompose or irreversibly bind to the acidic silica gel.[2] You can test for this by dissolving a small amount of your crude product in the chosen eluent, adding a pinch of silica gel, and monitoring the mixture by TLC over an hour to see if the product spot disappears or new impurity spots appear.
-
Question: I'm getting very poor separation between my product and a close-running impurity. My TLC shows two distinct spots, but they co-elute from the column.
Answer: This is a common and frustrating challenge that highlights the difference in resolving power between analytical TLC and preparative column chromatography. Several factors could be at play.
-
Causality & Solutions:
-
Overloading the Column: You may have loaded too much crude material. An overloaded column leads to broad, overlapping bands that cannot be resolved. As a rule of thumb, the amount of sample should be 1-5% of the mass of the silica gel.
-
Poor Column Packing: An improperly packed column with channels, cracks, or air bubbles will result in an uneven solvent front and ruin separation. Ensure you pack a homogeneous slurry and never let the top of the column run dry.[3]
-
Solvent System Lacks Selectivity: While your current solvent system separates the spots on TLC, it may not be optimal for preparative scale. Polarity is not the only factor; different solvents interact with compounds through various mechanisms (e.g., dipole-dipole, hydrogen bonding). Try a solvent system of similar polarity but with different components. For aromatic compounds like this, incorporating a solvent that can engage in π-π stacking, such as toluene, into your hexane/ethyl acetate mixture can sometimes dramatically improve the separation of aromatic impurities.[5]
-
Use a Finer Mesh Silica: Switching to a higher mesh (smaller particle size) silica gel increases the surface area and the number of theoretical plates, which can significantly enhance resolution for difficult separations.
-
Question: My purified fractions show significant peak tailing on the analytical chromatogram. What causes this and how can I fix it?
Answer: Peak tailing is often observed when a compound has a secondary, strong interaction mechanism with the stationary phase or when the column is overloaded.
-
Causality: For a moderately polar compound like this compound, tailing on silica is often due to the interaction of the nitrile groups with the acidic silanol sites on the silica surface.[2] A portion of the analyte molecules are retained more strongly, leading to a slow "trickle" off the column rather than a sharp band.
-
Solution Pathway:
-
Reduce Sample Load: This is the first and simplest variable to check. Cut your sample load in half and see if the peak shape improves.
-
Modify the Mobile Phase: If your compound has any basic character, the acidic silanols can cause tailing. Adding a very small amount of a basic modifier like triethylamine (e.g., 0.1-0.5%) to your eluent can neutralize these active sites and improve peak shape.[6] Conversely, for acidic compounds, a small amount of acetic acid can help.
-
Use Deactivated Silica: You can use silica gel that has been "end-capped" or treated to reduce the number of free silanol groups. Alternatively, you can try a different stationary phase altogether, such as alumina, which has different surface properties.[2]
-
Frequently Asked Questions (FAQs)
Question: What is the best stationary phase and mobile phase system to start with for purifying this compound?
Answer: For a moderately polar aromatic compound like this compound, standard silica gel (230-400 mesh) is the most common and effective stationary phase.[1][3]
The ideal mobile phase, or eluent, should provide a retention factor (Rf) of approximately 0.2-0.4 for the product on a TLC plate.[7] This range ensures the compound interacts with the column long enough for separation to occur without requiring an excessive volume of solvent.
A binary solvent system of a non-polar solvent and a polar solvent is standard.[7] A great starting point is a mixture of hexane and ethyl acetate . Begin with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate until you achieve the target Rf value on your analytical TLC plate.
Question: My crude product has poor solubility in my chosen hexane/ethyl acetate eluent. How should I load it onto the column?
Answer: This is a very common scenario. Loading a compound that is not fully dissolved will lead to it precipitating at the top of the column, resulting in poor separation. The solution is to use a dry loading technique.[8]
-
Mechanism: Dry loading involves pre-adsorbing your crude material onto a small amount of silica gel. This silica with the adsorbed compound is then carefully added to the top of the packed column. This method ensures that the compound is introduced to the column in a fine, evenly distributed band, irrespective of its solubility in the initial mobile phase.[8]
-
Procedure:
-
Dissolve your crude product in a minimal amount of a strong, low-boiling point solvent in which it is highly soluble (e.g., dichloromethane, acetone, or ethyl acetate).
-
In a round-bottom flask, add silica gel (typically 2-3 times the mass of your crude product).
-
Add the solution of your compound to the flask and swirl to create a slurry.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a fine, free-flowing powder.
-
Gently layer this powder on top of your packed column.
-
Data Summary Table
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase ideal for moderately polar compounds.[1][3] Its high surface area provides good resolving power. |
| TLC Analysis | Hexane / Ethyl Acetate | Develop a solvent system where the product Rf is ~0.2-0.4 for optimal separation on the column.[7] |
| Eluent System | Hexane / Ethyl Acetate (Gradient) | Start with the polarity determined by TLC and consider a stepwise or linear gradient to improve separation and reduce run time.[2] |
| Alternative Eluents | Dichloromethane / Ethyl Acetate | Offers different selectivity which may resolve impurities that co-elute with the standard hexane system. |
| Hexane / Toluene / Ethyl Acetate | Adding toluene can help separate aromatic compounds through π-π interactions.[5] | |
| Sample Loading | 1-5 g crude per 100 g silica | Overloading is a primary cause of poor separation. Stay within this range for optimal resolution. |
| Loading Method | Dry Loading | Recommended if the crude product has low solubility in the starting eluent. Ensures a narrow starting band.[8] |
Experimental Protocol: Standard Purification Workflow
This protocol outlines the standard procedure for purifying this compound using flash column chromatography.
1. Thin Layer Chromatography (TLC) Analysis: a. Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in a chamber with a pre-determined solvent system (e.g., 70:30 Hexane:Ethyl Acetate). d. Visualize the plate using a UV lamp (254 nm), as the aromatic ring will absorb UV light.[9] Circle the spots with a pencil. e. Adjust the solvent ratio until the spot corresponding to this compound has an Rf value between 0.2 and 0.4.[7]
2. Column Preparation (Slurry Packing Method): a. Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[3] b. In a beaker, prepare a slurry of silica gel in the initial, least polar eluent you plan to use. Use enough solvent to make a pourable, milkshake-like consistency. c. With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid pouring. d. Gently tap the side of the column to dislodge any air bubbles and encourage even packing. Add more eluent as needed to continue packing. e. Once the silica has settled, add a protective layer of sand on top to prevent the surface from being disturbed during solvent and sample addition.[8] f. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry from this point forward.
3. Sample Loading:
- Wet Loading: If your compound is soluble in the eluent, dissolve it in the absolute minimum amount of the mobile phase. Carefully pipette this solution directly onto the center of the top sand layer.[8] Allow it to absorb fully into the silica.
- Dry Loading: Follow the procedure described in the FAQ section.
4. Elution and Fraction Collection: a. Carefully add your mobile phase to the top of the column. b. Open the stopcock and begin collecting the eluting solvent in test tubes or flasks (fractions). Apply gentle air pressure to the top of the column (flash chromatography) to speed up the process. c. If using a gradient, start with the low-polarity eluent determined from your TLC analysis. After several column volumes, gradually increase the percentage of the more polar solvent to elute your compound.[2]
5. Analysis of Fractions: a. Monitor the collected fractions by TLC to determine which ones contain your purified product. b. Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Troubleshooting Workflow
This diagram outlines a logical workflow for addressing common issues during column chromatography.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Chromatography [chem.rochester.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. youtube.com [youtube.com]
Identifying by-products in the synthesis of 4-(Cyanomethyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-(cyanomethyl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. Our goal is to provide you with the expertise and practical insights needed to identify and mitigate the formation of by-products, ensuring the highest possible purity and yield of your target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: My final product shows a broad melting point, significantly lower than the expected 100-104°C.
Question: I've synthesized this compound from 4-(chloromethyl)benzonitrile and sodium cyanide. After workup and recrystallization, the melting point is broad (e.g., 95-101°C) and lower than the literature value. What is the likely impurity?
Answer: A broad and depressed melting point is a classic indicator of impurities. In the nucleophilic substitution reaction between 4-(chloromethyl)benzonitrile and a cyanide salt, the most common by-products are related to hydrolysis, dimerization, or unreacted starting material.
-
Probable Cause 1: 4-(Hydroxymethyl)benzonitrile. The presence of water in the reaction solvent (often ethanol or DMF) can lead to a competing SN2 reaction where hydroxide ions substitute the chloride instead of cyanide ions.[1][2] This is especially prevalent if using aqueous cyanide solutions or if the solvent was not properly dried.
-
Probable Cause 2: Bis(4-cyanobenzyl) ether. This dimer forms if the initially produced 4-(hydroxymethyl)benzonitrile (from hydrolysis) is deprotonated by the basic cyanide salt and then reacts with another molecule of the 4-(chloromethyl)benzonitrile starting material.
-
Probable Cause 3: Unreacted 4-(chloromethyl)benzonitrile. Incomplete reaction is another common cause. This can be due to insufficient reaction time, low temperature, or deactivated cyanide salt.
Troubleshooting Protocol:
-
Analytical Confirmation:
-
TLC Analysis: Co-spot your product with the 4-(chloromethyl)benzonitrile starting material on a TLC plate. An additional spot corresponding to the starting material confirms an incomplete reaction.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum. The presence of a singlet around 4.7 ppm would suggest the benzylic protons of 4-(hydroxymethyl)benzonitrile. Unreacted starting material will show a singlet around 4.6 ppm.
-
GC-MS Analysis: This is the most effective method to identify all volatile components. Look for the mass peaks corresponding to the starting material, the hydrolysis product, and your desired product.
-
-
Purification Strategy:
-
Recrystallization: A careful recrystallization from a suitable solvent system (e.g., isopropanol/water or toluene) can effectively remove these impurities. Ensure slow cooling to promote the formation of pure crystals.
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography using a hexane/ethyl acetate gradient is a reliable method for separating the desired nitrile from the more polar alcohol and less polar starting material.
-
-
Preventative Measures for Future Syntheses:
-
Solvent Purity: Use anhydrous solvents. If using ethanol, ensure it is absolute ethanol. If using DMF, ensure it is a dry grade.[1]
-
Reaction Conditions: Heat the reaction under reflux to ensure it goes to completion.[1][2] Monitor the reaction by TLC until the starting material spot has disappeared.
-
Reagent Quality: Use a fresh, dry source of sodium or potassium cyanide.
-
Issue 2: My mass spectrum shows a peak at m/z = 246. What is this by-product?
Question: During GC-MS analysis of my crude product, besides the expected product peak (m/z=142), I observe a significant peak at m/z=246. What could this correspond to?
Answer: A peak at m/z = 246 strongly suggests the formation of a dimeric by-product, 4,4'-dicyanostilbene .
-
Causality: This impurity arises under strongly basic conditions. The cyanide ion (CN⁻) can act as a base, deprotonating the benzylic carbon of the starting material, 4-(chloromethyl)benzonitrile, or the product, this compound. The resulting carbanion can then undergo a series of reactions, including elimination and dimerization, to form the more conjugated and stable stilbene derivative. The formation of such impurities is a known issue in related syntheses.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for m/z=246 impurity.
Preventative Protocol:
-
Control Basicity: Avoid excessively high concentrations of cyanide. Consider a phase-transfer catalyst which can facilitate the reaction under milder conditions, reducing the likelihood of side reactions.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can promote elimination and dimerization pathways.
-
Alternative Cyanide Sources: For sensitive substrates, using less basic cyanide sources like trimethylsilyl cyanide (TMSCN) or using catalytic systems with sources like potassium ferrocyanide can be beneficial.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products I should expect in the synthesis of this compound?
A1: The expected by-products are highly dependent on the synthetic route. For the common SN2 reaction of 4-(chloromethyl)benzonitrile with an alkali metal cyanide, the main potential by-products are summarized below.
| By-product Name | Chemical Structure | Formation Pathway | Key Analytical Signal (¹H NMR) |
| 4-(Hydroxymethyl)benzonitrile | p-NC-C₆H₄-CH₂OH | Hydrolysis of starting material by water | Singlet ~4.7 ppm (CH₂), Broad singlet (OH) |
| Unreacted Starting Material | p-NC-C₆H₄-CH₂Cl | Incomplete reaction | Singlet ~4.6 ppm (CH₂) |
| 4-(Cyanomethyl)benzamide | p-H₂NOC-C₆H₄-CH₂CN | Partial hydrolysis of the aryl nitrile group | Broad singlets for -NH₂ protons |
| 4-Cyanobenzyl isocyanide | p-NC-C₆H₄-CH₂NC | Ambident nucleophilic attack by cyanide | Complex multiplets for CH₂ due to coupling with ¹⁴N |
Q2: Can either of the nitrile groups in this compound hydrolyze during workup?
A2: Yes, hydrolysis is a significant risk, particularly under harsh acidic or basic workup conditions.[5] The two nitrile groups have different reactivities:
-
Aryl Nitrile (on the ring): This group is less susceptible to hydrolysis due to the electron-withdrawing nature of the cyano group and its conjugation with the benzene ring.
-
Benzylic Nitrile (-CH₂CN): This aliphatic nitrile is more prone to hydrolysis.
Under acidic or basic conditions, the nitrile can first hydrolyze to an amide (e.g., 4-(cyanomethyl)benzamide) and then further to a carboxylic acid (e.g., 4-(cyanomethyl)benzoic acid).[6] To avoid this, use mild workup conditions. Neutralize the reaction mixture carefully with dilute acid (e.g., 1M HCl) at low temperatures and avoid prolonged exposure to strong acids or bases.
Q3: I am considering a biocatalytic route using a nitrilase. What by-products should I be aware of?
A3: Biocatalytic routes using nitrilase enzymes are excellent for avoiding toxic cyanide reagents but present a different set of potential by-products, primarily related to regioselectivity.[7]
-
Regioselective Hydrolysis: Nitrilases can hydrolyze nitrile groups to carboxylic acids. Depending on the specific enzyme and conditions, you might see hydrolysis of either the aryl or the benzylic nitrile.[6]
-
Desired Reaction: Conversion of a precursor like 4-(chloromethyl)benzonitrile.
-
Potential By-products from Product:
-
4-(Carboxymethyl)benzonitrile: Hydrolysis of the benzylic nitrile.
-
4-Cyanobenzoic acid: Hydrolysis of the aryl nitrile.
-
4-Carboxyphenylacetic acid: Hydrolysis of both nitrile groups.[6]
-
-
-
Amide Formation: Some enzymes, like nitrile hydratases, will convert the nitrile to an amide instead of a carboxylic acid.[7]
The key to controlling these by-products is enzyme selection and strict control of reaction parameters like pH and temperature, which govern enzyme activity and selectivity.[7]
Reaction Mechanism: SN2 Synthesis and Competing Hydrolysis
Caption: Competing SN2 pathways in the synthesis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]
- 4. CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselective biotransformation of the dinitrile compounds 2-, 3- and 4-(cyanomethyl) benzonitrile by the soil bacterium Rhodococcus rhodochrous LL100-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
Preventing side reactions during the functionalization of 4-(Cyanomethyl)benzonitrile
Welcome to the technical support center for the functionalization of 4-(cyanomethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile dinitrile compound. Here, we address common challenges and provide troubleshooting strategies to help you prevent unwanted side reactions and achieve your desired synthetic outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis due to its two distinct reactive centers: the aromatic nitrile group and the benzylic cyanomethyl group. This duality, however, presents a significant challenge in achieving chemoselectivity. The benzylic methylene protons are acidic and susceptible to deprotonation, making the adjacent carbon a nucleophilic site for alkylation and other C-C bond-forming reactions. Both nitrile groups can undergo hydrolysis, reduction, and addition reactions. Understanding the subtle differences in their reactivity is paramount to successful functionalization.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield During Benzylic Alkylation
Question: I am attempting to alkylate the benzylic position of this compound using an alkyl halide and a base, but I am consistently obtaining low yields of my desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the benzylic alkylation of this compound can stem from several factors, primarily related to incomplete deprotonation, side reactions, or inappropriate reaction conditions.
Potential Causes and Troubleshooting Steps:
-
Insufficient Base Strength or Stoichiometry: The pKa of the benzylic protons is crucial. If the base is not strong enough to achieve complete deprotonation, the reaction will be incomplete.
-
Solution: Employ a stronger base. While alkali hydroxides can be used, stronger bases like alkali metal alkoxides (e.g., potassium tert-butoxide) or hydrides (e.g., sodium hydride) are often more effective. Ensure you are using at least a stoichiometric equivalent of the base.
-
-
Over-alkylation (Dialkylation): The mono-alkylated product also possesses an acidic proton at the benzylic position, making it susceptible to a second alkylation, leading to a dialkylated side product.
-
Solution: To favor mono-alkylation, use a slight excess of this compound relative to the alkylating agent.[1] Slowly adding the alkylating agent to the reaction mixture can also help maintain a low concentration of the electrophile, thus minimizing the chance of a second alkylation.
-
-
Competing Elimination Reaction: If you are using a secondary or sterically hindered alkyl halide, an elimination reaction (E2) can compete with the desired substitution reaction (SN2), leading to the formation of an alkene from your alkylating agent.
-
Solution: Whenever possible, use primary alkyl halides. If a secondary halide is necessary, consider using a less sterically hindered base and lower reaction temperatures to favor substitution over elimination.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity.
-
Solution: Aprotic polar solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the base without interfering with the nucleophile. The dielectric constant of the solvent can also play a role in the reaction's efficiency.[1]
-
Experimental Protocol for Optimized Benzylic Mono-alkylation:
-
To a solution of this compound (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.0 equivalent, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the primary alkyl halide (1.0 equivalent) dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Unwanted Hydrolysis of Nitrile Groups
Question: I am trying to perform a reaction on another part of the molecule, but I am observing the hydrolysis of one or both nitrile groups to a carboxylic acid or amide. How can I prevent this?
Answer:
Nitrile groups are susceptible to hydrolysis under both acidic and basic conditions, proceeding first to an amide and then to a carboxylic acid.[2][3][4] The two nitrile groups in this compound have different reactivities, with the benzylic nitrile being more sterically accessible and the aromatic nitrile being electronically deactivated by the benzene ring.[2]
Preventative Measures:
-
Strict pH Control: Avoid strongly acidic or basic conditions if your desired reaction does not require them. If a basic or acidic catalyst is necessary, use the mildest conditions possible and carefully buffer the reaction mixture if feasible.
-
Anhydrous Conditions: Water is a necessary reagent for hydrolysis. Ensuring your reaction is performed under strictly anhydrous conditions (e.g., using dry solvents and an inert atmosphere) will prevent this side reaction.
-
Protecting Groups: If harsh conditions are unavoidable, consider protecting the nitrile groups. However, protecting nitriles is not as common as for other functional groups and often involves their temporary conversion to another functional group that can be reverted. This adds steps to your synthesis and should be considered a last resort.
-
Enzymatic Hydrolysis for Selective Functionalization: If your goal is to selectively hydrolyze one nitrile group, consider using a nitrilase enzyme. Certain nitrilases exhibit high regioselectivity, preferentially hydrolyzing the benzylic nitrile to a carboxylic acid while leaving the aromatic nitrile intact.[2][3]
Workflow for Selective Enzymatic Hydrolysis:
Caption: Selective enzymatic hydrolysis of the benzylic nitrile.
Issue 3: Lack of Selectivity During Nitrile Reduction
Question: I want to reduce only one of the nitrile groups to a primary amine, but my attempts with common reducing agents like LiAlH₄ are reducing both. How can I achieve selective reduction?
Answer:
The reduction of nitriles to primary amines is a common transformation, but achieving selectivity in a dinitrile like this compound is challenging with powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄).[2] The formation of secondary and tertiary amines as byproducts can also be an issue.[5]
Strategies for Selective Reduction:
-
Catalytic Hydrogenation: This method can sometimes offer better selectivity. The choice of catalyst, solvent, and reaction conditions is critical.
-
Recommendation: Raney Nickel or Cobalt catalysts have shown good selectivity for the reduction of nitriles.[6][7] The reaction can be sensitive to steric hindrance, potentially allowing for preferential reduction of the more accessible benzylic nitrile. Careful optimization of hydrogen pressure and temperature is necessary.
-
-
Use of Milder Reducing Agents: While strong hydrides reduce both nitriles, exploring milder or more sterically hindered reagents might provide some selectivity.
-
Protecting Group Strategy: This is a more robust, albeit longer, approach.
-
Selective Hydrolysis: First, selectively hydrolyze one nitrile group to a carboxylic acid, for example, using a nitrilase as described previously.
-
Protection: Protect the remaining nitrile group.
-
Functional Group Interconversion: Convert the carboxylic acid to a primary amine via a Curtius, Hofmann, or Schmidt rearrangement.
-
Deprotection: Remove the protecting group from the other nitrile.
-
Troubleshooting Table for Nitrile Reduction:
| Problem | Potential Cause | Recommended Solution |
| Both nitrile groups are reduced | Use of a strong, non-selective reducing agent (e.g., LiAlH₄). | Try catalytic hydrogenation with a more selective catalyst like Raney Cobalt.[6] Alternatively, consider a protecting group strategy. |
| Formation of secondary/tertiary amines | The initially formed primary amine reacts with the imine intermediate. | Use a catalyst known to favor primary amine formation.[5] Running the reaction in the presence of ammonia can also suppress this side reaction. |
| Low conversion | Catalyst poisoning or insufficient reactivity of the reducing agent. | Ensure the purity of your starting material and solvents. If using catalytic hydrogenation, ensure the catalyst is active. If using a milder reducing agent, you may need to increase the temperature or reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids, strong bases, and oxidizing agents.
Q2: Can I selectively functionalize the aromatic ring of this compound?
A2: Yes, electrophilic aromatic substitution reactions (e.g., nitration, halogenation) are possible. The two nitrile groups are electron-withdrawing and will direct incoming electrophiles to the meta position relative to the benzonitrile group and ortho to the cyanomethyl group. However, the electron-withdrawing nature of these groups deactivates the ring, so harsher reaction conditions may be required compared to benzene. Careful optimization is needed to avoid side reactions with the benzylic position or the nitrile groups.
Q3: I am observing a significant amount of a dark, polymeric material in my reaction. What is causing this?
A3: Polymerization can occur under strongly basic or acidic conditions, especially at elevated temperatures. The benzylic carbanion can potentially react with another molecule of this compound. To minimize this, use the mildest possible reaction conditions, maintain a low reaction temperature, and consider adding the base or acid slowly to the reaction mixture.
Q4: How can I purify my functionalized this compound derivative?
A4: The purification method will depend on the properties of your product.
-
Column Chromatography: This is the most common method for purifying organic compounds. Silica gel is a good stationary phase for many derivatives of this compound.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be used for purification.[8]
Logical Flow for Troubleshooting Functionalization Reactions:
Caption: A decision tree for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability and Reactivity of 4-(Cyanomethyl)benzonitrile in Acidic and Basic Media
Welcome to the technical support center for 4-(cyanomethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the stability and hydrolysis of this versatile dinitrile. Here, we address common questions and challenges encountered in the laboratory, grounded in established chemical principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What are the expected hydrolysis products of this compound?
Under hydrolytic conditions (either acidic or basic), this compound can yield three main products, depending on the reaction's selectivity and extent. The hydrolysis proceeds stepwise, first to an amide and then to a carboxylic acid.[1][2][3]
-
Mono-hydrolysis at the benzylic position: 4-Cyanophenylacetic acid.
-
Mono-hydrolysis at the aromatic position: 4-(Cyanomethyl)benzoic acid.
-
Complete hydrolysis: 4-Carboxyphenylacetic acid.
The relative formation of these products is highly dependent on the reaction conditions.
Q2: Which of the two nitrile groups in this compound is more reactive towards hydrolysis?
The reactivity of the two nitrile groups—the benzylic (-CH₂CN) and the aromatic (Ar-CN)—is different due to steric and electronic factors.
-
Benzylic Nitrile (-CH₂CN): This group is generally more sterically accessible to incoming nucleophiles. The methylene spacer insulates it from the direct electronic effects of the aromatic ring.[4]
-
Aromatic Nitrile (Ar-CN): The nitrile carbon is directly attached to the benzene ring. The strong electron-withdrawing nature of the cyano group deactivates the aromatic ring towards electrophilic attack but makes the nitrile carbon electrophilic.[5] However, the direct conjugation with the ring can also stabilize the nitrile group.
In basic hydrolysis , the direct attack of a hydroxide ion (a strong nucleophile) is the key step.[2][6] It is plausible that the more sterically accessible benzylic nitrile will react faster.
In acid-catalyzed hydrolysis , the nitrile is first protonated.[6][7] The electron-withdrawing cyano group on the aromatic ring will make the aromatic nitrile nitrogen less basic and therefore less likely to be protonated compared to the benzylic nitrile. However, once protonated, the aromatic nitrile's carbon becomes highly electrophilic. The overall rate will depend on the interplay of these factors. Biocatalytic studies have shown that selectivity can be achieved for either group depending on the enzyme used, highlighting the subtle differences in their reactivity.[5]
Q3: Can I selectively hydrolyze only one of the nitrile groups?
Achieving high regioselectivity in the chemical hydrolysis of this compound is challenging but can be influenced by carefully controlling reaction conditions.
-
For selective hydrolysis to 4-cyanophenylacetic acid (hydrolysis of the benzylic nitrile): Milder basic conditions (e.g., lower temperature, shorter reaction time) might favor the hydrolysis of the more sterically accessible benzylic nitrile.
-
For selective hydrolysis to 4-(cyanomethyl)benzoic acid (hydrolysis of the aromatic nitrile): This is generally more difficult to achieve chemically. Some enzymatic methods have shown success in selectively hydrolyzing the aromatic nitrile.[5]
Complete hydrolysis to the diacid, 4-carboxyphenylacetic acid, is typically achieved under harsh acidic or basic conditions with prolonged heating.[8]
Troubleshooting Guide
Problem 1: My hydrolysis reaction is incomplete, and I have a mixture of starting material and products.
An incomplete reaction is a common issue in nitrile hydrolysis, which often requires forcing conditions.[9]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reaction Time or Temperature | Nitrile hydrolysis is often slow.[1] Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. For base hydrolysis, heating to reflux is common.[8] |
| Inadequate Concentration of Acid or Base | Ensure a sufficient molar excess of the acid or base is used. For acidic hydrolysis, concentrated acids like H₂SO₄ or HCl are often employed.[10] For basic hydrolysis, a solution of NaOH or KOH is typically used.[8] |
| Poor Solubility of the Starting Material | This compound has limited solubility in purely aqueous solutions. Adding a co-solvent such as ethanol or methanol can improve solubility and reaction rates.[11] |
Experimental Workflow: Monitoring Reaction Progress by HPLC
Caption: Workflow for monitoring hydrolysis via HPLC.
Problem 2: I am getting a mixture of the mono-hydrolyzed products and the diacid.
This indicates a lack of selectivity.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reaction Conditions are Too Harsh | To favor mono-hydrolysis, reduce the temperature, shorten the reaction time, and use a lower concentration of the acid or base. Milder basic conditions are often cited for stopping the reaction at the amide stage, and by extension, may offer better control for mono-hydrolysis to the carboxylic acid.[12] |
| Inherent Reactivity | The energy barrier for the hydrolysis of the second nitrile group may not be significantly higher than the first under standard conditions. Consider a multi-step synthetic route involving protecting groups if high selectivity is essential. |
Problem 3: During workup, I am having trouble isolating my desired carboxylic acid product.
Proper workup is crucial for isolating carboxylic acids from the reaction mixture.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Improper pH Adjustment (Basic Hydrolysis) | After basic hydrolysis, the product exists as a carboxylate salt. To isolate the carboxylic acid, the reaction mixture must be acidified to a pH at least 2-3 units below the pKa of the carboxylic acid (typically to pH < 4) to ensure complete protonation and precipitation.[13] |
| Improper pH Adjustment (Acidic Hydrolysis) | After acidic hydrolysis, the product is in its neutral form. Extraction with an organic solvent is typically performed. To purify, you can extract the crude product into a basic aqueous solution, wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify to precipitate the pure acid.[13] |
| Emulsion Formation During Extraction | If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help to break it. |
| Product is Water-Soluble | If the product has significant water solubility (e.g., the diacid), repeated extractions with a more polar solvent like ethyl acetate may be necessary. Saturation of the aqueous layer with NaCl can also decrease the product's solubility in water. |
Protocol: General Workup for Basic Hydrolysis
-
Cool the reaction mixture to room temperature, then in an ice bath.
-
Slowly add a strong acid (e.g., 1M HCl) with stirring until the pH of the solution is ~2-3.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove inorganic salts.
-
If no precipitate forms, or to recover dissolved product, extract the aqueous solution multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.[14]
Reaction Mechanisms
Understanding the underlying mechanisms of nitrile hydrolysis is key to troubleshooting and optimizing your reactions.
Acid-Catalyzed Hydrolysis
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.[6][7]
Base-Catalyzed Hydrolysis
Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.[2][6]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. Methyl 4-cyanobenzoate(1129-35-7) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. scribd.com [scribd.com]
Troubleshooting low conversion rates in 4-(Cyanomethyl)benzonitrile reactions
Technical Support Center: 4-(Cyanomethyl)benzonitrile Reactions
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile dinitrile intermediate. As a molecule with two distinct nitrile functionalities—one aromatic, one benzylic—it presents unique challenges and opportunities in synthesis. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low conversion rates and improve reaction outcomes.
Section 1: Troubleshooting Catalytic Hydrogenation Reactions
Catalytic hydrogenation of this compound to its corresponding amine derivatives is a common transformation, but it is often plagued by side reactions that reduce the yield of the desired product. The primary challenges are managing selectivity and preventing over-reduction.
Q1: My hydrogenation of this compound is yielding significant amounts of secondary amines. How can I improve selectivity for the primary amine?
A: The formation of secondary amines is a classic problem in nitrile hydrogenation. It occurs via a condensation reaction between the intermediate imine and the final primary amine product, which then gets reduced.
The Causality: The reaction proceeds through an intermediate imine. If this imine reacts with the desired primary amine product before it is fully reduced, it forms a new imine that is subsequently hydrogenated to a secondary amine. This pathway is especially prevalent at higher temperatures and concentrations.
dot
Caption: Pathway for secondary amine formation during nitrile hydrogenation.
Actionable Solutions:
-
Use of Acidic Additives: The addition of a weak acid can protonate the primary amine product, rendering it less nucleophilic and preventing it from attacking the imine intermediate. Studies have shown that additives like NaH₂PO₄ or (NH₄)H₂PO₄ significantly improve selectivity for primary amines when using a Pt/C catalyst.[1]
-
Ammonia Addition: Introducing ammonia into the reaction system can suppress secondary amine formation by shifting the equilibrium away from the condensation reaction. However, this is often not required with optimized catalytic systems. Some modern cobalt catalysts, for instance, show high selectivity for the primary amine without needing ammonia.[2]
-
Catalyst Choice: While platinum and palladium are common, their selectivity can vary. Platinum on carbon (Pt/C) has been shown to be surprisingly effective and selective for primary amines under mild conditions (e.g., 6 bar H₂, 30 °C) in a biphasic solvent system.[1] Rhodium and Ruthenium-based catalysts have also been explored for their high activity and selectivity.[3][4]
-
Lower Temperature and Pressure: Running the reaction at lower temperatures (e.g., 30-70 °C) and moderate pressures can slow down the rate of the condensation side reaction relative to the desired hydrogenation.[1][2]
Q2: I'm observing a toluene derivative as a major byproduct in my reduction. What causes this hydrogenolysis, and how can I prevent it?
A: The formation of a toluene derivative (e.g., 4-methylbenzonitrile) indicates hydrogenolysis, a side reaction where a carbon-heteroatom bond is cleaved by hydrogen. In this case, the C-N bond of the benzylic amine is broken.
The Causality: This is particularly common with palladium-based catalysts, such as Pd/C.[1][5] The reaction follows a consecutive pathway: the nitrile is first hydrogenated to the benzylamine, which then undergoes hydrogenolysis to form toluene and ammonia.[1] This side reaction is a significant challenge, compromising the yield of the target primary amine.[5]
Actionable Solutions:
-
Avoid Palladium Catalysts: If hydrogenolysis is a major issue, the most effective solution is to switch from a palladium catalyst to one less prone to promoting this side reaction. Platinum (Pt/C) or certain cobalt (Co) catalysts are excellent alternatives that favor the primary amine product.[1][2]
-
Optimize Reaction Conditions: If you must use a palladium catalyst, carefully controlling the reaction conditions is critical. Lower temperatures and hydrogen pressures can reduce the rate of hydrogenolysis.
-
Catalyst Support: The choice of catalyst support can influence selectivity. Studies on benzonitrile hydrogenation have shown that Pd/Al₂O₃ favors the formation of benzylamine, whereas Pd/C predominantly yields toluene, indicating a strong support effect.[1]
| Catalyst System | Primary Amine Selectivity | Hydrogenolysis Issue | Reference |
| 10% Pt/C | High (57-68%) | Low | [1] |
| 5% Pd/C | Low | High (major product) | [1][5] |
| Pd/Al₂O₃ | Moderate to High | Lower than Pd/C | [1] |
| hcp-Co NPs | High | Low | [2] |
Section 2: Troubleshooting Hydrolysis Reactions
Hydrolysis of one or both nitrile groups in this compound can yield the corresponding amides or carboxylic acids. The key challenge is achieving regioselectivity—targeting one nitrile group while leaving the other intact.
Q3: I am trying to selectively hydrolyze the benzylic nitrile to 4-cyanophenylacetic acid, but I'm getting the di-acid product. How can I improve regioselectivity?
A: Achieving regioselectivity in the hydrolysis of this dinitrile is challenging with traditional chemical methods (strong acid or base), which often lack subtlety and can lead to the hydrolysis of both groups.[6][7]
The Causality: The aromatic nitrile and the benzylic nitrile have different reactivities. The benzylic nitrile is often more susceptible to hydrolysis. However, under harsh conditions (e.g., high temperatures with concentrated sulfuric acid), both groups will hydrolyze, leading to a mixture of products.[8]
Actionable Solutions:
-
Enzymatic Hydrolysis: Biocatalytic methods offer superior regioselectivity. Nitrilase enzymes from bacterial strains like Rhodococcus rhodochrous can selectively hydrolyze one nitrile group under mild, aqueous conditions (pH 7-8, 30-50°C).[9] The enzyme's active site can differentiate between the two nitriles. Interestingly, the choice of inducer used to grow the bacteria can flip the selectivity:
-
Grown on propionitrile or benzonitrile , R. rhodochrous selectively hydrolyzes the aromatic nitrile of this compound to yield 4-(cyanomethyl)benzoic acid.[10]
-
For the ortho isomer, 2-(cyanomethyl)benzonitrile, the same bacteria selectively hydrolyze the aliphatic nitrile.[10] This highlights the subtle interplay of steric and electronic factors.
-
-
Controlled Chemical Hydrolysis: If using chemical methods, carefully controlling reaction time and temperature is crucial. Using milder conditions, such as hydrolysis in a near-critical water medium without an added catalyst, can offer a greener alternative with potentially better control than strong acids or bases.[11] A stepwise hydrolysis in an ammonia-containing medium can also be used to isolate the amide intermediate first, and then proceed to the acid.[6]
Q4: My hydrolysis reaction stops at the amide intermediate and won't proceed to the carboxylic acid. What adjustments should I make?
A: This indicates that the reaction conditions are sufficient for the first hydrolysis step (nitrile to amide) but not for the second (amide to carboxylic acid).
The Causality: The hydrolysis of an amide to a carboxylic acid is often the rate-limiting step and requires more forcing conditions (higher temperature, longer reaction time, or higher catalyst concentration) than the initial hydration of the nitrile to the amide.
Actionable Solutions:
-
Increase Reaction Temperature and Time: The most straightforward approach is to increase the reaction temperature and/or extend the reaction time. For acid-catalyzed hydrolysis, refluxing for several hours is often necessary to drive the reaction to completion.[8]
-
Increase Acid/Base Concentration: If using acid or base catalysis, increasing the concentration of the hydrolyzing agent can accelerate the conversion of the amide to the carboxylic acid. Standard procedures for benzyl cyanide hydrolysis often use a mixture of concentrated sulfuric acid, water, and acetic acid under reflux.[8]
-
Change of Reagent: If standard aqueous acid/base hydrolysis is inefficient, consider alternative methods. For example, using barium hydroxide can facilitate hydrolysis, with the resulting barium salt being subsequently treated to release the free carboxylic acid.[12]
Section 3: General Troubleshooting & Best Practices
Q5: My reaction conversion is low despite following a literature procedure. What are the first things I should check?
A: When a reliable procedure fails, the issue often lies with the practical execution or the reagents themselves. A systematic check is the best approach.
dot
Caption: A logical flowchart for troubleshooting low reaction conversion.
Troubleshooting Steps:
-
Starting Material Purity: Verify the purity of your this compound. Impurities can interfere with the reaction or poison catalysts. Confirm its identity and purity via NMR, GC-MS, or melting point analysis.
-
Reagent and Solvent Quality: Ensure all other reagents are of the appropriate grade and are not degraded. Anhydrous reactions are particularly sensitive to moisture; ensure solvents are properly dried. For hydrogenations, verify the activity of the catalyst, as heterogeneous catalysts can lose activity over time or upon exposure to air.[5]
-
Reaction Atmosphere: For air-sensitive reactions, ensure your system is properly purged and maintained under an inert atmosphere (e.g., Nitrogen or Argon). For hydrogenations, ensure the system is leak-free and that the hydrogen supply is adequate.
-
Temperature Control: Calibrate your thermometer or heating mantle. An incorrect reaction temperature is a common source of failed reactions.
-
Work-up and Isolation: Review your work-up procedure. It's possible the reaction worked, but the product was lost during extraction, crystallization, or purification. Analyze a crude sample of the reaction mixture before work-up to confirm if the product was formed.
Section 4: Detailed Experimental Protocol
Selective Hydrogenation of this compound to 4-(Aminomethyl)benzonitrile
This protocol is designed to maximize the yield of the primary mono-amine by suppressing both secondary amine formation and hydrogenolysis, based on principles outlined in the literature.[1]
Materials:
-
This compound (1.0 eq)
-
10% Platinum on activated carbon (Pt/C), 5 mol% Pt
-
Sodium dihydrogen phosphate (NaH₂PO₄), (0.5 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
Parr Hydrogenation Apparatus or similar pressure reactor
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: To a clean, dry pressure reactor vessel, add this compound (e.g., 5.0 g, 35.2 mmol).
-
Catalyst and Additive: Carefully add the 10% Pt/C catalyst (e.g., 3.44 g, assuming 5 mol% Pt) and NaH₂PO₄ (2.11 g, 17.6 mmol).
-
Solvent System: Add dichloromethane and deionized water in a 1:1 ratio (e.g., 40 mL of each). The biphasic system is crucial for selectivity.
-
Purging: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~5 bar) and venting three times to remove all oxygen.
-
Hydrogenation: After purging with nitrogen, purge the system three times with hydrogen gas. Finally, pressurize the reactor to 6 bar (approx. 90 psi) with hydrogen.
-
Reaction: Begin vigorous stirring to ensure good mixing of the two phases and suspend the catalyst. Heat the reaction to 30 °C. Monitor the reaction progress by observing the pressure drop or by taking aliquots (if the reactor allows) for TLC or GC-MS analysis. The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the Celite pad with additional DCM.
-
Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain pure 4-(aminomethyl)benzonitrile.
References
- 1. researchgate.net [researchgate.net]
- 2. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 7. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 10. Regioselective biotransformation of the dinitrile compounds 2-, 3- and 4-(cyanomethyl) benzonitrile by the soil bacterium Rhodococcus rhodochrous LL100-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 12. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
Technical Support Center: Navigating Scalability Challenges in the Production of 4-(Cyanomethyl)benzonitrile
Welcome to the technical support center for the synthesis and scale-up of 4-(Cyanomethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the production of this key chemical intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering a framework for robust and scalable synthesis.
I. Core Synthesis and Mechanism
The most prevalent industrial synthesis of this compound involves the nucleophilic substitution of 4-cyanobenzyl chloride with an alkali metal cyanide, typically sodium cyanide.[1] This reaction is often facilitated by a phase-transfer catalyst (PTC) in a biphasic system to enhance reaction rates and yield.[2][3]
The fundamental reaction is a straightforward SN2 displacement. However, as with many industrial processes, the devil is in the details, especially when transitioning from laboratory to pilot or production scale.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.
FAQ 1: Reaction Stalls and Low Conversion
Question: My reaction of 4-cyanobenzyl chloride with sodium cyanide is showing low conversion, even with extended reaction times. What are the likely causes and how can I improve the yield?
Answer: Low conversion in this cyanation reaction is a frequent issue during scale-up and can be attributed to several factors:
-
Insufficient Mass Transfer: In a biphasic system (e.g., an organic solvent and an aqueous solution of sodium cyanide), the reaction rate is often limited by the transfer of the cyanide anion from the aqueous phase to the organic phase where the 4-cyanobenzyl chloride resides.[3]
-
Troubleshooting:
-
Increase Agitation: Ensure vigorous stirring to maximize the interfacial surface area between the two phases. In large reactors, the stirrer design and speed are critical parameters.
-
Optimize Phase-Transfer Catalyst (PTC): The choice and concentration of the PTC are crucial. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336 are commonly used.[2] Ensure the catalyst loading is sufficient for the scale of the reaction. Under-dosing the catalyst is a common cause of stalling.
-
-
-
Poor Solubility of Sodium Cyanide: Sodium cyanide has limited solubility in many organic solvents.[3] If the concentration of dissolved cyanide in the aqueous phase is low, the reaction will be slow.
-
Troubleshooting:
-
Use a Co-solvent: While a biphasic system is common, using a solvent system that can dissolve both reactants to some extent can be beneficial. However, this must be balanced with the ease of work-up and product isolation.
-
Consider Alternative Cyanide Sources: For some applications, less common cyanide sources with better solubility in organic solvents might be explored, though this often comes with increased cost.
-
-
-
Deactivation of the Catalyst: The PTC can be deactivated by certain impurities or by-products.
-
Troubleshooting:
-
Ensure High-Purity Starting Materials: Impurities in the 4-cyanobenzyl chloride can interfere with the catalyst.
-
Monitor for By-product Formation: Side reactions can consume the catalyst or generate species that inhibit its function.
-
-
FAQ 2: Formation of Impurities and By-products
Question: I am observing significant impurities in my crude this compound, particularly a high-boiling point impurity. What are the likely side reactions, and how can I minimize them?
Answer: The formation of impurities is a critical challenge in the synthesis of this compound, impacting purity, yield, and downstream applications.
-
Isocyanide Formation: A common impurity in cyanide displacement reactions is the corresponding isocyanide (4-cyanobenzyl isocyanide). This arises from the ambident nature of the cyanide nucleophile.[4]
-
Troubleshooting:
-
Solvent Choice: The choice of solvent can influence the selectivity. Protic solvents can favor cyanide formation, while aprotic polar solvents may increase the proportion of the isocyanide.
-
Purification: Isocyanides can often be removed by treatment with dilute acid, which hydrolyzes them more readily than the nitrile.[4]
-
-
-
Over-alkylation and Dimerization: The product, this compound, has an acidic methylene group that can be deprotonated, leading to further reaction with the starting material, 4-cyanobenzyl chloride, to form a dimer.
-
Troubleshooting:
-
Controlled Addition of 4-Cyanobenzyl Chloride: Add the 4-cyanobenzyl chloride slowly to the reaction mixture containing the cyanide source. This maintains a low concentration of the electrophile and minimizes the chance of it reacting with the product.
-
Temperature Control: Lowering the reaction temperature can reduce the rate of this side reaction.
-
-
-
Hydrolysis of Nitrile Groups: If water is present in the reaction mixture, especially under basic conditions, either of the nitrile groups can undergo hydrolysis to the corresponding amide or carboxylic acid.
-
Troubleshooting:
-
Anhydrous Conditions: While challenging in a biphasic system, minimizing the amount of water can reduce hydrolysis.
-
pH Control: Maintain the pH of the aqueous phase within a range that minimizes hydrolysis.
-
-
FAQ 3: Exothermic Reaction and Thermal Runaway Risk
Question: My reaction is highly exothermic, and I'm concerned about thermal runaway, especially at a larger scale. How can I manage the reaction exotherm safely?
Answer: The cyanation of benzyl halides is an exothermic reaction, and the potential for thermal runaway is a significant safety concern, especially with large batch sizes.[5]
-
Understanding the Thermal Hazard: The reaction can generate a significant amount of heat, and if the rate of heat generation exceeds the rate of heat removal, the reaction temperature can increase uncontrollably, leading to a dangerous increase in pressure and the potential for vessel rupture.
-
Control Strategies:
-
Slow Addition of the Limiting Reagent: The 4-cyanobenzyl chloride should be added portion-wise or via a dropping funnel at a rate that allows the cooling system of the reactor to maintain the desired temperature.
-
Adequate Cooling Capacity: Ensure the reactor has a sufficiently powerful cooling system to handle the heat load of the reaction.
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase by providing a larger thermal mass.
-
Monitoring and Emergency Planning: Continuously monitor the internal temperature of the reactor. Have a clear plan for emergency cooling or quenching the reaction if the temperature begins to rise uncontrollably.
-
FAQ 4: Product Isolation and Purification Challenges
Question: I am struggling with the purification of this compound. The crude product is an oil, and crystallization is difficult. What are the best practices for obtaining a high-purity solid product?
Answer: The isolation and purification of this compound can be challenging due to its physical properties and the presence of impurities.
-
"Oiling Out" During Crystallization: The product may separate as an oil rather than a solid during crystallization, especially if impurities are present or if the solution is cooled too quickly.[6]
-
Troubleshooting:
-
Solvent Selection: A key step is to find a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[7]
-
Slow Cooling: Allow the solution to cool slowly and without disturbance to promote the formation of crystals rather than oil.
-
Seeding: Adding a small crystal of pure this compound to the supersaturated solution can induce crystallization.
-
-
-
Removal of Water-Soluble Impurities: The crude product may contain residual salts and water-soluble organic compounds.
-
Troubleshooting:
-
Aqueous Work-up: Before crystallization, wash the organic layer containing the product with water and then with a brine solution to remove water-soluble impurities.
-
-
-
Recrystallization Protocol:
-
A common procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethyl acetate) and then adding a solvent in which it is insoluble (e.g., hexane) until the solution becomes turbid. The solution is then allowed to cool slowly.[8]
-
III. Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis of this compound
This protocol is a representative lab-scale procedure that can be adapted for scale-up with appropriate engineering controls.
Materials:
-
4-Cyanobenzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, prepare a solution of sodium cyanide (1.2 equivalents) in deionized water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
In a separate reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add the sodium cyanide solution and tetrabutylammonium bromide (0.05 equivalents).
-
Begin vigorous stirring to create a biphasic mixture.
-
Prepare a solution of 4-cyanobenzyl chloride (1.0 equivalent) in toluene.
-
Slowly add the 4-cyanobenzyl chloride solution to the vigorously stirred reaction mixture via the addition funnel over a period of 1-2 hours, while maintaining the reaction temperature between 40-50°C.
-
After the addition is complete, continue to stir the mixture at 50°C and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization of this compound
Materials:
-
Crude this compound
-
Isopropyl alcohol
-
n-Hexane
Procedure:
-
Transfer the crude this compound to a clean, dry flask.
-
Add a minimal amount of hot isopropyl alcohol to dissolve the crude product completely.
-
While the solution is still warm, slowly add n-hexane until the solution becomes slightly cloudy.
-
If the solution becomes too cloudy or if a significant amount of solid precipitates, add a small amount of hot isopropyl alcohol to redissolve it.
-
Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold n-hexane.
-
Dry the purified crystals under vacuum.
IV. Visualizations
Workflow for Troubleshooting Low Conversion
Caption: A decision tree for troubleshooting low conversion in the synthesis of this compound.
Impurity Formation Pathways
Caption: Common side reactions and impurity formation pathways in the synthesis of this compound.
V. Quantitative Data Summary
| Parameter | Typical Lab Scale | Considerations for Scale-up |
| Reactant Ratio | 1.1 - 1.5 eq. NaCN | Minimize excess NaCN to reduce waste and cost. |
| PTC Loading | 1 - 5 mol% | May need to be optimized for larger volumes; higher loading can increase cost. |
| Solvent Volume | 5 - 10 mL / g | Higher dilution can help with heat management but reduces throughput. |
| Reaction Temperature | 25 - 80 °C | Lower temperatures can improve selectivity but require longer reaction times. |
| Addition Time | 10 - 30 min | Must be significantly extended at scale to control exotherm. |
VI. References
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from --INVALID-LINK--
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from --INVALID-LINK--
-
Buy this compound (EVT-293337) | 876-31-3 - EvitaChem. (n.d.). Retrieved from --INVALID-LINK--
-
Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. Retrieved from --INVALID-LINK--
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from --INVALID-LINK--
-
Benzoyl cyanide. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances.
-
BENZYL CYANIDE FOR SYNTHESIS MSDS. (2015). Loba Chemie.
-
Benzyl Cyanide. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
How To: Purify by Crystallization. (n.d.). University of Rochester. Retrieved from --INVALID-LINK--
-
Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. (2004). Google Patents. Retrieved from --INVALID-LINK--
-
Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. (2004). Google Patents. Retrieved from --INVALID-LINK--
-
876-31-3|this compound|BLD Pharm. (n.d.). Retrieved from --INVALID-LINK--
-
Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--
-
876-31-3 Cas No. | this compound. (n.d.). Apollo Scientific. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET. (2024). Merck Millipore.
-
CAS 876-31-3 | this compound. (n.d.). Aceschem. Retrieved from --INVALID-LINK--
-
4-bromomethyl Benzonitrile. (n.d.). LIFECHEM PHARMA. Retrieved from --INVALID-LINK--
-
4-(4-Cyanobenzoylmethyl)benzonitrile. (n.d.). ResearchGate.
-
challenges in purification of 4,4',4''-Nitrilotribenzonitrile by recrystallization. (n.d.). Benchchem.
-
The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter. (2017). PubMed Central.
References
- 1. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 2. phasetransfer.com [phasetransfer.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]
Moisture sensitivity of 4-(Cyanomethyl)benzonitrile and its reagents
Welcome to the dedicated technical support guide for 4-(cyanomethyl)benzonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile dinitrile compound. My focus as your application scientist is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your results. The reactivity of the two distinct nitrile groups, coupled with the moisture sensitivity of many associated reagents, presents unique challenges that demand rigorous experimental technique.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during reactions involving this compound. The diagnostic logic is designed to help you quickly identify the root cause and implement a validated solution.
Problem 1: Low or No Yield of the Desired Product
Low product yield is a frequent and frustrating issue, often stemming from the degradation of moisture-sensitive reagents or starting materials.
Possible Cause A: Quenching of Moisture-Sensitive Reagents
Reactions involving the deprotonation of the benzylic carbon (e.g., for alkylation) utilize strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or n-butyllithium (n-BuLi). These reagents react violently and preferentially with water over your substrate.
-
Expert Diagnosis: If you observe gas evolution upon adding your base to the solvent (before the substrate is added) or if the reaction fails to initiate (no color change, no heat evolution), it is highly probable that your reagents or solvent were contaminated with water.
-
Solution Pathway:
-
Ensure Anhydrous Solvents: Use freshly distilled solvents dried over an appropriate agent or purchase high-purity anhydrous solvents and handle them under an inert atmosphere.
-
Verify Base Activity: Use a titrimetric method (e.g., with diphenylacetic acid) to determine the exact molarity of organolithium reagents. For solid bases like NaH, ensure it is a fresh bottle or has been stored correctly in a desiccator.
-
Proper Glassware Preparation: All glassware must be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) immediately before use.
-
Inert Atmosphere: The entire reaction, from solvent addition to quenching, must be conducted under a positive pressure of an inert gas.[1]
-
Possible Cause B: Hydrolysis of Nitrile Groups
While nitriles are generally stable, they can undergo hydrolysis to amides and subsequently to carboxylic acids under acidic or basic conditions, especially with heat.[2][3][4] The presence of adventitious moisture, particularly when using basic or acidic reagents, can lead to the formation of undesired hydrolysis byproducts, consuming your starting material.
-
Expert Diagnosis: The hydrolysis products (amides, carboxylic acids) are significantly more polar than the starting dinitrile. On a silica TLC plate, these byproducts will appear as new spots with a much lower Rf value. You may also observe a precipitate if the resulting carboxylic acid is insoluble in the reaction solvent.
-
Solution Pathway:
-
Strict Moisture Exclusion: Adhere to all protocols for anhydrous reactions as described above.
-
Temperature Control: If your reaction requires elevated temperatures, be aware that this will accelerate the rate of hydrolysis if water is present.[3] Ensure the reaction is not overheated.[1]
-
Reagent Purity: Ensure that any acids or bases used are not aqueous solutions unless explicitly required by the protocol. For instance, using aqueous NaOH for a reaction will readily provide the conditions for nitrile hydrolysis.[4]
-
Problem 2: Appearance of Unexpected Side Products
The presence of multiple products complicates purification and reduces the yield of the target molecule. Understanding the structure of this compound is key to identifying these byproducts.
Possible Cause: Regioselective Hydrolysis
The two nitrile groups on this compound have different chemical environments. The benzylic nitrile is attached to an sp³-hybridized carbon, while the aromatic nitrile is attached to an sp²-hybridized carbon and is part of a conjugated system. This difference can lead to selective reactions.
-
Expert Diagnosis: Biocatalytic studies have demonstrated that enzymatic hydrolysis can be highly regioselective. For instance, certain bacterial strains preferentially hydrolyze one nitrile group over the other.[5] While chemical hydrolysis under harsh conditions may be less selective, subtle differences in reactivity can still lead to a mixture of products.
-
Solution Pathway:
-
Characterize Byproducts: Use analytical techniques such as LC-MS or NMR on the crude reaction mixture to identify the mass and structure of the byproducts. This confirmation is crucial for accurate troubleshooting.
-
Refine Reaction Conditions: If partial hydrolysis is confirmed, revisit all moisture control procedures. Consider running the reaction at a lower temperature to disfavor the hydrolysis pathway.[1]
-
Purification Strategy: If minor hydrolysis is unavoidable, plan your purification accordingly. The increased polarity and acidic nature of carboxylic acid byproducts can be exploited. An aqueous basic wash (e.g., with NaHCO₃ solution) during workup can often remove these acidic impurities from the organic layer.
-
Section 2: Visualized Workflows and Data
Diagrams
A logical approach is critical for effective troubleshooting. The following flowchart outlines a decision-making process for addressing low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Regioselective biotransformation of the dinitrile compounds 2-, 3- and 4-(cyanomethyl) benzonitrile by the soil bacterium Rhodococcus rhodochrous LL100-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 4-(Cyanomethyl)benzonitrile: A Senior Application Scientist's Perspective
In the landscape of pharmaceutical and specialty chemical synthesis, the purity of intermediates is paramount. 4-(Cyanomethyl)benzonitrile, a key building block, is no exception. Its dinitrile structure presents a unique analytical challenge, requiring a robust and selective method to ensure the absence of process-related impurities and isomers. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, offering researchers and drug development professionals the technical insights needed to select and implement the most suitable approach for their needs.
Introduction: The Analytical Imperative
This compound (CAS 876-31-3) possesses a molecular formula of C₉H₆N₂ and a molecular weight of 142.16 g/mol .[1][2] Its synthesis, commonly involving the reaction of 4-cyanobenzyl chloride with a cyanide salt, can introduce several potential impurities.[3] These include unreacted starting materials, positional isomers (2- and 3-(cyanomethyl)benzonitrile), and byproducts from oxidation or reduction reactions. The presence of these impurities can significantly impact the yield, reactivity, and safety profile of subsequent synthetic steps. Therefore, a highly selective and sensitive analytical method is crucial for quality control.
This guide will compare and contrast two reversed-phase HPLC methods:
-
Method A: The Industry Standard - C18 Column with Gradient Elution. This method utilizes a C18 stationary phase, the workhorse of reversed-phase chromatography, known for its hydrophobic retention mechanism.
-
Method B: An Alternative Selectivity Approach - Cyano (CN) Column with Gradient Elution. This method employs a cyanopropyl-bonded stationary phase, which offers a different selectivity based on dipole-dipole interactions in addition to moderate hydrophobic interactions.[4][5][6]
The Causality Behind Experimental Choices: C18 vs. Cyano Columns
The choice of the stationary phase is the most critical parameter in HPLC method development as it dictates the primary mode of interaction with the analytes and thus, the selectivity of the separation.[7]
C18 (Octadecylsilane) Columns: These columns provide retention based primarily on the hydrophobic character of the analytes. For this compound and its likely impurities, the nonpolar benzene ring will be the main site of interaction with the C18 alkyl chains. While effective for general-purpose separations, C18 columns may sometimes struggle to resolve compounds with very similar hydrophobicities, such as positional isomers.[8]
Cyano (CN) Columns: Cyano columns offer a "mixed-mode" retention mechanism.[5] The propyl chain provides some hydrophobic character, while the terminal nitrile group introduces a strong dipole, allowing for dipole-dipole interactions with polar analytes.[4][9] This alternative selectivity can be particularly advantageous for separating isomers or compounds with polar functional groups, where subtle differences in the spatial arrangement of these groups can lead to significant differences in retention.[10] For this compound and its isomers, the different positions of the cyanomethyl group can alter the overall dipole moment of the molecule, leading to differential interactions with the cyano stationary phase.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a clear and robust framework for the purity analysis of this compound.
Method A: C18 Reversed-Phase HPLC
Objective: To provide a robust, general-purpose method for the purity analysis of this compound, with good retention and separation of the main component from non-polar impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 100 mL of Acetonitrile/Water (50:50 v/v) to obtain a concentration of 0.1 mg/mL.
Method B: Cyano Reversed-Phase HPLC
Objective: To provide an alternative selectivity method for improved resolution of polar impurities and positional isomers of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Cyano (CN), 150 mm x 4.6 mm, 3 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-3 min: 20% B
-
3-15 min: 20% to 70% B
-
15-18 min: 70% B
-
18.1-23 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 100 mL of Acetonitrile/Water (50:50 v/v) to obtain a concentration of 0.1 mg/mL.
Visualizing the Workflow
Caption: Workflow for HPLC Purity Analysis of this compound.
Comparative Performance Data
| Parameter | Method A (C18 Column) | Method B (Cyano Column) | Rationale for Comparison |
| Primary Retention Mechanism | Hydrophobic Interactions | Dipole-Dipole & Hydrophobic Interactions | Highlights the fundamental difference in selectivity. |
| Expected Resolution of Isomers | Moderate | Potentially Superior | The key advantage of the Cyano column for this application. |
| Retention of Main Analyte | Stronger | Weaker | C18's higher hydrophobicity leads to longer retention. |
| Analysis Time | ~30 minutes | ~23 minutes | The shorter Cyano column and higher flow rate offer faster analysis. |
| Solvent Consumption per Run | ~30 mL | ~27.6 mL | Method B is slightly more "green" in terms of solvent usage. |
| Robustness | High (well-established chemistry) | High (modern bonded phases are stable) | Both methods are expected to be reliable and reproducible. |
Discussion of Expected Results and Method Selection
Method A (C18): This method is anticipated to provide a good separation of this compound from less polar impurities and starting materials like 4-cyanobenzyl chloride. The elution order will primarily be driven by hydrophobicity, with more polar compounds eluting earlier. While it may provide some separation of the positional isomers, baseline resolution might not be achieved if their hydrophobicities are very similar.
Method B (Cyano): The key advantage of Method B lies in its potential to provide superior resolution of the 2-, 3-, and this compound isomers. The differences in the dipole moments of these isomers are expected to result in differential interactions with the polar cyano stationary phase, leading to better separation.[10] Due to the lower hydrophobicity of the cyano phase, the overall retention times will be shorter, leading to a faster analysis.
Which Method to Choose?
-
For routine quality control where the primary concern is the detection of non-isomeric, process-related impurities, Method A provides a reliable and robust solution.
-
For in-depth characterization, reference standard qualification, or when isomeric purity is a critical quality attribute, Method B is the recommended approach due to its enhanced selectivity for positional isomers.
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality and consistency of this important chemical intermediate. Both the traditional C18-based HPLC method and the alternative Cyano-based method offer robust and reliable approaches. The choice between them should be guided by the specific analytical requirements of the laboratory. The C18 method serves as a dependable workhorse for general purity assessment, while the Cyano method provides a powerful tool for resolving challenging isomeric impurities. By understanding the underlying principles of these separation techniques, researchers can confidently select and implement the most appropriate method to ensure the integrity of their synthetic processes and final products.
References
- 1. Separation of Benzyl cyanide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. China Good quality M-Cyanobenzyl Chloride - 4-(Chloromethyl)benzonitrile CAS NO.: 874-86-2 – DEBORN - Shanghai Deborn Co., Ltd. [debornchem.com]
- 3. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 4. hplc.eu [hplc.eu]
- 5. sorbtech.com [sorbtech.com]
- 6. glsciences.eu [glsciences.eu]
- 7. molnar-institute.com [molnar-institute.com]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. web.vscht.cz [web.vscht.cz]
A Comparative Guide to the Reactivity of 4-, 3-, and 2-(Cyanomethyl)benzonitrile Isomers for Researchers and Drug Development Professionals
Introduction
In the landscape of organic synthesis, the benzonitrile scaffold is a cornerstone, serving as a versatile precursor for a multitude of functional groups and heterocyclic systems. The introduction of a cyanomethyl [-CH₂(CN)] group to the benzonitrile ring gives rise to a set of structurally similar yet electronically and sterically distinct isomers: 4-, 3-, and 2-(cyanomethyl)benzonitrile. These dinitriles are not merely positional isomers; they are nuanced building blocks whose reactivity profiles are dictated by the subtle interplay of electronic effects and spatial arrangements. For researchers, scientists, and drug development professionals, a comprehensive understanding of these differences is paramount for the rational design of synthetic routes and the judicious selection of an isomer for a desired chemical transformation.
This guide provides an in-depth, objective comparison of the reactivity of 4-, 3-, and 2-(cyanomethyl)benzonitrile. We will dissect the electronic and steric properties that govern their chemical behavior, present comparative experimental data where available, and offer detailed protocols for key reactions. By elucidating the causality behind their differential reactivity, this guide aims to empower researchers to harness the unique synthetic potential of each isomer.
Structural and Electronic Properties: The Foundation of Differential Reactivity
The reactivity of the (cyanomethyl)benzonitrile isomers is fundamentally governed by the electronic nature of the two cyano groups and the steric environment imposed by their relative positions on the benzene ring.
The cyano group (-C≡N) is a potent electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-M) effects.[1][2] This deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.[1] The cyanomethyl group [-CH₂(CN)] is also electron-withdrawing, albeit to a lesser extent, primarily through an inductive effect.[3] The interplay of these electronic influences, dictated by the substitution pattern, creates distinct reactive landscapes for each isomer.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -CN | 0.56 | 0.66 |
| -CH₂CN | 0.15 | 0.17 |
| Table 1: Hammett Constants for Cyano and Cyanomethyl Substituents. [3][4] These constants quantify the electron-withdrawing nature of the groups, with higher positive values indicating stronger electron withdrawal. |
Electronic Landscape of the Isomers
The positioning of the cyanomethyl group significantly alters the electron density distribution across the aromatic ring and at the two nitrile functionalities.
Diagram 1: Electronic and Steric Characteristics of the Isomers.
-
4-(Cyanomethyl)benzonitrile (para-isomer): The cyanomethyl group is in conjugation with the aromatic nitrile group. The strong electron-withdrawing nature of the para-cyano group significantly enhances the electrophilicity of the aromatic nitrile's carbon atom.
-
3-(Cyanomethyl)benzonitrile (meta-isomer): The two cyano groups are not in direct conjugation. The electronic influence of the cyanomethyl group on the aromatic nitrile is primarily inductive.
-
2-(Cyanomethyl)benzonitrile (ortho-isomer): This isomer is subject to the "ortho effect," where steric hindrance between the adjacent cyanomethyl and cyano groups can force the cyanomethyl group out of the plane of the benzene ring.[5][6] This steric strain can influence bond angles and lengths, impacting reactivity.[7][8]
Comparative Reactivity Analysis
The structural and electronic differences manifest in distinct reactivity patterns for each isomer.
Reactions at the Aromatic Nitrile Group
The electrophilicity of the aromatic nitrile carbon is a key determinant of its reactivity towards nucleophiles, as seen in hydrolysis reactions. Based on electronic effects, the expected order of reactivity for hydrolysis of the aromatic nitrile is:
This compound > 3-(Cyanomethyl)benzonitrile > 2-(Cyanomethyl)benzonitrile
The para-isomer is anticipated to be the most reactive due to the strong resonance and inductive electron withdrawal from the cyanomethyl group. The meta-isomer's reactivity is influenced mainly by the inductive effect. The ortho-isomer is expected to be the least reactive due to steric hindrance around the aromatic nitrile group.
Reactions Involving the Methylene Protons
Unique Reactivity of the Ortho-Isomer: Intramolecular Cyclization
The proximate positioning of the two nitrile groups in 2-(cyanomethyl)benzonitrile enables unique intramolecular cyclization reactions, a pathway not accessible to the meta and para isomers. This makes the ortho-isomer a valuable precursor for the synthesis of isoquinoline derivatives.[9][10]
Diagram 2: Intramolecular Cyclization of the 2-isomer.
Biocatalytic Transformations: A Case Study in Regioselectivity
A study on the biotransformation of the three isomers by the soil bacterium Rhodococcus rhodochrous LL100-21 provides a compelling example of their differential reactivity under enzymatic conditions.[11] The regioselectivity of the nitrile-hydrolyzing enzymes was found to be highly dependent on the substrate isomer and the specific enzymes induced by the growth medium.
| Isomer | Growth Medium for R. rhodochrous | Major Product(s) | Site of Hydrolysis |
| 2-(Cyanomethyl)benzonitrile | Propionitrile or Benzonitrile | 2-(Cyanophenyl)acetic acid | Aliphatic nitrile |
| Acetonitrile | 2-(Cyanophenyl)acetamide & 2-(Cyanomethyl)benzamide | Both nitriles (low yield) | |
| 3-(Cyanomethyl)benzonitrile | Benzonitrile or Propionitrile | 3-(Cyanomethyl)benzoic acid | Aromatic nitrile |
| This compound | Benzonitrile or Propionitrile | 4-(Cyanomethyl)benzoic acid | Aromatic nitrile |
| Table 2: Regioselective Biotransformation of (Cyanomethyl)benzonitrile Isomers. [11] |
This study highlights that for the 3- and 4-isomers, hydrolysis of the aromatic nitrile is favored, whereas for the 2-isomer, the aliphatic nitrile is preferentially hydrolyzed.[11]
Spectroscopic Comparison for Isomer Identification
Unambiguous identification of the correct isomer is crucial. NMR and IR spectroscopy are powerful tools for this purpose.
| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features | Key IR Absorption (cm⁻¹) |
| This compound | Two distinct doublets in the aromatic region (AA'BB' system). A singlet for the methylene protons. | Symmetrical pattern in the aromatic region. | Aromatic C-H, Aliphatic C-H, C≡N (aromatic), C≡N (aliphatic) |
| 3-(Cyanomethyl)benzonitrile | Four distinct signals in the aromatic region. A singlet for the methylene protons. | Six distinct signals in the aromatic region. | Aromatic C-H, Aliphatic C-H, C≡N (aromatic), C≡N (aliphatic) |
| 2-(Cyanomethyl)benzonitrile | Four distinct signals in the aromatic region, potentially with more complex splitting due to steric effects. A singlet for the methylene protons. | Six distinct signals in the aromatic region. | Aromatic C-H, Aliphatic C-H, C≡N (aromatic), C≡N (aliphatic) |
| Table 3: Expected Spectroscopic Features of (Cyanomethyl)benzonitrile Isomers. |
Experimental Protocols
To provide a practical context for comparing the reactivity, a general protocol for the base-catalyzed hydrolysis of the aromatic nitrile group is provided. This can be adapted to a comparative kinetic study.
Protocol: Comparative Base-Catalyzed Hydrolysis of (Cyanomethyl)benzonitrile Isomers
Diagram 3: Workflow for Comparative Hydrolysis.
Materials:
-
This compound
-
3-(Cyanomethyl)benzonitrile
-
2-(Cyanomethyl)benzonitrile
-
Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH), standardized solution
-
Hydrochloric acid (HCl), standardized solution
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Reaction Setup: In three separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, prepare equimolar solutions of each (cyanomethyl)benzonitrile isomer in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Initiation: Place the flasks in a pre-heated oil bath to equilibrate to the desired reaction temperature (e.g., 50 °C). To each flask, add a predetermined volume of standardized NaOH solution to initiate the hydrolysis. Start a timer for each reaction.
-
Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of standardized HCl solution to neutralize the base.
-
Analysis: Analyze the quenched samples by HPLC to quantify the disappearance of the starting material and the appearance of the corresponding (cyanomethyl)benzoic acid product.
-
Data Analysis: Plot the concentration of the reactant versus time for each isomer. The initial slope of this curve will be proportional to the initial reaction rate. A comparison of these rates will provide a quantitative measure of the relative reactivity of the three isomers under these conditions.
Conclusion
The positional isomers of (cyanomethyl)benzonitrile, while sharing the same molecular formula, are distinct chemical entities with markedly different reactivities. The 4-isomer, with its conjugated system, is primed for reactions at the aromatic nitrile. The 3-isomer presents a more electronically isolated system. The 2-isomer's reactivity is uniquely shaped by steric hindrance and its propensity for intramolecular cyclization.
This guide has provided a framework for understanding and predicting the behavior of these valuable synthetic intermediates. For the medicinal chemist, the choice of isomer can influence metabolic stability and binding interactions. For the materials scientist, the isomer can dictate polymer properties and electronic characteristics. By appreciating the nuanced interplay of electronic and steric effects, researchers can strategically select the optimal (cyanomethyl)benzonitrile isomer to achieve their synthetic objectives with greater precision and efficiency.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hammett substituent constants [stenutz.eu]
- 4. web.viu.ca [web.viu.ca]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 7. Small steric effects in isolated molecules: alkyl-substituted benzonitriles | Semantic Scholar [semanticscholar.org]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. 3-(Cyanomethyl)benzonitrile|CAS 16532-78-8 [benchchem.com]
- 10. 2-(Cyanomethyl)benzonitrile|CAS 3759-28-2|Research Chemical [benchchem.com]
- 11. Regioselective biotransformation of the dinitrile compounds 2-, 3- and 4-(cyanomethyl) benzonitrile by the soil bacterium Rhodococcus rhodochrous LL100-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Nitriles: A Senior Application Scientist's Guide to 4-(Cyanomethyl)benzonitrile and 1,4-Dicyanobenzene in Modern Organic Synthesis
For the discerning researcher in organic synthesis, the selection of the appropriate building block is a critical decision that dictates the trajectory of a synthetic route. In the landscape of dinitrile compounds, 4-(cyanomethyl)benzonitrile and 1,4-dicyanobenzene (terephthalonitrile) present as two structurally related yet functionally distinct synthons. While both possess a benzene ring adorned with two nitrile moieties, the nuanced difference in the placement of one of these groups in this compound imparts a unique reactivity profile, opening avenues for synthetic transformations not readily accessible with the highly symmetrical 1,4-dicyanobenzene. This guide provides an in-depth comparison of these two valuable intermediates, drawing upon experimental evidence to inform their strategic application in pharmaceutical and materials science.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between these two molecules lies in the nature of their nitrile groups. 1,4-Dicyanobenzene is a symmetrical aromatic dinitrile, featuring two cyano groups directly attached to the benzene ring at para positions.[1] In contrast, this compound possesses one aryl nitrile and one benzylic nitrile, the latter being separated from the aromatic ring by a methylene (-CH2-) spacer.[2] This seemingly minor structural alteration has profound implications for the electronic properties and reactivity of the molecule.
| Property | This compound | 1,4-Dicyanobenzene (Terephthalonitrile) |
| Molecular Formula | C₉H₆N₂[2] | C₈H₄N₂[3] |
| Molecular Weight | 142.16 g/mol [2] | 128.13 g/mol [3] |
| Appearance | White to off-white solid | White crystalline solid[3] |
| Melting Point | Not specified in search results | 224–227 °C[3] |
| Key Structural Feature | Presence of both aryl and benzylic nitrile groups; active methylene group[2] | Two equivalent aryl nitrile groups; high symmetry[1] |
| CAS Number | 876-31-3[2] | 623-26-7[3] |
Spectroscopic Fingerprints:
The structural differences are readily apparent in their NMR spectra. For 1,4-dicyanobenzene, the high symmetry results in a single signal in the ¹H NMR spectrum for the four equivalent aromatic protons.[4] The ¹³C NMR spectrum will show a limited number of signals corresponding to the nitrile carbon and the two types of aromatic carbons.
In contrast, the ¹H NMR spectrum of this compound is more complex, exhibiting distinct signals for the aromatic protons and a characteristic singlet for the methylene protons of the cyanomethyl group. The ¹³C NMR spectrum will also show a greater number of signals, reflecting the lower symmetry and the presence of both aryl and benzylic nitrile carbons.
The Duality of Reactivity: A Comparative Analysis
The synthetic utility of these dinitriles is dictated by the reactivity of their respective functional groups. The divergence in their applications stems from the unique reactivity of the benzylic nitrile and the adjacent methylene group in this compound.
Reactions at the Methylene Bridge: The Unique Forte of this compound
The methylene protons in this compound are positioned between two electron-withdrawing groups (the phenyl and cyano groups), rendering them acidic. This "active methylene" character is the cornerstone of its unique reactivity, enabling a suite of carbon-carbon bond-forming reactions.
-
Alkylation: The acidic protons can be readily removed by a base to form a carbanion, which can then be alkylated with various electrophiles. This allows for the facile introduction of diverse substituents at the benzylic position.
-
Knoevenagel Condensation: this compound is an excellent substrate for Knoevenagel condensation with aldehydes and ketones.[4] This reaction, typically catalyzed by a weak base, leads to the formation of α,β-unsaturated products, which are valuable intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals.[4][5]
Caption: Unique reactivity of the active methylene group in this compound.
1,4-Dicyanobenzene, lacking this active methylene unit, does not undergo such reactions. Its reactivity is confined to transformations of the aryl nitrile groups.
Transformations of the Nitrile Groups: A Study in Selectivity
Both dinitriles can undergo typical nitrile transformations, such as reduction and hydrolysis. However, the presence of two chemically distinct nitrile groups in this compound allows for the possibility of selective reactions, a feature absent in the symmetrical 1,4-dicyanobenzene.
-
Reduction to Amines: Both nitrile groups in 1,4-dicyanobenzene can be reduced to aminomethyl groups to yield p-xylylenediamine, a valuable monomer for polyamides and polyimides.[3] The reduction of this compound can, in principle, yield the corresponding diamine. However, the differential reactivity of the aryl and benzylic nitriles may allow for selective reduction under carefully controlled conditions. Benzylic nitriles are generally more susceptible to reduction than aryl nitriles.
-
Hydrolysis to Amides and Carboxylic Acids: The hydrolysis of nitriles is a fundamental transformation. For 1,4-dicyanobenzene, hydrolysis of both nitrile groups leads to terephthalamide or terephthalic acid.[6] In the case of this compound, the benzylic nitrile is more readily hydrolyzed than the aryl nitrile. This regioselectivity can be exploited to synthesize valuable bifunctional molecules containing both a nitrile and a carboxylic acid or amide group. Biocatalytic methods, for instance, have been shown to selectively hydrolyze the benzylic nitrile.[7]
Caption: Comparative transformations of the nitrile groups.
Applications in Synthesis: From Life-Saving Drugs to Advanced Materials
The distinct reactivity profiles of these two dinitriles translate into divergent applications in organic synthesis.
This compound: A Workhorse in Medicinal Chemistry
The ability to easily functionalize the benzylic position makes this compound a valuable precursor for a variety of active pharmaceutical ingredients (APIs). A prime example is in the synthesis of non-steroidal aromatase inhibitors used in the treatment of hormone-responsive breast cancer.
-
Letrozole Synthesis: The synthesis of Letrozole, a potent aromatase inhibitor, involves the reaction of a key intermediate, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, with 4-fluorobenzonitrile.[8][9] This key intermediate is synthesized from a derivative of this compound, highlighting the importance of this building block in accessing complex heterocyclic scaffolds.[8][10]
-
Fadrozole Synthesis: Fadrozole, another aromatase inhibitor, is synthesized through a route that can utilize 4-cyanobenzyl bromide, a close derivative of this compound, for the construction of the core structure.[1][11]
Caption: Simplified synthetic pathway to Letrozole utilizing a this compound scaffold.
1,4-Dicyanobenzene: A Cornerstone for Materials Science
The rigidity, symmetry, and reactivity of the two aryl nitrile groups make 1,4-dicyanobenzene an ideal building block for the synthesis of advanced materials with tailored electronic and porous properties.
-
Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): 1,4-Dicyanobenzene is a common monomer in the synthesis of nitrogen-rich porous materials.[12] The trimerization of the nitrile groups under ionothermal conditions can lead to the formation of highly stable covalent triazine frameworks (CTFs) with permanent porosity, which have applications in gas storage and catalysis.[12][13]
-
Conductive Polymers: Derivatives of 1,4-dicyanobenzene can be used in the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV).[14][15] These materials are of great interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their electronic and optical properties.[1][15]
Caption: Application of 1,4-Dicyanobenzene in the synthesis of advanced materials.
Experimental Protocols
General Protocol for Knoevenagel Condensation with this compound:
-
To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a weak base (e.g., piperidine, triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired α,β-unsaturated product.
General Protocol for the Synthesis of p-Xylylenediamine from 1,4-Dicyanobenzene:
-
In a high-pressure autoclave, charge 1,4-dicyanobenzene, a suitable solvent (e.g., ammonia-saturated methanol), and a hydrogenation catalyst (e.g., Raney nickel, rhodium on alumina).
-
Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir until the hydrogen uptake ceases.
-
Cool the autoclave, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude p-xylylenediamine, which can be further purified by distillation or recrystallization.
Conclusion and Future Outlook
In the realm of organic synthesis, this compound and 1,4-dicyanobenzene are not merely interchangeable dinitrile building blocks. The presence of an active methylene group and two distinct nitrile functionalities in this compound endows it with a unique reactivity that is particularly valuable in the construction of complex, biologically active molecules, most notably in the pharmaceutical industry. Conversely, the high symmetry and robust nature of the aryl nitrile groups in 1,4-dicyanobenzene make it an exemplary monomer for the creation of highly ordered, functional materials.
As a senior application scientist, I encourage researchers to look beyond the shared dinitrile motif and consider the nuanced reactivity that each of these molecules offers. The judicious choice between these two synthons, informed by a deep understanding of their chemical behavior, will undoubtedly lead to more efficient and innovative synthetic strategies in both drug discovery and materials science. The continued exploration of selective transformations of these building blocks will surely unveil new and exciting applications in the years to come.
References
- 1. Fadrozole hydrochloride, Fadrozole monohydrochloride, CGS-16949A, Afema, Arensin-药物合成数据库 [drugfuture.com]
- 2. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 3. 1,4-Dicyanobenzene - Wikipedia [en.wikipedia.org]
- 4. 1,4-Dicyanobenzene(623-26-7) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 7. 1,4-Dicyanobenzene | C8H4N2 | CID 12172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 11. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 15. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Synthetic Routes for 4-(Cyanomethyl)benzonitrile
Introduction: The Strategic Importance of 4-(Cyanomethyl)benzonitrile
This compound, a key dinitrile building block, is a molecule of significant interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its structure, featuring both an aromatic nitrile and a benzylic nitrile, offers two distinct points for chemical modification, making it a versatile intermediate. The classical synthesis, a straightforward nucleophilic substitution, often relies on highly toxic cyanide salts and can present challenges in terms of safety and waste disposal on an industrial scale. This has spurred considerable research into alternative synthetic strategies that offer improvements in efficiency, safety, and environmental sustainability.
This guide provides a comparative analysis of four distinct synthetic methodologies for producing this compound. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical advantages and disadvantages of each approach. This analysis is designed to empower researchers, chemists, and process development professionals to select the optimal synthetic route tailored to their specific objectives, whether for lab-scale discovery or large-scale manufacturing.
Route 1: The Benchmark - Classical Nucleophilic Cyanide Displacement
The most traditional and direct route involves the SN2 reaction of a 4-(halomethyl)benzonitrile with an alkali metal cyanide. This method serves as a crucial benchmark for evaluating all other alternatives due to its simplicity and the low cost of the starting materials.
Mechanistic Rationale
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The highly nucleophilic cyanide anion (CN⁻) attacks the electrophilic benzylic carbon of 4-cyanobenzyl chloride (or bromide), displacing the halide leaving group in a single, concerted step. The choice of a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), is critical. These solvents effectively solvate the metal cation (e.g., Na⁺) while leaving the cyanide anion relatively "naked" and highly reactive, thereby accelerating the reaction rate.
Visualizing the Workflow: Classical Displacement
Caption: Workflow for classical SN2 synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Cyanobenzyl chloride (1.0 eq)
-
Sodium cyanide (NaCN) (1.1 eq)
-
Dimethylformamide (DMF) (approx. 5 mL per gram of benzyl chloride)
-
Ethyl acetate
-
Brine solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanobenzyl chloride in DMF.
-
Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is extremely toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it into a beaker containing an equal volume of cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Performance Analysis
This method is lauded for its operational simplicity and high yields, often exceeding 90%. However, the acute toxicity of sodium cyanide is a significant drawback, posing substantial safety risks and creating hazardous waste streams that require specialized disposal protocols.
Route 2: Modern Cross-Coupling - Palladium-Catalyzed Cyanomethylation
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, offering a milder and often more versatile alternative to classical methods.[1] For this target molecule, the cyanomethylation of an aryl halide is a particularly powerful approach.
Mechanistic Rationale
This transformation involves the palladium-catalyzed coupling of a 4-halo-benzonitrile (e.g., 4-bromobenzonitrile) with a cyanomethyl source. While various cyanomethylating agents exist, using acetonitrile itself as the source is highly attractive from a green chemistry perspective.[2] The catalytic cycle typically involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of 4-bromobenzonitrile, forming a Pd(II) intermediate.
-
Deprotonation/Transmetalation: A base deprotonates acetonitrile to form a nucleophilic cyanomethyl anion, which then transmetalates to the palladium center.
-
Reductive Elimination: The aryl and cyanomethyl groups couple and are eliminated from the palladium center, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.
Visualizing the Workflow: Pd-Catalyzed Cyanomethylation
Caption: Workflow for Pd-catalyzed cyanomethylation of an aryl halide.
Detailed Experimental Protocol
Materials:
-
4-Bromobenzonitrile (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (serves as reagent and solvent)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromobenzonitrile, Pd(OAc)₂, Xantphos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous acetonitrile via syringe.
-
Heat the reaction mixture to 120 °C in a sealed tube or under reflux for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Performance Analysis
This method's primary advantage is the avoidance of highly toxic cyanide salts, using readily available acetonitrile instead.[2] It demonstrates excellent functional group tolerance. The main drawbacks are the cost of the palladium catalyst and ligands, the need for strictly inert reaction conditions, and the potential for trace metal contamination in the final product, which is a critical consideration in pharmaceutical applications.
Route 3: The Green Approach - Biocatalytic Synthesis
Biocatalysis offers an environmentally benign pathway, leveraging the high selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions. For dinitrile synthesis, bacteria from the Rhodococcus genus are particularly adept.[3]
Mechanistic Rationale
The synthesis can be envisioned starting from 4-cyanobenzyl chloride. The key is the enzymatic conversion of the chloromethyl group to a cyanomethyl group. While a direct enzymatic "cyanation" is complex, a more common industrial biocatalytic approach involves using nitrile hydratase (NHase) and amidase enzymes.[3] A chemoenzymatic route could involve the chemical conversion of 4-cyanobenzyl alcohol to an intermediate that is then enzymatically converted. A more direct biocatalytic synthesis leverages whole-cell systems to convert 4-(chloromethyl)benzonitrile in an aqueous medium containing a cyanide source, where the enzymatic machinery facilitates the reaction under benign conditions.[3]
Visualizing the Workflow: Biocatalytic Route
Caption: Workflow for the biocatalytic synthesis of this compound.
Detailed Experimental Protocol (Conceptual)
Materials:
-
Immobilized Rhodococcus rhodochrous cells (e.g., J1 strain)
-
4-(Chloromethyl)benzonitrile (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
A non-toxic cyanide source (if required by the specific enzymatic pathway)
-
Ethyl acetate
Procedure:
-
Prepare a suspension of the immobilized Rhodococcus cells in the phosphate buffer within a bioreactor or stirred-tank reactor.
-
Maintain the temperature at 30-50 °C and pH at 7.0-8.0.[3]
-
Add the substrate, 4-(chloromethyl)benzonitrile, to the reactor. The substrate may be added neat or as a solution in a water-miscible co-solvent to aid solubility.
-
Gently agitate the mixture and monitor the conversion of the substrate by HPLC.
-
Once the reaction reaches completion, separate the immobilized cells by filtration for reuse.
-
Extract the aqueous reaction medium with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization.
Performance Analysis
The biocatalytic route is exceptionally "green." It operates in water under mild temperatures and pH, eliminates the need for toxic reagents and solvents, and the catalyst (cells) can often be recycled.[3] The primary challenges include lower volumetric productivity compared to traditional chemical synthesis, the need for specialized fermentation and immobilization equipment, and potential issues with substrate or product inhibition of the enzymes.
Route 4: The Atom-Economical Frontier - Direct C-H Cyanation
The most elegant and atom-economical approach is the direct functionalization of a C-H bond, which avoids the need for pre-installing a leaving group on the starting material. The copper-catalyzed cyanation of the benzylic C-H bonds in p-tolunitrile represents the cutting edge of this strategy.[4]
Mechanistic Rationale
This reaction proceeds through a radical-relay mechanism.[4]
-
Radical Initiation: An oxidant (e.g., a peroxide) initiates the process, often assisted by the copper catalyst, to generate a radical species.
-
Hydrogen Atom Abstraction (HAT): This radical abstracts a hydrogen atom from the benzylic position of p-tolunitrile, which is the weakest C-H bond, to form a stable benzylic radical.
-
Radical Trapping: A copper(II)-cyanide complex, formed in situ, rapidly traps the benzylic radical. This forms an organocopper(III) intermediate.
-
Reductive Elimination: This high-valent copper species undergoes reductive elimination to form the C-CN bond of the product and regenerate a Cu(I) species, which can re-enter the catalytic cycle.
Visualizing the Workflow: Direct C-H Cyanation
Caption: Workflow for direct C(sp³)-H cyanation of p-tolunitrile.
Detailed Experimental Protocol
Materials:
-
p-Tolunitrile (1.0 eq)
-
Copper(I) Bromide (CuBr) (10 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) as oxidant (1.5 eq)
-
Trimethylsilyl cyanide (TMSCN) as cyanide source (2.0 eq)
-
Dichloromethane (DCM) as solvent
Procedure:
-
In a glovebox, add CuBr and NFSI to an oven-dried reaction vial.
-
Add dry DCM, followed by p-tolunitrile and TMSCN via syringe.
-
Seal the vial and remove it from the glovebox. Place it in a pre-heated block at 40 °C.
-
Stir the reaction for 24 hours.
-
After cooling, quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to isolate this compound.
Performance Analysis
This method is at the forefront of synthetic efficiency, maximizing atom economy by using a C-H bond as a functional handle. It condenses a two-step sequence (halogenation then substitution) into a single operation. However, challenges include controlling selectivity (over-oxidation or reaction at other sites), the need for stoichiometric oxidants, and potentially moderate yields compared to more established routes. The development of highly active and selective catalysts is the key to unlocking the full potential of this strategy.
Quantitative Comparison and Guide Summary
| Metric | Route 1: Classical Displacement | Route 2: Pd-Catalyzed | Route 3: Biocatalytic | Route 4: C-H Cyanation |
| Typical Yield | > 90% | 70-90% | 85-98% (conversion) | 50-75% |
| Purity | High after recrystallization | High after chromatography | Very High | Moderate to High |
| Safety Concerns | Extreme (NaCN toxicity) | Moderate (catalyst, ligands) | Low (aqueous, mild) | Moderate (oxidants, TMSCN) |
| Key Reagents | 4-Cyanobenzyl chloride, NaCN | 4-Bromobenzonitrile, Pd catalyst | 4-(Chloromethyl)benzonitrile, Cells | p-Tolunitrile, Cu catalyst, Oxidant |
| Cost | Low | High (catalyst, ligand) | Moderate (biocatalyst prep) | Moderate (catalyst, oxidant) |
| Green Chemistry | Poor (toxic reagent, waste) | Moderate (avoids NaCN) | Excellent (aqueous, mild) | Good (atom economy) |
| Scalability | Established but hazardous | Feasible, requires metal removal | Developing, requires bioreactors | Challenging, oxidant cost |
Choosing the Right Path
-
For Bench-Scale, Rapid Synthesis: The Classical Displacement route remains a viable, albeit hazardous, option if appropriate safety measures are rigorously implemented. Its simplicity and high yield are advantageous for quickly obtaining material.
-
For Pharmaceutical Intermediates: The Palladium-Catalyzed route is often preferred. It avoids acutely toxic cyanides and is highly versatile, but requires careful process development to manage catalyst costs and ensure removal of trace metals from the final active pharmaceutical ingredient (API).
-
For Sustainable, Large-Scale Production: The Biocatalytic route is the most promising future technology. For companies investing in green manufacturing, this method offers unparalleled safety and environmental benefits, although it requires significant initial investment in biotechnology infrastructure.
-
For Academic and Discovery Chemistry: Direct C-H Cyanation represents a fertile ground for innovation. While not yet a routine production method, its elegance and atom economy make it an exciting choice for developing novel synthetic methodologies and exploring the frontiers of chemical reactivity.
References
- 1. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 4. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-(Cyanomethyl)benzonitrile Isomers
In the landscape of pharmaceutical and materials science research, the precise identification of isomeric compounds is a cornerstone of robust drug development and material characterization. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of the ortho, meta, and para isomers of 4-(cyanomethyl)benzonitrile, compounds of interest in organic synthesis.
Due to the limited availability of directly comparable public spectral data for all three this compound isomers, this guide will utilize the closely related and well-characterized isomers of methylbenzonitrile (tolunitrile) as spectroscopic analogues. The principles of spectroscopic differentiation based on the substitution pattern on the benzene ring are directly transferable and will be thoroughly explained in the context of the target cyanomethylbenzonitrile isomers.
Molecular Structures and Isomeric Considerations
The three positional isomers of this compound are 2-(cyanomethyl)benzonitrile (ortho), 3-(cyanomethyl)benzonitrile (meta), and this compound (para). The strategic placement of the cyanomethyl group relative to the nitrile group on the benzene ring gives rise to distinct electronic and steric environments, which are the basis for their spectroscopic differentiation.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The nitrile group (C≡N) has a characteristic sharp and intense absorption band in the region of 2200-2260 cm⁻¹. The exact position of this band is sensitive to the electronic environment, making it a useful diagnostic tool for distinguishing between the isomers.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
A common and convenient method for obtaining the IR spectrum of a solid sample is Attenuated Total Reflectance (ATR) FTIR spectroscopy.
Causality Behind Experimental Choices:
-
ATR: This technique is chosen for its simplicity and the minimal sample preparation required for solid samples. It avoids the need for preparing KBr pellets, which can be time-consuming and introduce moisture.
-
Background Spectrum: Collecting a background spectrum of the empty ATR crystal is crucial to subtract the absorbance of the crystal and the surrounding air, ensuring that the final spectrum only represents the sample.
Comparative IR Data of Methylbenzonitrile Isomers
| Isomer | C≡N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-H Bending (out-of-plane) (cm⁻¹) |
| o-Tolunitrile | ~2225 | >3000 | ~760 (4 adjacent H's) |
| m-Tolunitrile | ~2230 | >3000 | ~780 (3 adjacent H's), ~880 (isolated H) |
| p-Tolunitrile | ~2228 | >3000 | ~820 (2 adjacent H's) |
Data sourced from NIST Chemistry WebBook for o-tolunitrile, m-tolunitrile, and p-tolunitrile.[1][2][3]
Interpretation and Expected Differences for this compound Isomers:
-
C≡N Stretching: For aromatic nitriles, the C≡N stretching frequency is typically observed between 2220 and 2240 cm⁻¹.[4] The electronic effect of the cyanomethyl group, being electron-withdrawing, will influence the position of the nitrile stretch. Conjugation with the aromatic ring generally lowers the frequency.[5] The subtle differences in the electronic environment of the ortho, meta, and para isomers are expected to cause slight shifts in the C≡N stretching frequency, allowing for their differentiation.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.
-
Ortho: Expect a strong band around 750 cm⁻¹ due to the four adjacent aromatic hydrogens.
-
Meta: Expect two bands, one around 780 cm⁻¹ (three adjacent hydrogens) and another around 880 cm⁻¹ (one isolated hydrogen).
-
Para: Expect a single strong band around 830 cm⁻¹ due to the two pairs of two adjacent hydrogens.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are invaluable for distinguishing isomers.
Experimental Protocol: Solution NMR Spectroscopy
Causality Behind Experimental Choices:
-
Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is used to avoid a large solvent signal in the ¹H NMR spectrum that would obscure the analyte signals.
-
Internal Standard: Tetramethylsilane (TMS) is a common internal standard as it is chemically inert and its signal appears at 0 ppm, away from most other signals.
-
Lock, Tune, and Shim: These procedures are essential for obtaining high-resolution spectra. The lock maintains a stable magnetic field, tuning ensures efficient transfer of radiofrequency pulses, and shimming optimizes the homogeneity of the magnetic field.
Comparative ¹H NMR Data of Methylbenzonitrile Isomers
| Isomer | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| o-Tolunitrile | 7.2-7.6 (complex multiplet) | ~2.5 (singlet) |
| m-Tolunitrile | 7.3-7.5 (complex multiplet) | ~2.4 (singlet) |
| p-Tolunitrile | ~7.3 (d, 2H), ~7.5 (d, 2H) | ~2.4 (singlet) |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Interpretation and Expected Differences for this compound Isomers:
-
Aromatic Region: The substitution pattern dictates the symmetry of the molecule and thus the appearance of the aromatic proton signals.
-
Ortho: The four aromatic protons will be in different chemical environments, leading to a complex multiplet.
-
Meta: Similar to the ortho isomer, the four aromatic protons will be inequivalent, resulting in a complex multiplet.
-
Para: Due to the C₂ axis of symmetry, there will be only two sets of equivalent aromatic protons, each appearing as a doublet (an AA'BB' system). This simple pattern is highly diagnostic for the para isomer.
-
-
Aliphatic Region: The methylene protons of the cyanomethyl group will appear as a singlet in all three isomers. The chemical shift of this singlet will be influenced by the electronic environment, with slight variations expected between the isomers.
Comparative ¹³C NMR Data of Methylbenzonitrile Isomers
| Isomer | Aromatic Carbons (ppm) | Nitrile Carbon (ppm) | Methyl Carbon (ppm) |
| o-Tolunitrile | 6 signals | ~118 | ~20 |
| m-Tolunitrile | 6 signals | ~119 | ~21 |
| p-Tolunitrile | 4 signals | ~119 | ~21 |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Interpretation and Expected Differences for this compound Isomers:
-
Number of Aromatic Signals: The number of distinct signals in the aromatic region of the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.
-
Ortho and Meta: These isomers lack a plane of symmetry that would make any of the aromatic carbons equivalent. Therefore, six distinct signals are expected for the aromatic carbons.
-
Para: The para isomer possesses a plane of symmetry, resulting in only four distinct signals for the aromatic carbons.
-
-
Nitrile Carbons: Two nitrile carbon signals are expected for each isomer, one for the benzonitrile group and one for the cyanomethyl group. The chemical shifts of these carbons will be subtly different for each isomer due to the varying electronic effects. The benzonitrile carbon will be in the aromatic region, while the cyanomethyl nitrile carbon will be further upfield.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. While positional isomers have the same molecular weight, their fragmentation patterns can differ.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Causality Behind Experimental Choices:
-
Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This is advantageous for structural elucidation as the fragmentation patterns are often unique to a particular isomer.
-
70 eV: This is a standard electron energy used in EI-MS because it provides reproducible fragmentation patterns and is typically the energy at which the maximum ion abundance is achieved.
Comparative Mass Spectrometry Data of Methylbenzonitrile Isomers
All three methylbenzonitrile isomers have a molecular weight of 117.15 g/mol . Their mass spectra are expected to show a molecular ion peak at m/z = 117. The fragmentation patterns will be very similar, with major fragments corresponding to the loss of a hydrogen atom (m/z = 116) and the loss of acetonitrile (m/z = 76). Subtle differences in the relative intensities of the fragment ions may be observed.[1][2][3]
Interpretation and Expected Differences for this compound Isomers:
The molecular weight of all three this compound isomers is 142.16 g/mol .[4] The mass spectrum of each isomer is expected to show a molecular ion peak at m/z = 142. Key fragmentation pathways may include:
-
Loss of a hydrogen atom: [M-H]⁺ at m/z = 141.
-
Loss of a cyano radical: [M-CN]⁺ at m/z = 116.
-
Loss of the cyanomethyl radical: [M-CH₂CN]⁺ at m/z = 102.
-
Formation of the tropylium ion: A common rearrangement in aromatic compounds can lead to a fragment at m/z = 91.
While the major fragments are likely to be the same for all three isomers, the relative abundances of these fragments can differ due to the stability of the resulting ions, which is influenced by the position of the substituents. For example, the ortho isomer may exhibit unique fragmentation patterns due to the proximity of the two functional groups (the "ortho effect").
Conclusion
The spectroscopic differentiation of the ortho, meta, and para isomers of this compound is readily achievable through a combination of IR, NMR, and mass spectrometry. Each technique provides a unique piece of the structural puzzle. IR spectroscopy is particularly powerful for identifying the substitution pattern on the aromatic ring. ¹³C NMR spectroscopy provides a definitive answer to the substitution pattern based on the number of aromatic signals. ¹H NMR spectroscopy offers a quick and often unambiguous identification of the para isomer due to its simple splitting pattern. Finally, mass spectrometry confirms the molecular weight and can provide supporting evidence for isomeric identification through subtle differences in fragmentation patterns. A multi-technique approach, as outlined in this guide, ensures a confident and accurate structural elucidation.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. CAS 3759-28-2 | 3637-1-Z1 | MDL MFCD00001895 | 2-(Cyanomethyl)benzonitrile | SynQuest Laboratories [synquestlabs.com]
- 4. 3-(Cyanomethyl)benzonitrile|CAS 16532-78-8 [benchchem.com]
- 5. CAS 16532-78-8: 3-(cyanomethyl)benzonitrile | CymitQuimica [cymitquimica.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-(Cyanomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Precise Quantification of 4-(Cyanomethyl)benzonitrile
This compound, a dinitrile compound, serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules within the pharmaceutical and agrochemical industries.[1][2] Its purity and concentration are critical parameters that directly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Consequently, robust and validated analytical methods for its accurate quantification are indispensable for ensuring product quality and consistency.
This guide provides an in-depth comparison of the principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We will delve into the theoretical underpinnings of each method, present comparative performance data, and provide detailed, field-tested experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most appropriate analytical strategy for their specific needs.
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical method is contingent upon a multitude of factors, including the physicochemical properties of this compound, the complexity of the sample matrix, the requisite sensitivity, and the intended application (e.g., in-process control, final product release, stability testing). The following table summarizes the key performance characteristics of the most commonly employed techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase, with UV detection. | Separation of volatile compounds in the gas phase with mass-based detection and identification. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High, especially with the development of stability-indicating methods.[3] | Very high, provides structural information for impurity identification.[4] | Low to moderate, susceptible to interference from other UV-absorbing species.[5] |
| Sensitivity | High (typically low µg/mL to ng/mL).[6] | Very high (typically ng/mL to pg/mL).[7] | Moderate (typically µg/mL).[8] |
| Linearity (R²) | Excellent (>0.999).[6] | Excellent (>0.995).[7] | Good (>0.99).[8] |
| Accuracy (% Recovery) | High (typically 98-102%).[9] | High (typically 90-110%).[7] | Moderate to High (typically 95-105%).[8] |
| Precision (%RSD) | Excellent (<2%).[9] | Excellent (<5%).[7] | Good (<5%).[8] |
| Throughput | High, amenable to automation. | Moderate, longer run times. | Very high, rapid analysis. |
| Cost | Moderate to high. | High. | Low. |
| Primary Application | Routine quality control, purity assessment, stability testing. | Impurity profiling, trace analysis, structural elucidation. | In-process monitoring, preliminary quantification. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quality Control
HPLC is the most widely adopted technique for the routine analysis of this compound due to its high precision, accuracy, and the ability to develop stability-indicating methods that can separate the main component from its degradation products and impurities.[10][11]
-
Stationary Phase: A C18 column is the standard choice for reversed-phase chromatography of moderately polar compounds like this compound, offering excellent separation efficiency and peak shape.[9]
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. Acetonitrile is a strong organic modifier that provides good peak resolution. The addition of a buffer, such as phosphate buffer, helps to maintain a constant pH and ensure reproducible retention times.
-
Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of this compound to ensure maximum sensitivity.
Objective: To quantify this compound and separate it from potential impurities and degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 235 nm
Method Validation Parameters (Illustrative):
-
Linearity: 1 - 100 µg/mL (R² > 0.999)
-
Accuracy: 98.0% - 102.0% recovery
-
Precision: < 2% RSD
-
Limit of Detection (LOD): 0.1 µg/mL
-
Limit of Quantification (LOQ): 0.3 µg/mL
Caption: GC-MS workflow for the analysis of this compound.
UV-Vis Spectrophotometry: A Rapid and Cost-Effective Approach
UV-Vis spectrophotometry is a simple, rapid, and inexpensive technique that can be used for the quantification of this compound in simple matrices where interfering substances are absent. [12]It is particularly useful for in-process monitoring where speed is more critical than high specificity.
-
Solvent: A UV-transparent solvent that readily dissolves the analyte is chosen, such as methanol or acetonitrile.
-
Wavelength of Maximum Absorbance (λmax): The analysis is performed at the λmax of this compound to achieve the highest sensitivity and to minimize the impact of minor interferences.
Objective: To rapidly determine the concentration of this compound in a relatively pure sample.
Methodology:
-
Determine λmax: Scan a dilute solution of this compound in methanol from 200 to 400 nm to identify the wavelength of maximum absorbance.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of at least five standard solutions of known concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the predetermined λmax using methanol as a blank.
-
Plot a graph of absorbance versus concentration and determine the regression equation and correlation coefficient (R²).
-
-
Sample Analysis:
-
Prepare a solution of the sample in methanol at a concentration expected to fall within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Caption: UV-Vis spectrophotometry workflow for this compound assay.
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.
-
HPLC-UV is the recommended method for routine quality control, purity assessment, and stability testing in a regulated environment due to its high precision, accuracy, and the ability to perform stability-indicating assays.
-
GC-MS is the ideal choice for impurity identification, trace-level quantification, and when definitive structural confirmation is required.
-
UV-Vis Spectrophotometry offers a rapid and cost-effective solution for in-process monitoring and for the analysis of samples with a simple and well-defined matrix.
Each of these methods, when properly validated, provides a reliable means of quantifying this compound, thereby ensuring the quality and consistency of this critical chemical intermediate.
References
- 1. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. web.vscht.cz [web.vscht.cz]
- 4. quantitative gc-ms analysis: Topics by Science.gov [science.gov]
- 5. Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review | Nurani | Indonesian Journal of Chemistry [journal.ugm.ac.id]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. japsonline.com [japsonline.com]
- 12. Chemometrics and its Applications in UV Spectrophotometry - Int J Pharm Chem Anal [ijpca.org]
A Comparative Guide to the Synthesis of 4-(Cyanomethyl)benzonitrile: Biocatalytic vs. Chemical Approaches
In the landscape of pharmaceutical and fine chemical synthesis, the production of key intermediates demands rigorous evaluation of efficiency, sustainability, and cost-effectiveness. 4-(Cyanomethyl)benzonitrile, a crucial building block for various biologically active molecules, is no exception.[1] This guide provides an in-depth, objective comparison of two primary methodologies for its synthesis: traditional chemical routes and emerging biocatalytic strategies. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a quantitative comparison to inform researchers, scientists, and drug development professionals in their selection of the optimal synthetic pathway.
Introduction to this compound
This compound (CAS 876-31-3) is an organic compound featuring both a benzonitrile and a cyanomethyl group.[1][2][3][4] This dual functionality makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The efficiency and environmental impact of its production are therefore of significant interest to the chemical industry.
Part 1: The Biocatalytic Approach: Precision and Sustainability
Biocatalysis leverages the high specificity and efficiency of enzymes to perform chemical transformations under mild conditions, positioning it as a cornerstone of green chemistry.[5][6][7] For the synthesis of this compound, the use of nitrile-converting enzymes, such as nitrile hydratases, offers a compelling alternative to traditional chemical methods.[1][8] These enzymes can be found in various microorganisms, with strains of Rhodococcus being particularly well-suited for this type of transformation.[1][9]
Reaction Mechanism
The biocatalytic synthesis of this compound can be achieved through the enzymatic conversion of a precursor like 4-(chloromethyl)benzonitrile. This process typically utilizes a whole-cell biocatalyst containing a nitrile hydratase (NHase) and amidase enzyme system.[1] The NHase, often a cobalt-dependent enzyme, regioselectively hydrates the benzylic nitrile over the aryl nitrile, followed by further enzymatic conversion to the final product.[1] This high selectivity minimizes the formation of byproducts.[5]
Experimental Protocol: Biocatalytic Synthesis
This protocol is a representative example based on established principles of whole-cell biocatalysis for nitrile conversion.
1. Preparation of the Biocatalyst (Immobilized Rhodococcus rhodochrous cells):
- Cultivate Rhodococcus rhodochrous (e.g., J1 or PA-34 strains) in a suitable nutrient medium until the desired cell density is reached.
- Harvest the cells by centrifugation.
- Immobilize the whole cells in a polymer matrix (e.g., polyacrylamide gel) to enhance stability and reusability.
- Wash the immobilized biocatalyst with a phosphate buffer (pH 7.0-8.0).
2. Biocatalytic Reaction:
- In a temperature-controlled bioreactor, suspend the immobilized biocatalyst in an aqueous phosphate buffer (pH 7.0–8.0).[1]
- Add the substrate, 4-(chloromethyl)benzonitrile, to the reaction mixture.
- Maintain the reaction temperature between 30–50°C with gentle agitation.[1]
- Monitor the progress of the reaction by periodically analyzing samples using High-Performance Liquid Chromatography (HPLC).
3. Product Isolation and Purification:
- Once the reaction reaches completion, separate the immobilized biocatalyst by filtration for potential reuse.
- Extract the aqueous reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the resulting crude product by recrystallization or column chromatography to obtain pure this compound.
Workflow for Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of this compound.
Part 2: The Chemical Synthesis Approach: A Traditional Route
Conventional chemical synthesis provides a well-established, albeit often more hazardous, route to this compound. A common method involves the nucleophilic substitution of a benzylic halide with a cyanide salt.[1] While effective, this approach necessitates the use of highly toxic reagents and often requires more stringent reaction conditions.
Reaction Mechanism
The chemical synthesis typically proceeds via an SN2 reaction mechanism. A cyanide anion (CN-), from a source like sodium cyanide, acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl or bromomethyl group of the starting material (e.g., 4-cyanobenzyl chloride or 4-(bromomethyl)benzonitrile).[1][10] This single-step displacement reaction forms the desired carbon-carbon bond, yielding this compound.
Experimental Protocol: Chemical Synthesis
This protocol is a representative example based on standard organic synthesis procedures for cyanation reactions.
1. Reaction Setup:
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanobenzyl chloride in a suitable polar aprotic solvent, such as dimethylformamide (DMF).[1]
- Add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
2. Reaction Execution:
- Heat the reaction mixture to reflux under a controlled temperature.[1]
- Stir the mixture vigorously to ensure efficient mixing of the reactants.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Product Isolation and Purification:
- Cool the reaction mixture to room temperature.
- Quench the reaction by carefully adding water.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine to remove residual DMF and salts.
- Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Reaction Pathways Diagram
Caption: Comparison of biocatalytic and chemical synthesis pathways.
Part 3: Comparative Analysis
An objective comparison of these two synthetic routes requires an evaluation of key performance and sustainability metrics. The following table summarizes these parameters based on available data and established principles.
| Parameter | Biocatalytic Synthesis | Chemical Synthesis |
| Catalyst | Whole cells (Rhodococcus sp.) | None (stoichiometric reagent) |
| Reagents | 4-(Chloromethyl)benzonitrile, Buffer | 4-Cyanobenzyl chloride, Sodium Cyanide |
| Solvent | Water (aqueous buffer) | Organic solvents (e.g., DMF) |
| Temperature | Mild (30–50°C)[1] | Elevated (Reflux conditions)[1] |
| Pressure | Atmospheric | Atmospheric |
| pH | Neutral (7.0–8.0)[1] | Not controlled (typically basic) |
| Reaction Time | Potentially longer (hours) | Generally shorter (hours) |
| Yield | High | Variable, generally good |
| Selectivity | High (regioselective)[1][11] | Prone to side reactions |
| Toxicity of Reagents | Low | High (use of toxic cyanide)[12][13] |
| Waste Generation | Biodegradable catalyst, aqueous waste | Organic solvent waste, cyanide waste |
| Energy Consumption | Lower due to mild conditions[5][14] | Higher due to heating requirements |
| Catalyst Reusability | Yes (immobilized cells) | Not applicable |
Discussion of Findings
Efficiency and Yield: Both methods can achieve high yields of the desired product. However, the biocatalytic route often exhibits superior selectivity, which can simplify downstream purification and reduce the generation of impurities.[5] A study on the regioselective hydrolysis of a dinitrile using an engineered nitrilase achieved over 99% conversion with 100% regioselectivity in a large-scale bioreactor.[15]
Environmental Impact and Safety: This is where the biocatalytic approach demonstrates a clear advantage. It operates under mild, aqueous conditions, avoiding the use of harsh organic solvents and highly toxic cyanide reagents.[5][7] Chemical synthesis, conversely, relies on hazardous materials like sodium cyanide and energy-intensive reflux conditions, posing greater risks to personnel and the environment.[13][14][16][17][18] The principles of green chemistry strongly favor the biocatalytic pathway due to its reduced environmental footprint.[19][20][21]
Operational Considerations: The initial setup for a biocatalytic process, including enzyme production and immobilization, can be more complex than a standard chemical synthesis. However, the reusability of the immobilized biocatalyst can offset these initial costs in the long run, making it economically viable for industrial-scale production.[20] The chemical route, while straightforward in its execution, requires robust safety protocols and waste management procedures to handle the toxic reagents and byproducts.
Conclusion
The choice between biocatalytic and chemical synthesis of this compound hinges on a balance of factors including scale, cost, and commitment to sustainable practices.
-
The chemical synthesis route remains a viable option due to its established protocols and potentially faster reaction times. However, its reliance on hazardous reagents and energy-intensive conditions presents significant environmental and safety challenges.
-
The biocatalytic route represents a more modern, sustainable, and often more selective approach.[12] By operating under mild, aqueous conditions, it aligns with the principles of green chemistry, reduces operational hazards, and can be economically advantageous at scale due to catalyst reusability.[5][7]
For researchers and drug development professionals focused on long-term sustainability, safety, and process optimization, the biocatalytic synthesis of this compound offers a compelling and technologically advanced alternative to traditional chemical methods. The continued development of robust and efficient enzymes will further solidify biocatalysis as the preferred method for the synthesis of this and other important chemical intermediates.[21]
References
- 1. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 2. 876-31-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 4-Cyanomethylbenzonitrile | CAS 876-31-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 6. scispace.com [scispace.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. d-nb.info [d-nb.info]
- 13. New process draws poison from nitrile production | Research | Chemistry World [chemistryworld.com]
- 14. business.medtecs.com [business.medtecs.com]
- 15. researchgate.net [researchgate.net]
- 16. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 17. esafetysupplies.com [esafetysupplies.com]
- 18. sustain.ubc.ca [sustain.ubc.ca]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nitrilase: a promising biocatalyst in industrial applications for green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(Cyanomethyl)benzonitrile: A Techno-Economic Analysis
In the landscape of pharmaceutical and agrochemical development, the dinitrile compound 4-(cyanomethyl)benzonitrile serves as a critical intermediate, valued for its versatile reactivity.[1] The economic and environmental viability of its production hinges on the chosen synthetic pathway. This guide provides an in-depth comparison of the predominant production methodologies, offering experimental insights and a techno-economic analysis to inform researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound, with the molecular formula C₉H₆N₂, is an aromatic organic compound featuring both a cyano group directly attached to the benzene ring and a cyanomethyl substituent.[1] This dual functionality makes it a valuable building block for the synthesis of more complex, biologically active molecules. The efficiency, safety, and cost-effectiveness of its synthesis are therefore of paramount importance in both academic research and industrial manufacturing.
Method 1: Classical Chemical Synthesis via Nucleophilic Substitution
The most established and straightforward method for synthesizing this compound is through the nucleophilic substitution of a 4-(halomethyl)benzonitrile with an alkali metal cyanide. The most common variant of this method utilizes 4-(chloromethyl)benzonitrile or 4-(bromomethyl)benzonitrile and sodium cyanide.
Mechanistic Rationale
This reaction proceeds via a standard Sₙ2 mechanism. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the 4-(halomethyl)benzonitrile, displacing the halide leaving group (Cl⁻ or Br⁻). The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is critical as it solvates the cation (Na⁺) while leaving the cyanide anion relatively free and highly reactive, thereby accelerating the reaction rate. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial when dealing with biphasic reaction media, by facilitating the transport of the cyanide anion into the organic phase.
Experimental Protocol: Synthesis from 4-Chlorobenzyl Cyanide
A representative procedure for this synthesis is as follows:
-
In a reaction vessel equipped with a reflux condenser and mechanical stirrer, dissolve 4-chlorobenzyl chloride (1 equivalent) in a suitable volume of dimethylformamide.
-
Add sodium cyanide (approximately 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully pouring the mixture into a larger volume of water, which will precipitate the crude product.
-
Isolate the solid product by filtration and wash thoroughly with water to remove inorganic salts.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.
Performance and Economic Considerations
This classical approach is favored for its high yields, often in the range of 80-95%, and the relatively low cost and wide availability of the starting materials.[2][3] However, the use of highly toxic sodium cyanide necessitates stringent safety protocols and specialized waste disposal procedures for the resulting cyanide-containing effluent.[4][5] The treatment of cyanide waste can add a significant cost to the overall process, with estimates ranging from approximately $1.50 to over $4.00 per pound of cyanide, depending on the concentration and complexity of the waste stream.[4] Furthermore, the reaction is typically conducted at elevated temperatures, contributing to energy costs.
Method 2: Biocatalytic Synthesis Using Rhodococcus rhodochrous
An increasingly attractive alternative to classical chemical synthesis is the use of biocatalysts, particularly whole-cell systems of the bacterium Rhodococcus rhodochrous. This method offers a greener and more selective route to this compound.
Mechanistic Rationale
Rhodococcus rhodochrous possesses a robust enzymatic system, including nitrile hydratase and amidase, which can metabolize nitrile compounds.[1][6] For the synthesis of this compound, the key enzyme is a nitrile hydratase that can be induced to act on 4-(chloromethyl)benzonitrile. In this biocatalytic process, the bacterium is cultivated to express the desired enzymes, and the whole cells are then used as the catalyst. The reaction occurs in an aqueous medium under mild conditions of temperature and pH, typically between 30-50°C and pH 7.0-8.0.[1] The enzymatic process is highly regioselective, converting the chloromethyl group to a cyanomethyl group without affecting the aromatic nitrile.
Experimental Protocol: Biocatalytic Conversion
A general protocol for the biocatalytic synthesis is as follows:
-
Cultivate a suitable strain of Rhodococcus rhodochrous (e.g., J1 or PA-34) in a nutrient-rich medium containing an inducer to promote the expression of the desired nitrile-metabolizing enzymes.[1][7]
-
Harvest the bacterial cells by centrifugation and wash them with a buffer solution to remove residual growth medium.
-
Resuspend the cell pellet in a buffered aqueous solution to create the whole-cell biocatalyst.
-
In a bioreactor, combine the whole-cell suspension with the substrate, 4-(chloromethyl)benzonitrile.
-
Maintain the reaction at a controlled temperature (e.g., 30-50°C) and pH (e.g., 7.0-8.0) with gentle agitation to ensure adequate mixing.
-
Monitor the conversion of the substrate to this compound using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, separate the product from the biocatalyst and the aqueous medium. This may involve extraction with an organic solvent followed by purification.
Performance and Economic Considerations
The economics of this process are influenced by the cost of producing the biocatalyst, which includes fermentation media and the cultivation process. However, for large-scale industrial applications, the in-house production of the biocatalyst can be highly cost-effective, especially when considering the savings from waste disposal and energy consumption. The reusability of the whole-cell catalyst can further enhance the economic feasibility of this method.
Comparative Analysis
| Parameter | Classical Chemical Synthesis | Biocatalytic Synthesis |
| Starting Materials | 4-(halomethyl)benzonitrile, Sodium Cyanide | 4-(chloromethyl)benzonitrile, Rhodococcus rhodochrous |
| Reagent Toxicity | High (Sodium Cyanide) | Low |
| Reaction Conditions | High Temperature (Reflux) | Mild (30-50°C, neutral pH) |
| Solvent | Organic (e.g., DMF) | Aqueous |
| Yield | High (typically 80-95%) | High (reported as "excellent recovery")[11] |
| Purity | Good to Excellent (after recrystallization) | High (due to high enzyme selectivity) |
| Waste Products | Cyanide-containing effluent | Biodegradable cellular material |
| Waste Treatment Cost | Significant | Minimal |
| Energy Consumption | High | Low |
| Safety Concerns | Handling of highly toxic cyanide | Standard microbiological handling |
Visualizing the Workflows
Classical Chemical Synthesis Workflow
Caption: Workflow for the classical chemical synthesis of this compound.
Biocatalytic Synthesis Workflow
Caption: Workflow for the biocatalytic synthesis of this compound.
Conclusion and Future Outlook
The choice between classical chemical synthesis and biocatalysis for the production of this compound is a multifaceted decision. The classical route, while high-yielding and utilizing readily available precursors, is encumbered by the significant safety, environmental, and financial costs associated with the use and disposal of cyanide.
In contrast, the biocatalytic approach with Rhodococcus rhodochrous presents a compelling green alternative. By operating under mild, aqueous conditions and eliminating the need for toxic reagents, it offers a safer, more sustainable, and potentially more cost-effective long-term solution, particularly for industrial-scale production. As the demand for greener chemical manufacturing processes grows, the adoption of biocatalytic methods for the synthesis of key intermediates like this compound is expected to become increasingly prevalent. Further research and process optimization in the field of biocatalysis will likely continue to enhance the economic competitiveness of this environmentally benign technology.
References
- 1. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. p2infohouse.org [p2infohouse.org]
- 5. What to Do If You Have Cyanide in Your Industrial Wastewater - SAMCO Technologies [samcotech.com]
- 6. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KR100407470B1 - A method for producing Rhodococcus rhodochrous by a fed-batch culture method and process for manufacturing amide compound thereby - Google Patents [patents.google.com]
- 8. Practical Biocatalytic Synthesis of Aromatic Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymes Instead of Cyanide: Researchers Develop Biocatalytic Process for Nitrile Production [tugraz.at]
- 11. Regioselective biotransformation of the dinitrile compounds 2-, 3- and 4-(cyanomethyl) benzonitrile by the soil bacterium Rhodococcus rhodochrous LL100-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Environmental Impact Assessment of 4-(Cyanomethyl)benzonitrile Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(cyanomethyl)benzonitrile, a key intermediate in the production of various pharmaceuticals and agrochemicals, presents a critical area for the application of green chemistry principles. The environmental impact of its manufacturing process is a significant concern, prompting a shift towards more sustainable and efficient synthetic routes. This guide provides an in-depth comparative analysis of the most common and emerging synthesis pathways for this compound, with a focus on their environmental performance. We will delve into the mechanistic details, provide step-by-step experimental protocols, and quantitatively assess the environmental impact using key green chemistry metrics.
The Conventional Pathway: Nucleophilic Substitution of 4-(Halomethyl)benzonitriles
The most established method for synthesizing this compound involves the nucleophilic substitution of a 4-(halomethyl)benzonitrile, typically 4-(chloromethyl)benzonitrile or 4-(bromomethyl)benzonitrile, with an inorganic cyanide salt.[1][2] This SN2 reaction is widely used due to its straightforward nature and relatively high yields.
Reaction Mechanism and Rationale
The reaction proceeds via a one-step bimolecular nucleophilic substitution (SN2) mechanism. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the 4-(halomethyl)benzonitrile, displacing the halide leaving group.[3][4] The choice of solvent is crucial; polar aprotic solvents like dimethylformamide (DMF) are often employed to solvate the cation of the cyanide salt, leaving the cyanide anion more available for nucleophilic attack.[5] The reaction is typically heated to increase the reaction rate.[5]
Experimental Protocol
Materials:
-
4-(Chloromethyl)benzonitrile (151.59 g/mol )[6]
-
Sodium cyanide (NaCN) (49.01 g/mol )
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
In a well-ventilated fume hood, dissolve 4-(chloromethyl)benzonitrile (15.16 g, 0.1 mol) in 100 mL of DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add sodium cyanide (5.88 g, 0.12 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 153 °C for DMF) and maintain for 4-6 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound.
Environmental Impact Assessment
-
Atom Economy: The atom economy for this reaction is calculated as follows:
(Molecular weight of product) / (Sum of molecular weights of all reactants) x 100%
C₈H₆ClN + NaCN → C₉H₆N₂ + NaCl
(142.15 g/mol ) / (151.59 g/mol + 49.01 g/mol ) x 100% = 70.8%
This indicates that a significant portion of the reactant atoms end up as a byproduct (sodium chloride).
-
E-Factor and Process Mass Intensity (PMI): The E-Factor (mass of waste / mass of product) and PMI (total mass in / mass of product) are crucial for assessing the overall waste generated.[6][7][8] Assuming a 90% yield (12.79 g of product), and considering the solvent and workup water, the estimated E-Factor and PMI are high.
| Metric | Estimated Value |
| E-Factor | > 10 |
| PMI | > 11 |
-
Reagent and Solvent Toxicity: The primary environmental and safety concern is the use of highly toxic sodium cyanide.[3] DMF is also a solvent of concern due to its reproductive toxicity.[5] 4-(Chloromethyl)benzonitrile is a lachrymator and is harmful if swallowed or inhaled.[1]
-
Byproducts and Waste: The main byproduct is sodium chloride. The waste stream consists of the DMF solvent, aqueous waste from the workup containing residual cyanide and DMF, and potentially unreacted starting materials. The disposal of cyanide-containing waste requires specialized and costly treatment.[9]
-
Energy Consumption: The need for reflux conditions for several hours contributes to a significant energy demand.
The Green Alternative: Biocatalytic Synthesis
The use of enzymes as catalysts offers a promising green alternative to traditional chemical synthesis, operating under mild conditions and with high selectivity.[10][11] For the synthesis of this compound, nitrile hydratases and aldoxime dehydratases are particularly relevant.[1][12][13]
Biocatalytic Pathway using Nitrile Hydratase
Industrial-scale processes have been developed using immobilized cells of Rhodococcus rhodochrous, which contain a nitrile hydratase enzyme.[1] This enzyme can convert 4-(chloromethyl)benzonitrile to this compound in an aqueous medium.
The nitrile hydratase enzyme selectively catalyzes the hydration of a nitrile to an amide. In this specific application, the enzyme is thought to facilitate the conversion of the chloromethyl group to a cyanomethyl group, although the exact mechanism is complex and may involve other enzymatic activities within the whole-cell catalyst. The reaction is performed in water at or near ambient temperature and neutral pH, eliminating the need for harsh solvents and high temperatures.[1]
Materials:
-
4-(Chloromethyl)benzonitrile
-
Immobilized Rhodococcus rhodochrous cells (containing nitrile hydratase)
-
Phosphate buffer (pH 7.0-8.0)
-
Source of cyanide (e.g., from a less toxic precursor, or the enzyme system facilitates the conversion)
Procedure:
-
Suspend the immobilized Rhodococcus rhodochrous cells in a phosphate buffer (pH 7.5) in a bioreactor.
-
Add 4-(chloromethyl)benzonitrile to the reactor.
-
Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the conversion of the starting material to the product using HPLC.
-
Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
Extract the product from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by crystallization.
Environmental Impact Assessment
-
Atom Economy: While the overall transformation is the same as the conventional route, the source of the cyanide group in the biocatalytic process can be from less hazardous precursors, potentially improving the overall atom economy of the entire process from basic starting materials. A significant advantage is the avoidance of using stoichiometric amounts of toxic metal cyanides.
-
E-Factor and PMI: The use of water as the primary solvent and the reusability of the biocatalyst can dramatically reduce the E-Factor and PMI compared to the conventional method.[14]
| Metric | Estimated Value |
| E-Factor | < 5 |
| PMI | < 6 |
-
Reagent and Solvent Toxicity: This pathway avoids the use of highly toxic cyanide salts and hazardous organic solvents in the reaction step.[15] The main reagents are the starting material and the buffer components, which are generally of low toxicity.
-
Byproducts and Waste: The primary byproduct is chloride ions. The waste stream mainly consists of the aqueous buffer solution, which is much easier to treat than the cyanide-containing waste from the conventional route. The biomass from the enzyme production is biodegradable.
-
Energy Consumption: The reaction is carried out at or near room temperature, leading to a significant reduction in energy consumption compared to the high-temperature reflux required in the conventional method.[14]
Alternative Chemical Pathway: From 4-Formylbenzonitrile
Another synthetic approach involves the conversion of 4-formylbenzonitrile. While this route may also utilize cyanide, it starts from a different commercially available building block.
Reaction Rationale
This pathway can proceed through various intermediates. One possibility is the formation of a cyanohydrin followed by reduction and dehydration, or through a Strecker-type synthesis. A published procedure describes a reaction of 4-formylbenzonitrile with sodium cyanide and sodium hydrosulfite.[1]
Experimental Protocol
Materials:
-
4-Formylbenzonitrile (131.13 g/mol )
-
Sodium cyanide (NaCN) (49.01 g/mol )
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Water
-
Methanol
-
DMF
Procedure: [1]
-
Dissolve sodium cyanide (2 g) in 18 ml of water in a flask.
-
Add 4-formylbenzonitrile (2.62 g, 0.02 mol) and stir the mixture for 15 minutes at room temperature.
-
Add a saturated solution of sodium hydrosulfite (15 ml) dropwise.
-
Stir the resulting mixture at 22 °C until a yellow solid is formed.
-
Filter the solid and recrystallize from a mixture of methanol and DMF.
Environmental Impact Assessment
-
Atom Economy: The calculation of atom economy for this reaction is complex due to the multiple reagents and the unclear stoichiometry of the main product formation in the provided reference. However, the use of multiple reagents suggests a lower atom economy compared to the direct substitution reaction.
-
E-Factor and PMI: The use of multiple reagents and solvents (water, methanol, DMF) for the reaction and purification will likely result in a high E-Factor and PMI.
-
Reagent and Solvent Toxicity: This route still employs highly toxic sodium cyanide. Sodium hydrosulfite is a reducing agent that can release toxic sulfur dioxide gas upon decomposition. DMF is a solvent of concern.
-
Byproducts and Waste: The byproducts of this reaction are not clearly defined in the provided procedure but would include oxidized and reduced forms of the sulfur-containing reagent and other side products. The waste stream would contain these byproducts, residual cyanide, and the organic solvents used.
-
Energy Consumption: The reaction is performed at room temperature, which is advantageous in terms of energy consumption compared to the conventional reflux method.
Comparative Summary of Synthesis Pathways
| Feature | Conventional Pathway (Nucleophilic Substitution) | Biocatalytic Pathway (Nitrile Hydratase) | Alternative Pathway (from 4-Formylbenzonitrile) |
| Starting Material | 4-(Chloromethyl)benzonitrile | 4-(Chloromethyl)benzonitrile | 4-Formylbenzonitrile |
| Key Reagents | Sodium Cyanide, DMF | Immobilized Enzyme, Buffer | Sodium Cyanide, Sodium Hydrosulfite |
| Reaction Conditions | High Temperature (Reflux) | Mild Temperature (30-40 °C) | Room Temperature |
| Solvent | DMF (Hazardous) | Water (Benign) | Water, Methanol, DMF |
| Atom Economy | ~71% | Potentially higher (process dependent) | Lower (multiple reagents) |
| Estimated E-Factor | > 10 | < 5 | High |
| Estimated PMI | > 11 | < 6 | High |
| Toxicity Profile | High (Cyanide, DMF) | Low | High (Cyanide, DMF) |
| Waste Stream | Cyanide-containing organic/aqueous | Aqueous buffer, biodegradable biomass | Mixed organic/aqueous with cyanide and sulfur compounds |
| Energy Consumption | High | Low | Low |
Visualizing the Synthesis Workflows
Conventional Pathway
Caption: Conventional synthesis of this compound.
Biocatalytic Pathway
Caption: Biocatalytic synthesis of this compound.
Conclusion and Future Outlook
This comparative analysis demonstrates that the biocatalytic synthesis of this compound offers significant environmental advantages over the conventional chemical pathways. The mild reaction conditions, use of water as a solvent, avoidance of highly toxic cyanide reagents, and generation of a more benign waste stream make it a superior choice from a green chemistry perspective. While the initial investment in enzyme production and immobilization may be higher, the potential for catalyst recycling, reduced energy costs, and simplified waste treatment can make it economically viable in the long run.
The alternative pathway starting from 4-formylbenzonitrile, while operating at room temperature, still relies on hazardous reagents and generates a complex waste stream, making it less environmentally attractive.
For researchers and drug development professionals, prioritizing the development and optimization of biocatalytic routes for the synthesis of key intermediates like this compound is crucial for advancing sustainable pharmaceutical manufacturing. Further research into novel, cyanide-free chemical methods, such as those utilizing in-situ cyanide generation from non-toxic precursors or transition-metal-catalyzed cyanation, also holds promise for a greener future.[16][17]
References
- 1. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. CN104892456A - Method for preparing benzonitrile compound - Google Patents [patents.google.com]
- 6. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 7. chembam.com [chembam.com]
- 8. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. mdpi.com [mdpi.com]
- 10. Promiscuous enzyme enables efficient and benign synthesis of nitriles - HIMS - University of Amsterdam [hims.uva.nl]
- 11. Practical Biocatalytic Synthesis of Aromatic Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 15. Enzymes Instead of Cyanide: Researchers Develop Biocatalytic Process for Nitrile Production [idw-online.de]
- 16. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. Pd Catalysis in Cyanide-Free Synthesis of Nitriles from Haloarenes via Isoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Cyanomethyl)benzonitrile
This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-(Cyanomethyl)benzonitrile (CAS No. 876-31-3), a versatile dinitrile compound used in organic synthesis.[1][2] Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The procedures outlined are grounded in established safety principles and are designed for an audience of trained researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: The Foundation of Safety
Understanding the inherent risks of this compound is the first step toward safe disposal. This compound is not merely a benign organic reagent; it possesses significant health and environmental hazards that dictate its handling and disposal pathways.
The primary hazards are associated with its toxicity upon exposure and its reactivity. Like other benzonitrile derivatives, it can cause irritation to the skin, eyes, and respiratory system.[3] In the event of a fire, it may produce highly toxic gases, including nitrogen oxides and hydrogen cyanide.[3] Therefore, a thorough risk assessment must precede any handling or disposal operation.
Table 1: Hazard Profile of this compound | Hazard Class | GHS Pictogram | Hazard Statement | Prevention & Response Statements (Selected) | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral |
| H302: Harmful if swallowed.[4] | P270: Do not eat, drink or smoke when using this product.[5] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[5] | | Acute Toxicity, Inhalation |
| H332: Harmful if inhaled.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | | Skin Irritation |
| H315: Causes skin irritation.[4] | P280: Wear protective gloves.[5] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5] | | Eye Irritation |
| H319: Causes serious eye irritation.[4] | P280: Wear eye protection/face protection.[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | | Specific Target Organ Toxicity |
| H335: May cause respiratory irritation.[4] | P271: Use only outdoors or in a well-ventilated area.[5] |
Chemical Incompatibilities: A Critical Consideration
A primary causal factor in laboratory incidents is the inadvertent mixing of incompatible chemicals.[6] For this compound and related nitrile compounds, the following must be strictly segregated:
-
Strong Acids (e.g., Hydrochloric, Sulfuric, Nitric): Contact can lead to a violent reaction and the liberation of highly toxic hydrogen cyanide gas.[3][7]
-
Strong Oxidizing Agents (e.g., Perchlorates, Nitrates, Peroxides): Can create a fire or explosion hazard.[3]
-
Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide): While used in controlled hydrolysis, uncontrolled mixing can cause a significant exothermic reaction.[3]
-
Reducing Agents: May react vigorously.[3]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling any waste, ensure the proper engineering controls and PPE are in place. All operations involving this compound waste should be conducted within a certified chemical fume hood to prevent inhalation exposure.[3][8]
Table 2: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact and absorption. Note that contaminated gloves themselves become hazardous waste.[9][10] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and accidental eye contact.[3] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use is not typically required if work is performed in a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Prevents inhalation of dust or vapors, a primary exposure route.[11][12] |
Waste Segregation, Containment, and Labeling
Proper segregation is the most critical logistical step in preventing dangerous chemical reactions.[13] Never mix this compound waste with incompatible materials.
References
- 1. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]
- 2. 876-31-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. nj.gov [nj.gov]
- 4. 876-31-3|this compound|BLD Pharm [bldpharm.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
- 10. tisenv.com [tisenv.com]
- 11. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
